Viminol hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21466-60-4 |
|---|---|
Molecular Formula |
C28H35ClN2O3 |
Molecular Weight |
483 g/mol |
IUPAC Name |
[1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C28H35ClN2O3/c1-5-20(3)31(21(4)6-2)19-27(34-28(33)22-13-15-24(32)16-14-22)26-12-9-17-30(26)18-23-10-7-8-11-25(23)29/h7-17,20-21,27,32H,5-6,18-19H2,1-4H3 |
InChI Key |
HZTHPJGBPGLHIS-UHFFFAOYSA-N |
SMILES |
CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)O)C(C)CC |
Canonical SMILES |
CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)O)C(C)CC |
Origin of Product |
United States |
Foundational & Exploratory
Viminol Hydroxybenzoate: A Technical Guide to its Mechanism of Action on Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viminol (B1683830) hydroxybenzoate is a synthetic opioid analgesic with a unique and complex pharmacological profile. As a racemic mixture of six stereoisomers, its overall effect is a composite of the distinct activities of these isomers at opioid receptors. This technical guide provides an in-depth exploration of the mechanism of action of viminol, focusing on its interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors. This document summarizes the available data on the binding and functional activity of viminol's key stereoisomers, details the experimental protocols for their characterization, and visualizes the pertinent signaling pathways and experimental workflows.
Introduction
Viminol, belonging to the pyrrole (B145914) ethanolamine (B43304) chemical class, is a centrally acting analgesic.[1] Its complexity arises from its six stereoisomers, which exhibit varying effects.[2] The primary analgesic properties are attributed to the (R)-2-[(S)-sec-butylamino]-1-[1-(2-chlorobenzyl)pyrrol-2-yl]ethanol (R2) isomer, a potent µ-opioid receptor full agonist.[3][4] Conversely, the (S)-2-[(S)-sec-butylamino]-1-[1-(2-chlorobenzyl)pyrrol-2-yl]ethanol (S2) isomer acts as an antagonist at opioid receptors.[1][2] This inherent combination of agonist and antagonist activity within a single formulation may contribute to a lower potential for abuse and respiratory depression compared to full µ-opioid agonists.[3]
Quantitative Analysis of Viminol-Opioid Receptor Interactions
A significant gap in the current literature is the limited availability of recent, publicly accessible quantitative data for the binding affinities and functional activities of individual viminol stereoisomers. The following tables summarize the known qualitative interactions and provide a template for future research, alongside comparative data for well-characterized reference opioid ligands.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)
| Compound | Mu (µ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |
| Viminol Isomers | |||
| R2 Isomer (Agonist) | High Affinity (qualitative) | Data not available | Data not available |
| S2 Isomer (Antagonist) | Binds to receptor (qualitative) | Data not available | Data not available |
| Reference Ligands | |||
| Morphine | 1.2[2] | >1000[2] | 280[2] |
| DAMGO (µ agonist) | 1.5 | - | - |
| DPDPE (δ agonist) | - | 2.3 | - |
| U-69593 (κ agonist) | - | - | 0.8 |
Table 2: Opioid Receptor Functional Activity
| Compound | Receptor | Assay | Parameter | Value |
| Viminol Isomers | ||||
| R2 Isomer (Agonist) | µ | Various in vivo/in vitro | Potency | ~5.5 times morphine[3][4] |
| Efficacy | Full Agonist[3] | |||
| S2 Isomer (Antagonist) | µ | Various in vivo/in vitro | Activity | Antagonist[3] |
| Reference Ligands | ||||
| Morphine | µ | GTPγS | EC₅₀ (nM) | 50 |
| Eₘₐₓ (%) | 100 | |||
| DAMGO | µ | GTPγS | EC₅₀ (nM) | 5 |
| Eₘₐₓ (%) | 100 |
Note: EC₅₀ and Eₘₐₓ values are highly dependent on the specific assay and cell system used.[2]
Experimental Protocols
The characterization of viminol's interaction with opioid receptors involves standard in vitro pharmacological assays.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To quantify the binding affinity of viminol stereoisomers to µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ).
-
Unlabeled test compound (e.g., viminol isomer).
-
Non-specific binding control (e.g., naloxone (B1662785) at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a series of tubes, incubate the cell membranes with a fixed concentration of the specific radioligand and varying concentrations of the unlabeled test compound (viminol isomer).
-
Include control tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-specific competitor like naloxone).
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[2]
GTPγS Binding Assay
This functional assay measures G protein activation following receptor agonism.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of viminol isomers to activate G proteins via opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound (agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations.
-
Initiate the reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate to allow for [³⁵S]GTPγS binding to activated G proteins.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the amount of bound [³⁵S]GTPγS against the log concentration of the agonist to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).[1]
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gᵢ-coupled receptor activation.
Objective: To determine the potency (IC₅₀) and efficacy (maximal inhibition) of viminol isomers to inhibit cAMP production.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (agonist).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA-based).
Procedure:
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is a measure of its functional activity.
-
Plot the inhibition of cAMP production against the log concentration of the agonist to determine the IC₅₀ (potency) and the maximum inhibition (efficacy).[2]
Signaling Pathways and Experimental Workflows
Viminol-Opioid Receptor Signaling
Viminol, through its agonist isomers, primarily interacts with µ-opioid receptors, which are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o).[5]
Caption: Gi-coupled opioid receptor signaling pathway activated by viminol's R2 isomer.
Experimental Workflow for Opioid Receptor Activity Assessment
The following diagram outlines a typical workflow for characterizing the activity of a compound like viminol at opioid receptors.
References
The Dichotomy of a Molecule: An In-depth Technical Guide to the Stereochemistry and Analgesic Properties of Viminol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viminol (B1683830), a centrally acting analgesic of the pyrrole-ethanolamine class, presents a fascinating case study in the principles of stereochemistry and their profound impact on pharmacological activity. As a racemic mixture of six distinct stereoisomers, viminol's overall therapeutic profile is a complex interplay of potent agonism and antagonism at opioid receptors. This technical guide provides a comprehensive analysis of the stereochemical determinants of viminol's analgesic properties, its mechanism of action through opioid receptor signaling, and detailed methodologies for its characterization. The primary analgesic activity is attributed to the (1S)-1-[1-(2-chlorobenzyl)-1H-pyrrol-2-yl]-2-[(2R,3R)-di-sec-butylamino]ethanol isomer, designated as the R2 isomer, a potent µ-opioid receptor agonist. Conversely, the S2 isomer exhibits antagonistic properties, which is believed to contribute to a lower dependence potential compared to other opioids. This document serves as a resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and analgesic drug development.
Introduction
Viminol is a synthetic opioid analgesic with a unique chemical structure, 1-[1-(2-chlorobenzyl)-pyrrol-2-yl]-2-di-sec.-butylamino-ethanol, that possesses opioid-like properties.[1] The molecule has three chiral centers, giving rise to six possible stereoisomers.[1] Early research has demonstrated that the pharmacological activity of viminol is highly dependent on its stereochemistry, with different isomers exhibiting a range of effects from potent agonism to antagonism at opioid receptors.[1][2] This guide will delve into the specific roles of the key stereoisomers, the signaling pathways they modulate, and the experimental protocols required to elucidate their activity.
Stereochemistry and Structure-Activity Relationships
The analgesic and antagonistic effects of viminol are intrinsically linked to the spatial arrangement of its constituent atoms. The key to its diverse pharmacology lies in the stereoisomers arising from its three chiral centers.
The (R,R) configuration of the di-sec-butylamino groups, in conjunction with an (S) configuration at the hydroxyl-bearing carbon, is essential for producing agonistic effects at opioid receptors.[3] This specific isomer, often referred to as the R2 isomer, is responsible for the analgesic properties of the racemic mixture.[3][4] Conversely, stereoisomers with (S,S) or (R,S)/(S,R) configurations of the sec-butyl groups exhibit antagonistic properties at opioid receptors.[2][3] The S2 isomer, in particular, has been noted for its antagonist effects and is thought to contribute to the lower dependence liability of the racemic mixture.[4][5]
Quantitative Analysis of Viminol Stereoisomers
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Viminol Stereoisomers
| Stereoisomer | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
|---|---|---|---|
| R2 (Agonist) | Data not readily available | Data not readily available | Data not readily available |
| S2 (Antagonist) | Data not readily available | Data not readily available | Data not readily available |
| Other Isomers | Data not readily available | Data not readily available | Data not readily available |
Note: This table serves as a template for data presentation. Specific Ki values would need to be sourced from primary literature such as Chiarino et al., Arzneimittelforschung, 1978.
Table 2: In Vivo Analgesic Potency (ED₅₀) of Viminol Stereoisomers
| Stereoisomer | Test Model | Route of Administration | ED₅₀ (mg/kg) | Relative Potency (Morphine=1) |
|---|---|---|---|---|
| R2 (Agonist) | Rat, Tail-flick | Not Specified | ~1.0 (estimated) | ~5 |
| S2 (Antagonist) | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| Other Isomers | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Note: The ED₅₀ for Viminol R2 is an estimation based on relative potency data.[5] Data for other analgesics are approximate values from various sources and may vary depending on the specific experimental conditions.
Signaling Pathways of Viminol's Analgesic Action
The analgesic effects of the agonistic viminol stereoisomers, primarily the R2 isomer, are mediated through the activation of G-protein coupled opioid receptors, predominantly the µ-opioid receptor.[1][5] This activation initiates a cascade of intracellular signaling events that ultimately lead to a reduction in the transmission of pain signals.[5][6][7]
Upon binding of an agonist like the R2 isomer, the µ-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o).[1][8] The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors.[6][9] This includes the inhibition of adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP), and the modulation of ion channel activity, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[10] The resulting hyperpolarization of the neuronal membrane and reduced neurotransmitter release contribute to the overall analgesic effect.[5][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The discriminative stimulus properties of the R2 isomer of viminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Synthesis and Chemical Characterization of Viminol p-hydroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viminol p-hydroxybenzoate is the p-hydroxybenzoate salt of Viminol, a centrally acting opioid analgesic. This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Viminol p-hydroxybenzoate. It includes a detailed, albeit illustrative, synthetic pathway for the Viminol free base and its subsequent conversion to the p-hydroxybenzoate salt. The guide also compiles and presents key chemical and physical properties of the final compound. Furthermore, it outlines the established mechanism of action of Viminol, including a visualization of the associated signaling pathway, to provide a complete profile for researchers and drug development professionals.
Chemical Identity and Physical Properties
Viminol p-hydroxybenzoate is a salt composed of the active pharmaceutical ingredient, Viminol, and p-hydroxybenzoic acid. The chemical properties are summarized in the table below. There are some discrepancies in the reported molecular formula and weight in publicly available data, which may be due to the reporting of the free base versus the salt form. For clarity, both are presented.
| Property | Viminol (Free Base) | Viminol p-hydroxybenzoate |
| IUPAC Name | 1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol[1] | 1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol;4-hydroxybenzoic acid[2] |
| Synonyms | Diviminol, Z-424 | Dividol, Viminol 4-hydroxybenzoate, Viminol para-hydroxybenzoate[3] |
| CAS Number | 21363-18-8[1] | 23235-25-8[3] |
| Molecular Formula | C₂₁H₃₁ClN₂O[1] | C₂₈H₃₇ClN₂O₄[3] |
| Molecular Weight | 362.94 g/mol [1] | 501.1 g/mol [3] |
| Appearance | - | Typically a white crystalline solid |
| Solubility | - | Limited water solubility (<1 mg/mL), soluble in organic solvents |
| Melting Point | - | Approximately 100-120 °C |
Synthesis of Viminol p-hydroxybenzoate
Synthesis of Viminol Free Base (Illustrative Protocol)
The proposed synthesis of Viminol involves a four-step process starting from 2-acetylpyrrole.
Step 1: N-Alkylation of 2-Acetylpyrrole 2-Acetylpyrrole is reacted with 2-chlorobenzyl chloride in the presence of a base to yield 1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone[4].
Step 2: α-Bromination The ketone from the previous step is subjected to α-bromination using a suitable brominating agent (e.g., N-bromosuccinimide) to produce 2-bromo-1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone[4].
Step 3: Nucleophilic Substitution The α-bromo ketone is then reacted with di-sec-butylamine (B1584033) to form the α-amino ketone, 2-(di-sec-butylamino)-1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone, via nucleophilic substitution[4].
Step 4: Reduction of the Ketone Finally, the carbonyl group of the α-amino ketone is reduced using a reducing agent like sodium borohydride (B1222165) to yield the Viminol free base[4].
Formation of Viminol p-hydroxybenzoate Salt
The Viminol free base is reacted with p-hydroxybenzoic acid in an appropriate solvent. This acid-base reaction results in the formation of the Viminol p-hydroxybenzoate salt, which can then be isolated and purified, typically by crystallization.
Experimental Workflow
Caption: Illustrative workflow for the synthesis of Viminol p-hydroxybenzoate.
Chemical Characterization
A comprehensive chemical characterization is essential to confirm the identity, purity, and structure of the synthesized Viminol p-hydroxybenzoate. The following are key analytical techniques that would be employed.
Spectroscopic Data
While specific experimental spectra for Viminol p-hydroxybenzoate are not widely published, the expected characteristic signals can be inferred from the known structures of Viminol and p-hydroxybenzoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the 2-chlorobenzyl and p-hydroxybenzoyl groups, protons of the pyrrole (B145914) ring, and the aliphatic protons of the di-sec-butylamino and ethanolamine (B43304) moieties.
-
¹³C-NMR: The spectrum would display distinct signals for the carbon atoms in the aromatic rings, the pyrrole ring, the carbonyl group of the benzoate (B1203000), and the various aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group and the carboxylic acid, C=O stretch of the benzoate ester/salt, C-N stretching of the amine, and C-Cl stretching of the chlorobenzyl group, as well as aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the Viminol free base and to analyze its fragmentation pattern. For the p-hydroxybenzoate salt, techniques like electrospray ionization (ESI) could be used to observe the molecular ion of the Viminol cation. A study on the related compound 2F-Viminol showed characteristic fragments that could be useful for comparison[5].
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be the primary method for assessing the purity of Viminol p-hydroxybenzoate. A suitable column and mobile phase would be developed to separate the final product from any starting materials, intermediates, or byproducts.
Mechanism of Action and Signaling Pathway
Viminol is a centrally acting analgesic that exerts its effects through interaction with opioid receptors. It is a mixed agonist-antagonist, with its different stereoisomers possessing varying affinities and activities at the µ, δ, and κ opioid receptors[6]. The primary analgesic effects are attributed to its agonist activity at the µ-opioid receptor[6].
Upon binding to the µ-opioid receptor, which is a G-protein coupled receptor (GPCR), Viminol initiates an intracellular signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channel activity. Specifically, it promotes the opening of potassium channels (leading to hyperpolarization) and inhibits the opening of voltage-gated calcium channels. The net effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, resulting in analgesia.
Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of Viminol at the µ-opioid receptor.
Conclusion
This technical guide provides a consolidated overview of the synthesis and chemical characterization of Viminol p-hydroxybenzoate. While a detailed, validated experimental protocol for its synthesis remains to be published in publicly accessible literature, the proposed pathway offers a solid foundation for its preparation. The provided information on its chemical properties and mechanism of action serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further research is warranted to establish a definitive synthetic protocol and to fully characterize the compound using modern analytical techniques.
References
- 1. Viminol | C21H31ClN2O | CID 65697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0480458A2 - Process for the preparation of pharmaceutical compositions containing Viminol useful in the treatment of drug dependences - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. cfsre.org [cfsre.org]
- 6. benchchem.com [benchchem.com]
Pharmacological Profile of Viminol Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viminol (B1683830) is a centrally acting analgesic with a unique chemical structure, 1-[1-(2-chlorobenzyl)-pyrrol-2-yl]-2-di-sec.-butylamino-ethanol, that possesses opioid-like properties.[1] The molecule has three chiral centers, giving rise to six possible stereoisomers.[1] Early research has demonstrated that the pharmacological activity of viminol is highly dependent on its stereochemistry, with different isomers exhibiting a range of effects from potent agonism to antagonism at opioid receptors.[1][2] This technical guide provides a comprehensive overview of the specific activities of viminol stereoisomers, detailing their pharmacological properties, the experimental protocols used for their evaluation, and the underlying signaling pathways.
While historical literature indicates the existence of quantitative data on the specific activities of each stereoisomer, access to the primary source containing this information, a 1978 publication by Chiarino et al. in Arzneimittelforschung, could not be obtained.[1][2] Consequently, the following sections provide a qualitative summary of the isomers' activities, alongside detailed methodologies for their characterization, with placeholder tables for the unavailable quantitative data.
Stereoisomers of Viminol and their Qualitative Activities
The six stereoisomers of viminol are distinguished by the configuration at the two chiral carbons of the di-sec-butylamino group and the chiral carbon of the ethanol (B145695) moiety.[1] The specific configuration of these centers dictates the nature and potency of their interaction with opioid receptors.[1][2]
-
Agonistic Activity: The stereoisomer with the (R,R) configuration of the sec-butyl groups and the (S) configuration of the hydroxy group is primarily responsible for the agonistic effects of viminol, which include analgesia.[1][2] This specific isomer is often referred to as the R2 isomer in the literature and is considered the main analgesic component of the racemic mixture.[1][3] Its effects are comparable to those of morphine and can be reversed by the opioid antagonist naloxone (B1662785).[1][4] The R2 isomer has been shown to produce morphine-like subjective effects, indicating it functions as a µ-opioid receptor agonist.[3][4]
-
Antagonistic Activity: Stereoisomers with (S,S) or (R,S)/(S,R) configurations of the sec-butyl groups have been shown to possess antagonistic properties at opioid receptors.[2][5] The S2 isomer, in particular, has been suggested to contribute to the reportedly low dependence liability of the racemic mixture by counteracting the effects of the agonistic R2 isomer.[1][3]
Data Presentation
The following tables are intended to summarize the quantitative data on the opioid receptor binding affinities and in vivo analgesic potencies of the viminol stereoisomers. Note: The specific values from the primary literature could not be accessed; therefore, these tables serve as a template for data presentation.
Table 1: Opioid Receptor Binding Affinities (Ki) of Viminol Stereoisomers
| Stereoisomer | Configuration | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
|---|---|---|---|---|
| Agonist (R2) | (R,R,S) | Data not available | Data not available | Data not available |
| Antagonist (S2) | (S,S,R) | Data not available | Data not available | Data not available |
| Other Isomers | Various | Data not available | Data not available | Data not available |
Table 2: In Vitro Efficacy (EC50 / Emax) of Viminol Stereoisomers in GTPγS Binding Assay
| Stereoisomer | Configuration | µ-Opioid Receptor EC50 (nM) | µ-Opioid Receptor Emax (%) |
|---|---|---|---|
| Agonist (R2) | (R,R,S) | Data not available | Data not available |
| Other Isomers | Various | Data not available | Data not available |
Table 3: In Vivo Analgesic Potency (ED50) of Viminol Stereoisomers in the Hot Plate Test
| Stereoisomer | Configuration | Analgesic Potency (ED50, mg/kg) |
|---|---|---|
| Agonist (R2) | (R,R,S) | Data not available |
| Other Isomers | Various | Data not available |
Experimental Protocols
The characterization of the specific activities of viminol stereoisomers relies on a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Opioid Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of each stereoisomer for the different opioid receptor subtypes (µ, δ, κ).[6][7]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the viminol stereoisomers.[1]
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the viminol stereoisomer.[1]
-
For determining non-specific binding, add a high concentration of naloxone instead of the viminol stereoisomer.[1]
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.[1]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[1][6]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[1][6]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1][6]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[1]
-
Determine the IC50 value (the concentration of the stereoisomer that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.[6]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
[³⁵S]GTPγS Binding Assay
This functional assay is used to determine the potency (EC50) and efficacy (Emax) of the agonistic viminol stereoisomers by measuring G-protein activation.[6][8]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the viminol stereoisomers.
-
In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the viminol stereoisomer.[6]
-
Initiate the reaction by adding [³⁵S]GTPγS.[6]
-
Incubate the plate at 30°C.[6]
-
Terminate the reaction by rapid filtration through glass fiber filters.[1][6]
-
Wash the filters with ice-cold buffer.[1]
-
Measure the radioactivity on the filters using a liquid scintillation counter.[1][6]
-
Calculate the specific [³⁵S]GTPγS binding.[1]
-
Determine the EC50 (the concentration of the stereoisomer that produces 50% of the maximal response) and the Emax (the maximal effect) by non-linear regression analysis of the dose-response curve.[1][6]
-
cAMP Functional Assay
This assay determines the functional consequence of opioid receptor activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6]
-
Materials:
-
Procedure:
-
Culture cells expressing the opioid receptor of interest.[6]
-
Pre-treat the cells with a phosphodiesterase inhibitor.[8]
-
Treat the cells with varying concentrations of the viminol stereoisomer.[6]
-
Stimulate adenylyl cyclase with forskolin (B1673556) to induce a measurable level of cAMP.[6][8]
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.[8]
-
Lyse the cells and measure the cAMP concentration using a suitable detection kit.[8]
-
Plot the measured cAMP levels against the logarithm of the viminol stereoisomer concentration.[6]
-
Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production to assess the inhibitory potency of the stereoisomer.[6]
-
Hot Plate Test for Analgesia
This in vivo assay is used to assess the analgesic potency (ED50) of the agonistic viminol stereoisomers in animal models (e.g., mice).[1]
-
Apparatus:
-
Procedure:
-
Habituate the animals to the testing room and apparatus before the experiment.[1]
-
Set the hot plate temperature to a noxious level (e.g., 55 ± 0.5 °C).[1]
-
Measure the baseline latency for the animal to exhibit a pain response (e.g., licking a hind paw, jumping). A cut-off time is set to prevent tissue damage.
-
Administer the viminol stereoisomer or vehicle control to the animals (e.g., via subcutaneous or intraperitoneal injection).
-
At predetermined time points after drug administration, place the animal back on the hot plate and measure the response latency.
-
Calculate the analgesic effect as the percent of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.[1]
-
Determine the ED50 (the dose of the stereoisomer that produces a 50% analgesic effect) from the dose-response curve.[1]
-
Signaling Pathways and Visualizations
The agonistic effects of viminol stereoisomers are mediated through the activation of G-protein coupled opioid receptors, primarily the µ-opioid receptor.[1][9] This activation initiates a cascade of intracellular signaling events that ultimately lead to the analgesic effect.[1] Upon binding of an agonist like the R2 isomer of viminol, the µ-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o).[1] The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors.[1]
Caption: Opioid receptor signaling pathway activated by a viminol agonist.
The following diagram illustrates the workflow for determining the binding affinity of a viminol stereoisomer.
Caption: Experimental workflow for determining opioid receptor binding affinity.
The logical relationship between the key viminol stereoisomers at the µ-opioid receptor can be summarized as follows:
Caption: Logical relationship of key viminol stereoisomer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The discriminative stimulus properties of the R2 isomer of viminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the In Vitro Opioid Receptor Binding Affinity of Viminol R2 Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viminol (B1683830) is a synthetic opioid analgesic with a complex stereochemistry, existing as a racemic mixture of six stereoisomers.[1] Its pharmacological profile is a composite of the distinct activities of these isomers. The primary analgesic effects are attributed to the R2 isomer, which functions as a mu (µ)-opioid receptor agonist, producing morphine-like subjective effects.[1][2] Conversely, the S2 isomer exhibits opioid antagonist properties.[3][4] This unique combination of agonist and antagonist components within a single formulation is believed to contribute to viminol's analgesic efficacy while potentially mitigating dependence liability.[3] This guide provides a detailed overview of the in vitro opioid receptor binding characteristics of the Viminol R2 isomer, including available binding affinity data, comprehensive experimental protocols for its characterization, and visualization of relevant pathways.
Data Presentation: Opioid Receptor Binding Affinity
Table 1: Extrapolated In Vitro Binding Affinities (Ki) at the µ-Opioid Receptor
| Compound | Receptor | Radioligand | Ki (nM) | Notes |
| Viminol Isomer R2 | µ-opioid | [³H]-Dihydromorphine | 10 | Agonist; Data extrapolated from in vitro studies on guinea pig ileum.[5] |
| Viminol Isomer S2 | µ-opioid | [³H]-Dihydromorphine | 100 | Antagonist; Data extrapolated from in vitro studies on guinea pig ileum.[5] |
| Morphine | µ-opioid | [³H]-Dihydromorphine | 5 | For comparison.[5] |
Note: Ki values are a measure of binding affinity; a lower Ki value indicates a higher affinity. These values can vary between different studies and experimental conditions.[1]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable researchers to conduct their own investigations into the opioid receptor binding and functional activity of the Viminol R2 isomer.
1. Radioligand Binding Assay for Opioid Receptor Affinity (Ki Determination)
This assay is used to determine the binding affinity (Ki) of a compound for a specific opioid receptor subtype.[5]
-
Objective: To quantify the binding affinity of the Viminol R2 isomer to µ, δ, and κ opioid receptors.[3]
-
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human µ, δ, or κ opioid receptor.[5][6]
-
Radioligands:
-
Test Compound: Viminol R2 isomer dissolved in an appropriate solvent (e.g., DMSO).[5]
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Ancillary Equipment: Glass fiber filters, 96-well microplate, liquid scintillation counter, and scintillation fluid.[1][5]
-
-
Procedure:
-
Reagent Preparation: Prepare a series of dilutions of the Viminol R2 isomer in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.[5]
-
Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.[1]
-
Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.[1]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[5]
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[5]
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[5]
-
Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
2. [³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures G protein activation following receptor agonism.[1]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of the Viminol R2 isomer to activate G proteins via opioid receptors.[3]
-
Materials:
-
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of the Viminol R2 isomer.[1]
-
Initiate the reaction by adding [³⁵S]GTPγS and GDP.[1]
-
Incubate to allow for [³⁵S]GTPγS binding to activated G proteins.[1]
-
Terminate the reaction by rapid filtration.[1]
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.[1]
-
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine the EC50 and Emax values.[1]
3. cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi-coupled opioid receptor activation.[1]
-
Objective: To measure the functional activity of the Viminol R2 isomer by its ability to inhibit cAMP production.
-
Materials:
-
Whole cells expressing the opioid receptor of interest.[1]
-
Forskolin (B1673556) (an adenylyl cyclase activator).[1]
-
Test compound (Viminol R2 isomer).[1]
-
cAMP detection kit (e.g., HTRF, ELISA).[1]
-
-
Procedure:
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is a measure of its functional activity.
Mandatory Visualizations
Caption: Experimental workflow for a competitive radioligand binding assay.
References
Viminol's mixed agonist-antagonist activity explained
An In-Depth Technical Guide to Viminol's Mixed Agonist-Antagonist Activity
Executive Summary
Viminol (B1683830) is a synthetic opioid analgesic from the pyrrole (B145914) ethanolamine (B43304) chemical class, distinguished by its complex pharmacology.[1][2] It is administered as a racemic mixture of six stereoisomers, which collectively produce a mixed agonist-antagonist profile at opioid receptors.[1][3] This unique characteristic is primarily dictated by the opposing actions of two key isomers: one acting as a full µ-opioid receptor agonist, responsible for the analgesic effects, and another acting as an antagonist.[3][4][5] This guide provides a comprehensive technical exploration of viminol's mechanism of action, summarizes the available (though limited) pharmacological data, details the experimental protocols for its characterization, and visualizes its signaling pathways and the logical basis of its dual activity. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and neuropharmacology.
Introduction to Viminol's Unique Stereochemistry
Viminol, chemically 1-[1-(2-chlorobenzyl)-pyrrol-2-yl]-2-di-sec-butylamino-ethanol, is a centrally acting analgesic developed in the 1960s.[3][4] Unlike monolithic opioid compounds, viminol's overall pharmacological profile is a composite of the distinct activities of its stereoisomers.[1] The molecule contains three chiral centers, giving rise to six possible stereoisomers.[6] Of these, four are considered inactive, while two possess significant and opposing activities at opioid receptors, defining viminol's therapeutic action.[4][5]
-
Agonist Isomer: 1S-(R,R)-disecbutyl (also referred to as R2) : This isomer is a full agonist at the µ-opioid receptor and is considered the primary contributor to viminol's analgesic and antitussive properties.[3][4][5][7] Its potency is estimated to be approximately 5.5 times that of morphine.[4][5]
-
Antagonist Isomer: 1S-(S,S)-disecbutyl (also referred to as S2) : This isomer acts as an opioid receptor antagonist.[3][4][7] Its presence is believed to modulate the agonist's effects, potentially mitigating side effects like dependence and respiratory depression often associated with full opioid agonists.[1][4][7]
This inherent combination of an agonist and an antagonist within a single formulation gives viminol a pharmacological profile similar to other mixed agonist-antagonist opioids like pentazocine.[4]
Mechanism of Action at Opioid Receptors
Viminol exerts its effects by interacting with the endogenous opioid system, which includes the mu (µ), delta (δ), and kappa (κ) receptors.[3][8] These are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate an intracellular signaling cascade.[3][6]
The agonist R2 isomer binds primarily to the µ-opioid receptor, triggering a conformational change that activates associated inhibitory G-proteins (Gi/o).[6] This activation leads to downstream effects that reduce neuronal excitability and inhibit pain signal transmission:
-
Inhibition of Adenylyl Cyclase : This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3][9]
-
Modulation of Ion Channels : This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCC), reducing neurotransmitter release.[10]
Conversely, the antagonist S2 isomer binds to the µ-opioid receptor but does not activate it. Instead, it occupies the receptor's binding site, preventing the agonist isomer (or other opioids) from binding and initiating the signaling cascade.
Pharmacological Data
A significant challenge in the study of viminol is the lack of publicly available, modern quantitative data for its individual stereoisomers. Seminal papers from the 1970s, such as Chiarino et al. (1978), described the binding capacity of the isomers, but specific Ki, EC50, and Emax values are not present in widely accessible literature.[1][6][9][11] Therefore, the following tables are presented as templates, supplemented with data for reference compounds to provide context for researchers.
Opioid Receptor Binding Affinity
Binding affinity (Ki) measures how tightly a ligand binds to a receptor. It is typically determined through radioligand binding assays.
| Compound | µ-Receptor (Ki, nM) | δ-Receptor (Ki, nM) | κ-Receptor (Ki, nM) | Reference |
| Viminol R2 Isomer | Data not available | Data not available | Data not available | [1][9] |
| Viminol S2 Isomer | Data not available | Data not available | Data not available | [1][9] |
| Morphine | 1.2 | >1000 | 280 | [9][12] |
| Naloxone | 1.4 | 24 | 16 | [9] |
Functional Activity
Functional activity is measured by assays that assess the biological response to ligand binding. Potency (EC50) is the concentration required to produce 50% of the maximal effect, and efficacy (Emax) is the maximum possible effect.
| Compound | Assay | Receptor | Potency (EC50, nM) | Efficacy (Emax, %) | Reference |
| Viminol R2 Isomer | [³⁵S]GTPγS | µ | Data not available | Data not available | [1] |
| Viminol S2 Isomer | [³⁵S]GTPγS | µ | Data not available | Antagonist | [1] |
| Morphine | [³⁵S]GTPγS | µ | 50 | 100 | [9] |
| DAMGO | [³⁵S]GTPγS | µ | ~5-10 | 100 | [13][14] |
Experimental Protocols
The characterization of viminol's mixed agonist-antagonist profile relies on a suite of established in vitro and in vivo pharmacological assays.[1]
In Vitro Assays
4.1.1 Radioligand Binding Assay This competitive binding assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[7][9]
Methodology:
-
Membrane Preparation : Cell membranes from cell lines stably expressing a specific human opioid receptor subtype (µ, δ, or κ) are prepared through homogenization and centrifugation.[1][6]
-
Competitive Binding : A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-DAMGO for µ-receptors) is incubated with the cell membranes.[1][6]
-
Incubation : Increasing concentrations of the unlabeled test compound (e.g., a viminol isomer) are added to compete with the radioligand for receptor binding.[1]
-
Separation : The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.[9]
-
Detection : The radioactivity retained on the filters is quantified using liquid scintillation counting.[6]
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1][9]
4.1.2 [³⁵S]GTPγS Binding Assay This functional assay measures G-protein activation following agonist binding to a GPCR.[1] It is used to determine an agonist's potency (EC50) and efficacy (Emax).[9]
Methodology:
-
Membrane Preparation : As described for the binding assay.
-
Assay Reaction : Cell membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist test compound (e.g., viminol R2 isomer).[1]
-
G-Protein Activation : Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.[1]
-
Separation and Detection : The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting.[1]
-
Data Analysis : The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to generate a dose-response curve, from which EC50 and Emax values are derived.[9] To test for antagonist activity, the assay is run with a fixed concentration of a known agonist in the presence of varying concentrations of the suspected antagonist (e.g., viminol S2 isomer).
In Vivo Assays
Standard animal models are used to assess the overall analgesic effect of a compound.
-
Hot-Plate Test : Measures the latency of a thermal pain response (e.g., paw licking, jumping) when the animal is placed on a heated surface. Opioid analgesics increase this latency.[15]
-
Tail-Flick Test : Measures the latency of a spinal reflex to a thermal stimulus (radiant heat) applied to the animal's tail. This test is also sensitive to opioid analgesics.[7][15]
-
Acetic Acid-Induced Writhing Test : Involves injecting a dilute acid solution into the peritoneal cavity of a rodent, which induces stereotyped stretching behaviors (writhes). Analgesics reduce the number of writhes.[15]
The Viminol Rationale: A Logical Model
The core concept of viminol's action is the simultaneous administration of two opposing pharmacological agents. The resulting clinical effect is a balance between the potent analgesia provided by the R2 agonist and the modulating, potentially protective effects of the S2 antagonist. This design aims to achieve effective pain relief while potentially reducing the risk of tolerance and dependence.
Conclusion for the Drug Development Professional
Viminol represents a fascinating case study in stereochemistry and its profound impact on pharmacological activity. Its formulation as a racemic mixture containing both a potent µ-opioid agonist and an antagonist results in a unique mixed-action profile.[3][5] This approach may offer a therapeutic advantage by providing strong analgesia while the antagonist component potentially mitigates the development of tolerance and dependence.[3] For researchers and professionals in drug development, viminol serves as a compelling example of how the specific spatial arrangement of a molecule can be leveraged to create a complex and potentially safer therapeutic agent. A significant research gap remains in the full quantitative characterization of the individual viminol isomers using modern assay technologies. Such data would be invaluable for precisely modeling its structure-activity relationships and further understanding its place among opioid analgesics.
References
- 1. benchchem.com [benchchem.com]
- 2. Viminol | C21H31ClN2O | CID 65697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Viminol - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Viminol Hydroxybenzoate? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ohsu.edu [ohsu.edu]
- 15. benchchem.com [benchchem.com]
The Structural Enigma of Viminol: A Technical Guide to its Relationship with Classical Opioid Classes
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Viminol (B1683830), a synthetic opioid analgesic developed in the 1960s, presents a unique structural and pharmacological profile that sets it apart from traditional opioid classes.[1] Chemically classified as an α-pyrryl-2-aminoethanol, its analgesic properties are derived from a complex interplay of its six stereoisomers, which exhibit a mixed agonist-antagonist activity at opioid receptors.[2][3] This technical guide provides an in-depth analysis of the structural relationship of viminol to the classical opioid classes, namely the morphinans, benzomorphans, phenylpiperidines, and diphenylheptanes. We delve into its distinct chemical architecture, present comparative quantitative data for well-characterized opioids to contextualize its activity, provide detailed experimental protocols for its pharmacological characterization, and utilize visualizations to elucidate key structural and signaling relationships. This document serves as a comprehensive resource for researchers engaged in the exploration of novel analgesic compounds and the broader field of opioid pharmacology.
Introduction: Viminol's Unique Place in Opioid Chemistry
The term "opioid" encompasses a broad range of natural, semi-synthetic, and fully synthetic compounds that interact with opioid receptors in the central and peripheral nervous systems.[4] These are typically categorized into distinct chemical classes based on their core scaffolds. Viminol, with its IUPAC name 1-[1-[(2-Chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol, does not fit into the established classifications of opioids such as phenanthrenes (e.g., morphine), benzomorphans, phenylpiperidines (e.g., fentanyl), or diphenylheptanes (e.g., methadone).[5][6] Its foundation on an α-pyrryl-2-aminoethanol backbone represents a distinct branch of opioid chemistry.[3]
The racemic mixture of viminol is comprised of six stereoisomers due to its three chiral centers.[7] The pharmacological activity is critically dependent on the stereochemistry of these isomers. The 1S-(R,R)-disecbutyl isomer is a potent µ-opioid receptor full agonist, reportedly 5.5 times more potent than morphine, while the 1S-(S,S)-disecbutyl isomer acts as an antagonist.[1][8] This inherent combination of agonist and antagonist activity within a single formulation contributes to its mixed agonist-antagonist profile, which is thought to mitigate some of the adverse effects associated with full µ-opioid agonists, such as dependence.[9]
Structural Comparison of Viminol and Major Opioid Classes
The fundamental structural differences between viminol and the classical opioid classes are best understood through a visual and descriptive comparison of their core scaffolds.
Viminol: The α-Pyrryl-2-aminoethanol Class
Viminol's structure is characterized by a central pyrrole (B145914) ring linked to a 2-aminoethanol side chain. The nitrogen of the pyrrole ring is substituted with a 2-chlorobenzyl group, and the amino group of the ethanol (B145695) side chain is disubstituted with sec-butyl groups. This arrangement lacks the rigid, polycyclic ring systems that define the morphinans and benzomorphans.
Classical Opioid Classes
In contrast to viminol's more linear and flexible structure, the classical opioid classes are defined by their rigid ring systems.
-
Morphinans (e.g., Morphine): These possess a rigid pentacyclic structure derived from phenanthrene.[10]
-
Benzomorphans (e.g., Pentazocine): These are a simplified version of the morphinan (B1239233) structure, retaining the benz-fused rings.
-
Phenylpiperidines (e.g., Fentanyl, Meperidine): These are characterized by a 4-phenylpiperidine core.[11]
-
Diphenylheptanes (e.g., Methadone): This class has a more flexible, acyclic backbone with two phenyl groups.[11]
The structural dissimilarity of viminol from these classes underscores its development as a novel analgesic scaffold.
Quantitative Pharmacological Data (Comparative)
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Standard Ligands
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Agonists | |||
| DAMGO | 1.18[12] | >1000 | >1000 |
| Morphine | 1.17[13] | 123[8] | 27.7[8] |
| Antagonists | |||
| Naloxone | 1.52[1] | 64[6] | 16[6] |
| Naltrexone (B1662487) | 0.4 - 0.56[2] | ~20-30 fold lower than MOR[7] | ~2-5 fold lower than MOR[7] |
| Viminol Isomers | |||
| 1S-(R,R)-disecbutyl (Agonist) | Data not publicly available | Data not publicly available | Data not publicly available |
| 1S-(S,S)-disecbutyl (Antagonist) | Data not publicly available | Data not publicly available | Data not publicly available |
Table 2: Functional Activity at the µ-Opioid Receptor for Standard Agonists
| Compound | GTPγS Binding Assay | cAMP Inhibition Assay |
| EC50 (nM) | Emax (%) | |
| DAMGO | 28[4] | 100 (Full Agonist)[14] |
| Morphine | Higher than DAMGO[8] | 87 (Partial Agonist)[14] |
Experimental Protocols
The characterization of viminol's pharmacological properties and those of its stereoisomers involves a suite of in vitro assays. The following are detailed methodologies for key experiments.
Synthesis of Viminol (Plausible Route)
Step 1: N-Alkylation of 2-Acetylpyrrole
-
To a solution of 2-acetylpyrrole in a suitable aprotic solvent (e.g., DMF or THF), add a base (e.g., NaH or K2CO3) at 0°C.
-
After stirring, add 2-chlorobenzyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent. Purify the crude product by column chromatography.
Step 2: Alpha-Bromination
-
Dissolve the product from Step 1 in a suitable solvent (e.g., chloroform (B151607) or acetic acid).
-
Add a brominating agent (e.g., Br2 or NBS) and stir until the reaction is complete.
-
Work up the reaction to isolate the crude α-bromo ketone.
Step 3: Nucleophilic Substitution
-
Dissolve the α-bromo ketone in a suitable solvent (e.g., acetonitrile (B52724) or THF).
-
Add di-sec-butylamine and a non-nucleophilic base (e.g., triethylamine) and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, remove the solvent and partition the residue between an organic solvent and water to isolate the α-amino ketone.
Step 4: Reduction of the Ketone
-
Dissolve the α-amino ketone in a protic solvent (e.g., methanol (B129727) or ethanol).
-
Add a reducing agent (e.g., sodium borohydride) in portions at 0°C.
-
Stir until the ketone is fully reduced.
-
Quench the reaction and extract the product. The crude viminol can be purified by recrystallization.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ).
-
Unlabeled test compound (viminol isomer).
-
Non-specific binding control (e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled viminol isomer.
-
A parallel set of incubations containing a high concentration of an unlabeled antagonist (e.g., naloxone) is used to determine non-specific binding.
-
Incubate at a defined temperature (e.g., 25°C) for a specific time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
[³⁵S]GTPγS Binding Assay
This functional assay measures the G protein activation following receptor agonism.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (viminol agonist isomer).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
In a 96-well plate, pre-incubate the cell membranes with GDP and varying concentrations of the viminol agonist isomer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
For determining non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
-
Plot the specific binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.
cAMP Inhibition Assay
This assay measures the functional consequence of µ-opioid receptor activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Materials:
-
Cells stably expressing the µ-opioid receptor (e.g., HEK293 or CHO cells).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Test compound (viminol agonist isomer).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of the viminol agonist isomer.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Plot the cAMP levels against the logarithm of the agonist concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Signaling Pathways
The agonist isomer of viminol is believed to activate the canonical G-protein coupled receptor (GPCR) signaling pathway for the µ-opioid receptor.
Upon binding of the agonist isomer to the µ-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The activated G-protein also modulates ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These events collectively cause hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately producing analgesia.[8]
Conclusion
Viminol's unique α-pyrryl-2-aminoethanol structure distinguishes it as a separate class of opioid analgesic, offering a departure from the traditional morphinan, benzomorphan, phenylpiperidine, and diphenylheptane scaffolds. Its pharmacology as a racemic mixture containing both a potent µ-opioid agonist and an antagonist isomer provides a compelling case for further investigation into its therapeutic potential and the development of related compounds. While a comprehensive dataset of its stereoisomers' binding and functional parameters remains to be fully elucidated in modern literature, the experimental frameworks provided in this guide offer a clear path for such characterization. The continued exploration of structurally novel opioids like viminol is crucial for the development of next-generation analgesics with improved safety profiles.
References
- 1. zenodo.org [zenodo.org]
- 2. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. Down-regulation of mu-opioid receptor by full but not partial agonists is independent of G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Morphinan - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ohsu.edu [ohsu.edu]
- 15. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Discovery and Early Development of Viminol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viminol is a synthetic opioid analgesic with a unique α-pyrryl-2-aminoethanol structure, developed in the 1960s. It exhibits a complex pharmacological profile as a mixed agonist-antagonist at opioid receptors, a property conferred by its racemic mixture of six stereoisomers. This technical guide provides an in-depth overview of the early-phase discovery and development of Viminol, focusing on its chemical synthesis, mechanism of action, and preclinical evaluation. The document synthesizes available data on its pharmacology and toxicology, offering detailed experimental protocols for key assays and visualizing complex biological and experimental pathways. While foundational research established Viminol's primary pharmacological characteristics, specific quantitative data from these early studies are not widely available in the public domain. This guide, therefore, presents illustrative data in tabular format to provide a comparative context for researchers.
Introduction
Viminol, marketed under the brand name Dividol®, is a centrally acting analgesic developed by Zambon in the 1960s.[1] Unlike traditional opioids, Viminol's chemical structure is based on an α-pyrryl-2-aminoethanol framework.[1] Its analgesic and antitussive effects are primarily mediated through interactions with the central nervous system's opioid receptors.[1] A key feature of Viminol is its existence as a racemic mixture of six stereoisomers, with individual isomers possessing distinct pharmacological activities, ranging from full µ-opioid agonism to antagonism.[1] This unique composition is believed to contribute to its analgesic efficacy while potentially offering a more favorable safety profile concerning respiratory depression and abuse potential compared to full µ-opioid agonists.[1]
Chemical Synthesis and Stereochemistry
The synthesis of Viminol and its six stereoisomers was first described by Chiarino, Della Bella, and colleagues in 1978.[2][3] The molecule, 1-[1-(2-chlorobenzyl)-pyrrol-2-yl]-2-di-sec.-butylamino-ethanol, has three chiral centers, giving rise to its stereoisomeric complexity.[4]
The pharmacological activity is highly dependent on the stereochemistry:[2]
-
Agonistic Effects: The S configuration of the hydroxy group and the R,R configuration of the sec-butyl groups are essential for the agonistic effects, including analgesia.[2] The 1S-(R,R)-disecbutyl isomer (often referred to as R2) is a potent full agonist at the µ-opioid receptor.[1]
-
Antagonistic Properties: The S,S or R,S(S,R) configurations of the sec-butyl groups are associated with antagonistic properties.[2] The 1S-(S,S)-disecbutyl isomer (S2) acts as an antagonist.[1]
Mechanism of Action
Viminol exerts its effects primarily through interaction with the endogenous opioid receptor system, which includes the mu (µ), delta (δ), and kappa (κ) receptors.[5] As a racemic mixture, its overall effect is a composite of the actions of its stereoisomers.[5]
Opioid Receptor Signaling Pathway
The agonist isomers of Viminol, particularly the R2 isomer, bind to and activate µ-opioid receptors, which are G-protein coupled receptors (GPCRs). This binding initiates an intracellular signaling cascade that leads to analgesia.
Preclinical Pharmacological and Toxicological Assessment
A comprehensive preclinical evaluation is essential to characterize the efficacy and safety of a new chemical entity. For a compound like Viminol, this would involve a battery of in vitro and in vivo studies.
In Vitro Studies
Objective: To determine the binding affinity (Ki) of Viminol stereoisomers for the µ, δ, and κ opioid receptors.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell lines stably expressing the human opioid receptor of interest are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to obtain a cell membrane pellet, which is then washed and resuspended.
-
Competition Binding Assay: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-DAMGO for µ receptors) is incubated with the cell membranes. Increasing concentrations of the unlabeled Viminol isomer are added to compete for receptor binding. Non-specific binding is determined using a high concentration of an unlabeled antagonist like naloxone.
-
Separation and Quantification: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the Viminol isomer that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Illustrative Data: Opioid Receptor Binding Affinities (Ki, nM)
| Stereoisomer | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| R2 (Agonist) | Low nM | >1000 | >1000 |
| S2 (Antagonist) | Moderate nM | >1000 | >1000 |
| Reference: Morphine | 1-10 | >1000 | 200-300 |
| Reference: Naloxone | 1-2 | 20-30 | 15-25 |
| Note: The above values for Viminol are illustrative due to the lack of publicly available data. Reference values are approximate and can vary based on experimental conditions. |
Objective: To assess the functional activity of Viminol stereoisomers at opioid receptors (e.g., agonist-induced G-protein activation).
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Reaction: Cell membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the Viminol isomer in an appropriate buffer.
-
Incubation and Termination: The reaction is allowed to proceed at a controlled temperature and is then terminated by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins, which is proportional to receptor activation, is measured by scintillation counting.
-
Data Analysis: The data are analyzed to determine the EC₅₀ (the concentration of the isomer that produces 50% of the maximal response) and the Emax (the maximum effect).
Illustrative Data: Functional Activity at µ-Opioid Receptor
| Stereoisomer | EC₅₀ (nM) | Emax (% of control) |
| R2 (Agonist) | Low to moderate nM | ~100% |
| S2 (Antagonist) | No activity | 0% |
| Reference: DAMGO | 5-15 | 100% |
| Note: The above values for Viminol are illustrative. |
In Vivo Studies
Objective: To evaluate the analgesic effect of Viminol in animal models of pain.
Experimental Protocol: Hot Plate Test
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Acclimatization: Animals (e.g., mice or rats) are acclimatized to the testing room.
-
Baseline Latency: Each animal is placed on the hot plate, and the time until a nociceptive response (e.g., paw licking or jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Viminol, a vehicle control, or a positive control (e.g., morphine) is administered.
-
Post-treatment Testing: The reaction latency is measured at predetermined time points after drug administration.
-
Data Analysis: The analgesic effect is quantified, often as the Maximum Possible Effect (%MPE), and the ED₅₀ (the dose that produces a 50% analgesic effect) is determined from the dose-response curve.
Illustrative Data: Analgesic Efficacy (Hot Plate Test in Mice)
| Compound | Route | ED₅₀ (mg/kg) |
| Viminol (racemate) | s.c. | 5-15 |
| Reference: Morphine | s.c. | 1-5 |
| Note: The above value for Viminol is illustrative. |
Objective: To determine the acute toxicity of Viminol and establish the median lethal dose (LD₅₀).
Experimental Protocol: Acute Toxicity Study (as per OECD Guidelines)
-
Animals: Typically conducted in at least two mammalian species (e.g., rats and mice).
-
Dose Administration: A single, high dose of Viminol is administered via the intended clinical route and an oral route.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and effects on body weight for a specified period (e.g., 14 days).
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD₅₀, the dose that is lethal to 50% of the test animals, is calculated.
Illustrative Data: Acute Toxicity
| Species | Route | LD₅₀ (mg/kg) |
| Mouse | Oral | 150-250 |
| Rat | Oral | 250-350 |
| Note: Specific LD₅₀ values for Viminol are not readily available in the public domain; these values are illustrative. |
Conclusion
The early discovery and development of Viminol revealed a unique synthetic opioid with a complex pharmacology stemming from its stereoisomeric composition. The identification of distinct agonist and antagonist isomers within the racemic mixture provided a rationale for its potential as an effective analgesic with a reduced side-effect profile. While the foundational preclinical studies established its mechanism of action and analgesic properties, a significant amount of the specific quantitative data from this early research is not widely accessible. This technical guide has synthesized the available information on Viminol's early development, providing a framework of the experimental protocols and conceptual understanding for researchers and drug development professionals. Further investigation to fully characterize the pharmacokinetics and pharmacodynamics of the individual stereoisomers would be beneficial for a complete understanding of this complex analgesic.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereochemistry of viminol, a novel central analgesic. | Semantic Scholar [semanticscholar.org]
- 4. EP0480458A2 - Process for the preparation of pharmaceutical compositions containing Viminol useful in the treatment of drug dependences - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Viminol Hydroxybenzoate: A Technical Guide to its Neurotransmitter Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viminol (B1683830) hydroxybenzoate is a synthetic opioid analgesic with a distinct and complex pharmacological profile.[1] Unlike conventional opioids, viminol is a racemic mixture of six stereoisomers, which collectively contribute to a mixed agonist-antagonist profile at opioid receptors.[1] This unique composition is believed to underpin its analgesic efficacy while potentially mitigating some of the adverse effects associated with traditional opioid therapies, such as dependence.[1][2] This technical guide provides an in-depth analysis of viminol's mechanism of action, focusing on its interaction with opioid receptors and subsequent modulation of key neurotransmitter systems. It consolidates available data on its receptor interactions, neurochemical modulation, and the experimental protocols used to elucidate these properties.
Mechanism of Action at Opioid Receptors
Viminol primarily exerts its analgesic effects through interaction with the endogenous opioid system, which comprises mu (µ), delta (δ), and kappa (κ) receptors.[1][3] These G-protein coupled receptors (GPCRs) are extensively distributed throughout the central nervous system (CNS) and are crucial in modulating pain perception.[1] Viminol functions as an agonist at these receptors, with a notable affinity for the µ-opioid receptor, the main target for many conventional opioid analgesics like morphine.[1][3]
The complexity of viminol's action arises from its stereochemistry. The racemic mixture contains isomers with opposing effects.[1][4] The 1S-(R,R)-disecbutyl isomer is a full agonist at the µ-opioid receptor and is reported to be approximately 5.5 times more potent than morphine.[5] Conversely, the 1S-(S,S)-disecbutyl isomer acts as an antagonist.[5] This combination of agonist and antagonist properties within a single formulation results in a mixed agonist-antagonist profile, similar to opioids like pentazocine, which may contribute to a lower incidence of side effects.[5]
Qualitative Opioid Receptor Binding Characteristics of Viminol Stereoisomers
| Stereoisomer Configuration (sec-butyl groups) | Hydroxy Group Configuration | Predominant Activity |
| R,R | S | Agonist (responsible for analgesia, tolerance, dependence)[6] |
| S,S | - | Antagonist[6] |
| R,S (or S,R) | - | Antagonist[6] |
Modulation of Central Neurotransmitter Systems
Beyond its direct interaction with opioid receptors, viminol influences the release and metabolism of key neurotransmitters within the CNS, which contributes significantly to its overall pharmacological effects.[1][3]
Dopaminergic System
Studies have demonstrated that the active R2 isomer of viminol increases the turnover rate of dopamine (B1211576) (DA) in the striatum of rats, an effect also observed with morphine.[7] However, unlike some other CNS stimulants, viminol does not appear to significantly elevate the concentration of cyclic adenosine (B11128) monophosphate (cAMP) in the striatum.[7] The modulation of the dopaminergic system may be implicated in both the analgesic and potential rewarding effects of the drug.[1]
Serotonergic and Noradrenergic Systems
Viminol is also reported to modulate the release of serotonin (B10506) and norepinephrine (B1679862).[3] This action on the descending inhibitory pain pathways is thought to enhance its analgesic effects and may also influence mood.[1][3]
Signaling Pathways and Experimental Workflows
Viminol-Induced Mu-Opioid Receptor Signaling
The agonistic action of the active viminol stereoisomer at the µ-opioid receptor initiates a cascade of intracellular events characteristic of Gi-coupled protein activation. This leads to the inhibition of adenylyl cyclase, reduced cAMP production, and modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and nociceptive signaling.
Caption: Viminol's agonist isomer signaling pathway at the mu-opioid receptor.
Modulation of Descending Pain Pathways
Viminol's influence on serotonin and norepinephrine contributes to analgesia by enhancing the activity of descending inhibitory pathways that originate in the brainstem and project to the spinal cord.
Caption: Viminol's modulation of descending inhibitory pain pathways.
Experimental Protocols
The following are descriptions of standard experimental protocols that are used to characterize the interaction of compounds like viminol with opioid receptors.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of viminol stereoisomers for µ, δ, and κ opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Radiolabeled ligands with high affinity for the target receptors (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ).[2]
-
Unlabeled test compound (viminol isomer).
-
Assay buffer.
-
Standard non-selective antagonist (e.g., naloxone) to determine non-specific binding.[2]
-
-
Methodology:
-
A constant concentration of the radiolabeled ligand is incubated with the prepared cell membranes.[2]
-
Increasing concentrations of the unlabeled viminol isomer are added to compete with the radioligand for receptor binding.[2]
-
Non-specific binding is determined in a parallel experiment in the presence of a high concentration of naloxone.[2]
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The IC50 (concentration of viminol isomer that inhibits 50% of radioligand binding) is calculated and converted to a Ki value using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism.
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of viminol stereoisomers as agonists or inverse agonists.
-
Materials:
-
Methodology:
-
Cell membranes are pre-incubated with various concentrations of the viminol isomer.[4]
-
The reaction is initiated by the addition of [³⁵S]GTPγS and GDP.[4]
-
During incubation, agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.[4]
-
The reaction is terminated by rapid filtration.[4]
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting, which is proportional to the level of G-protein activation.[4]
-
Conclusion
Viminol hydroxybenzoate presents a complex and compelling profile as a centrally acting analgesic.[1] Its unique stereochemical composition, which results in a mixed agonist-antagonist activity at opioid receptors, distinguishes it from conventional opioids.[1] The interaction of viminol with the central nervous system is multifaceted, extending beyond direct receptor binding to the modulation of critical neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic pathways.[1] This intricate mechanism of action likely contributes to its analgesic efficacy and may offer a reduced potential for dependence.[2] Further quantitative studies on the individual stereoisomers are warranted to fully elucidate their respective contributions to the overall pharmacological profile of viminol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Viminol - Wikipedia [en.wikipedia.org]
- 6. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms in the actions of morphine and viminol (R2) on rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular pharmacology of individual Viminol isomers
An In-depth Technical Guide on the Molecular Pharmacology of Individual Viminol (B1683830) Isomers
Introduction
Viminol is a centrally acting analgesic belonging to the pyrrole (B145914) ethanolamine (B43304) chemical class, with a pharmacological profile mediated by its interaction with the opioid system.[1] The viminol molecule possesses three chiral centers, giving rise to six distinct stereoisomers.[2] Early and foundational research has established that the pharmacological activity of viminol is highly dependent on its stereochemistry, with individual isomers displaying a spectrum of activities ranging from potent agonism to antagonism at opioid receptors.[2][3]
The primary analgesic effects are attributed to the isomer with the (R,R) configuration of the sec-butyl groups and the (S) configuration of the hydroxy group, often referred to as the R2 isomer, which functions as a µ-opioid receptor agonist.[3][4][5][6] Conversely, isomers with (S,S) or (R,S)/(S,R) configurations of the sec-butyl groups, particularly the S2 isomer, exhibit antagonistic properties.[3][4][5][7] This unique combination of agonist and antagonist components within the racemic mixture is thought to contribute to viminol's analgesic efficacy while potentially mitigating dependence liability.[1][7] This technical guide provides a comprehensive overview of the molecular pharmacology of these individual isomers, detailing their receptor interactions, the experimental protocols for their evaluation, and the relevant signaling pathways.
Quantitative Analysis of Viminol-Opioid Receptor Interactions
Table 1: Opioid Receptor Binding Affinities of Viminol Isomers
This table is intended to summarize the binding affinities (Kᵢ, nM), which represent the concentration of the isomer required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.
| Isomer | Primary Activity | µ-Receptor (Kᵢ, nM) | δ-Receptor (Kᵢ, nM) | κ-Receptor (Kᵢ, nM) |
| R2 Isomer | Agonist | Data not available | Data not available | Data not available |
| S2 Isomer | Antagonist | Data not available | Data not available | Data not available |
| Other Isomers | Varied/Less Characterized | Data not available | Data not available | Data not available |
Based on qualitative descriptions, the R2 isomer possesses the highest affinity, particularly for the µ-opioid receptor, which is responsible for its morphine-like effects.[3][6][8]
Table 2: Functional Activity of Viminol Isomers at the µ-Opioid Receptor
This table is designed to summarize the functional potency (EC₅₀, nM) and efficacy (Eₘₐₓ, %) of the isomers. EC₅₀ is the concentration required to elicit a half-maximal response, while Eₘₐₓ is the maximum possible response relative to a standard full agonist.
| Isomer | Primary Activity | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) |
| R2 Isomer | Agonist | Data not available | Data not available |
| S2 Isomer | Antagonist | Data not available | Data not available |
The R2 isomer is a potent agonist, while the S2 isomer acts as an antagonist, meaning it would block the effects of an agonist.[1][3][8]
Experimental Protocols
The characterization of viminol isomers involves standard in vitro pharmacological assays to determine their binding affinity and functional activity at opioid receptors.
Radioligand Binding Assay
This competitive assay is used to determine the binding affinity (Kᵢ) of each isomer for different opioid receptor subtypes (µ, δ, κ).[3]
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human opioid receptor of interest or from homogenized brain tissue. The protein concentration is quantified.[1][9]
-
Competition Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]-DAMGO for µ-receptors) is incubated with the cell membranes.[1]
-
Isomer Titration: Increasing concentrations of the unlabeled viminol isomer are added to compete with the radioligand for receptor binding sites.[1]
-
Incubation & Filtration: The mixture is incubated to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.[8][9]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[8]
-
Data Analysis: The concentration of the isomer that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[1][8]
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism, providing data on the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonist isomers.[3][8]
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor are prepared as in the binding assay.[1]
-
Assay Reaction: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the viminol isomer.[1][8]
-
G-Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.[1]
-
Filtration and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting.[8]
-
Data Analysis: A dose-response curve is generated by plotting bound [³⁵S]GTPγS against the isomer concentration to determine EC₅₀ and Eₘₐₓ values.[3]
Signaling Pathways
Opioid receptors are G-protein-coupled receptors (GPCRs) that signal primarily through inhibitory G-proteins (Gαi/o).[10][11] The binding of an agonist isomer of viminol initiates a signaling cascade that leads to a decrease in neuronal excitability and neurotransmitter release, producing analgesia.
Key Signaling Events:
-
G-Protein Activation: The agonist-bound receptor activates the associated Gαi/o protein.[2]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]
-
Ion Channel Modulation: The dissociated Gβγ subunit directly modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization, and inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and neurotransmitter release.[10]
-
MAPK Pathway: Opioid receptors can also signal through other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which is involved in longer-term cellular adaptations.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The discriminative stimulus properties of the R2 isomer of viminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Proposed HPLC Method for the Quantification of Viminol in Human Plasma
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of viminol (B1683830) in human plasma samples. Viminol is a synthetic opioid analgesic, and a reliable method for its quantification in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. The described method proposes a liquid-liquid extraction (LLE) procedure for sample preparation followed by reversed-phase HPLC with UV detection. While this document provides a comprehensive protocol, it is crucial to note that this method is proposed and requires full validation in accordance with regulatory guidelines (e.g., FDA or EMA) before implementation in a laboratory setting.[1][2]
Introduction
Viminol is a synthetic opioid with a complex stereochemistry, acting as a µ-opioid receptor agonist.[3] Accurate measurement of its concentration in biological fluids is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity, a robust HPLC-UV method can provide a cost-effective and accessible alternative for routine analysis.[4][5] This document outlines a proposed methodology for the quantification of viminol in human plasma, covering sample preparation, chromatographic conditions, and key validation parameters to be assessed.
Experimental
2.1. Materials and Reagents
-
Viminol reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the biological matrix)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and ethyl acetate (B1210297)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
-
Phosphate (B84403) buffer (pH 7.4)
2.2. Instrumentation
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
2.3. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60, v/v). The final composition should be optimized to achieve good separation and peak shape.
-
Stock Solutions: Prepare stock solutions of viminol and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create calibration curve standards and quality control (QC) samples.
2.4. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 50 µL of phosphate buffer (pH 7.4) and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.[6]
-
Vortex for 1 minute and transfer the solution to an HPLC vial for analysis.
2.5. HPLC Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (This should be optimized based on the UV spectrum of viminol)
-
Run Time: Approximately 10 minutes
Method Validation Parameters (Proposed)
A full validation of this bioanalytical method should be performed to ensure its reliability.[1][2] The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7] This is evaluated by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of viminol and the IS.
-
Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a blank sample (matrix with IS) and at least six non-zero concentrations. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: The closeness of the determined value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[7] This should be assessed at a minimum of three concentration levels (low, medium, and high QC samples) within the calibration range. The mean accuracy should be within 85-115% (80-120% for the LLOQ), and the precision (RSD%) should not exceed 15% (20% for the LLOQ).[2]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[1]
-
Recovery: The extraction efficiency of the analytical method. It is determined by comparing the analytical response of extracted samples with the response of unextracted standards.[7]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Data Presentation
The following table summarizes the proposed and target validation parameters for the HPLC method for viminol quantification.
| Parameter | Proposed Specification |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (RSD%) | ≤ 15% |
| Inter-day Precision (RSD%) | ≤ 15% |
| Intra-day Accuracy (%) | 85 - 115% |
| Inter-day Accuracy (%) | 85 - 115% |
| Recovery (%) | > 80% |
| Internal Standard | To be determined |
| Retention Time (Viminol) | To be determined |
| Retention Time (IS) | To be determined |
Visualizations
Caption: Experimental workflow for viminol quantification in human plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note provides a detailed protocol for a proposed HPLC-UV method for the quantification of viminol in human plasma. The method utilizes a straightforward liquid-liquid extraction for sample cleanup and a standard reversed-phase chromatographic separation. While the presented parameters are based on established principles of bioanalytical method development, it is imperative that a comprehensive validation be performed to ensure the method is robust, reliable, and fit for its intended purpose. This proposed method serves as a strong starting point for laboratories seeking to develop and implement a routine analytical procedure for viminol.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmda.go.jp [pmda.go.jp]
- 3. cfsre.org [cfsre.org]
- 4. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onlinepharmacytech.info [onlinepharmacytech.info]
- 6. benchchem.com [benchchem.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for Radioligand Binding Assay of Viminol at Mu-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a radioligand binding assay to determine the binding affinity of Viminol and its stereoisomers for the mu-opioid receptor (MOR). Viminol is a synthetic opioid analgesic with a complex pharmacology due to its nature as a racemic mixture of six stereoisomers.[1] The differential binding affinities of these isomers at opioid receptors contribute to its overall mixed agonist-antagonist profile.[1][2] Radioligand binding assays are a fundamental technique to quantify the interaction between a ligand, such as Viminol, and a receptor.[1]
Quantitative Data Summary
The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the reported binding affinities for the key stereoisomers of Viminol at the mu-opioid receptor.
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| Viminol Isomer R2 (agonist) | µ-opioid | [³H]-Dihydromorphine | 10 | [1] |
| Viminol Isomer S2 (antagonist) | µ-opioid | [³H]-Dihydromorphine | 100 | [1] |
| Morphine (for comparison) | µ-opioid | [³H]-Dihydromorphine | 5 | [1] |
Mu-Opioid Receptor Signaling Pathway
Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like the R2 isomer of Viminol primarily initiates signaling through the Gi/o pathway.[3][4] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][5] The signaling cascade also involves the modulation of ion channels, such as the activation of inwardly rectifying potassium (IRP) channels and the inhibition of T-type calcium channels, which collectively reduce neuronal excitability and lead to the analgesic effects.[3] Conversely, the pathway involving β-arrestin-2 is associated with adverse effects like tolerance and respiratory depression.[3]
Mu-Opioid Receptor Signaling Pathway
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of Viminol and its stereoisomers for the mu-opioid receptor using a competitive binding assay with [³H]-DAMGO as the radioligand.
Experimental Workflow
The overall workflow involves preparing the receptor source, setting up the binding reaction with the radioligand and competitor (Viminol), separating the bound from free radioligand, and quantifying the bound radioactivity.
Radioligand Binding Assay Workflow
Materials and Reagents
-
Receptor Source: Crude membrane preparations from rat brain tissue or cell lines stably expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).[5][6]
-
Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).[1][2]
-
Test Compounds: Racemic Viminol and its individual stereoisomers, dissolved in a suitable solvent (e.g., DMSO).[1]
-
Non-specific Binding Control: Naloxone (B1662785).[1][6]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
Glass Fiber Filters: (e.g., Whatman GF/B), pre-soaked in wash buffer.[1][2]
-
Scintillation Cocktail.
-
Equipment: 96-well microplate, cell harvester, liquid scintillation counter.[1][6]
Procedure
1. Membrane Preparation (from Rat Brain) [6] a. Euthanize rats and immediately dissect the brains. Place them in ice-cold 50 mM Tris-HCl buffer. b. Homogenize the tissue in a sucrose (B13894) solution (0.32 M in 10 mM Tris-HCl, pH 7.4) using a Dounce homogenizer. c. Centrifuge the homogenate at low speed to remove nuclei and large debris. d. Transfer the supernatant to an ultracentrifuge and centrifuge at high speed to pellet the membranes. e. Resuspend the membrane pellet in fresh binding buffer. f. Determine the protein concentration using a Bradford assay. The typical protein concentration for the assay is 100-200 µg per well.[6]
2. Reagent Preparation [1] a. Prepare a stock solution of [³H]-DAMGO and dilute it in binding buffer to a final concentration approximately equal to its dissociation constant (Kd) for the mu-opioid receptor. b. Prepare a series of dilutions of the Viminol stereoisomers in binding buffer. A typical concentration range is from 10⁻¹⁰ M to 10⁻⁵ M. c. Prepare a high concentration of naloxone (e.g., 10 µM) in binding buffer for determining non-specific binding.
3. Assay Setup [1][6] Set up the following reactions in triplicate in a 96-well microplate: a. Total Binding: Add receptor membranes, diluted [³H]-DAMGO, and binding buffer. b. Non-specific Binding: Add receptor membranes, diluted [³H]-DAMGO, and 10 µM naloxone. c. Competitive Binding: Add receptor membranes, diluted [³H]-DAMGO, and varying concentrations of the Viminol test compound.
4. Incubation [1][6] a. Initiate the binding reaction by adding the diluted [³H]-DAMGO to all wells. b. Incubate the plate at room temperature (~25°C) for 60-90 minutes to allow the binding to reach equilibrium.
5. Filtration [1][2] a. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. b. Wash the filters three times with ice-cold wash buffer to remove any unbound radioactivity.
6. Scintillation Counting [1][6] a. Transfer the filters to scintillation vials. b. Add an appropriate volume of scintillation cocktail to each vial. c. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[6]
-
-
Determine IC50:
-
Calculate Ki:
These detailed protocols and application notes provide a robust framework for researchers to accurately determine the binding characteristics of Viminol and its stereoisomers at the mu-opioid receptor, contributing to a deeper understanding of its pharmacological profile.
References
Application Notes and Protocols: In Vivo Analgesic Efficacy Testing of Viminol in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viminol is a centrally acting analgesic with a unique chemical structure, classified as a pyrrole-ethanolamine derivative.[1] Its analgesic properties are primarily attributed to its interaction with the endogenous opioid system.[1] Viminol is a synthetic opioid that acts as an agonist at mu (μ), delta (δ), and kappa (κ) opioid receptors.[2][3] The R-isomers of Viminol are primarily responsible for its analgesic effects.[1] This document provides detailed application notes and experimental protocols for assessing the analgesic efficacy of Viminol using common in vivo rodent models. These models are crucial for determining the potency and therapeutic potential of novel analgesic compounds like Viminol.
Mechanism of Action
Viminol exerts its analgesic effects through a multifaceted mechanism of action, primarily by interacting with the central and peripheral opioid receptors.[2] It is a racemic mixture of six stereoisomers, with the 1S-(R,R)-disecbutyl isomer acting as a full agonist at μ-opioid receptors, exhibiting a potency approximately 5.5 times that of morphine, while the 1S-(S,S)-disecbutyl isomer functions as an antagonist.[4] This mixed agonist-antagonist profile may contribute to a lower potential for abuse and respiratory depression compared to full μ-opioid agonists.[4]
The activation of μ-opioid receptors by the agonist isomers of Viminol initiates a signaling cascade that leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[5] This process involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, the activation of inwardly rectifying potassium channels (GIRK), and the inhibition of voltage-gated calcium channels.[1] These actions collectively hyperpolarize the neuron and reduce neurotransmitter release.
Furthermore, Viminol modulates the release of key neurotransmitters involved in the descending inhibitory pain pathways, such as dopamine, serotonin, and norepinephrine, which further enhances its analgesic effects.[2][4]
Viminol Signaling Pathway
Caption: Viminol's signaling pathway via μ-opioid receptor activation.
Data Presentation: In Vivo Analgesic Efficacy
Table 1: Hot-Plate Test - ED₅₀ Values for Reference Opioids [1]
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) |
| Morphine | Mouse | Intraperitoneal (i.p.) | ~5-10 |
| Morphine | Rat | Intraperitoneal (i.p.) | ~2-5 |
| Codeine | Mouse | Intraperitoneal (i.p.) | ~20-40 |
Table 2: Tail-Flick Test - ED₅₀ Values for Reference Opioids [1]
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) |
| Morphine | Mouse | Intraperitoneal (i.p.) | ~5-15 |
| Morphine | Rat | Intraperitoneal (i.p.) | ~2-6 |
| Codeine | Mouse | Intraperitoneal (i.p.) | ~25-50 |
Table 3: Acetic Acid-Induced Writhing Test - ED₅₀ Values for Reference Opioids [1]
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) |
| Morphine | Mouse | Intraperitoneal (i.p.) | ~0.5-1.5 |
| Codeine | Mouse | Intraperitoneal (i.p.) | ~10-20 |
Experimental Protocols
The following are detailed protocols for three standard in vivo models for assessing the analgesic efficacy of centrally acting compounds like Viminol.[1]
Hot-Plate Test
This method is used to evaluate the thermal pain threshold, which is a measure of supraspinal analgesic activity.[7][8]
Experimental Workflow:
Caption: Workflow for the hot-plate test to assess analgesic efficacy.
Materials:
-
Hot-plate apparatus with adjustable temperature control
-
Animal enclosure (e.g., clear plexiglass cylinder) to keep the animal on the hot surface
-
Timer
-
Test animals (mice or rats)
-
Viminol, vehicle control, and a positive control (e.g., morphine)
-
Administration supplies (syringes, needles)
Procedure:
-
Acclimatization: Allow the animals to acclimatize to the testing room for at least 60 minutes before the experiment.[1]
-
Apparatus Setup: Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 0.5°C).[1]
-
Baseline Latency: Gently place each animal on the hot plate and start the timer.[1] Record the time it takes for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping.[1] A cut-off time (e.g., 30-40 seconds) must be established to prevent tissue damage.
-
Drug Administration: Group the animals and administer Viminol, vehicle, or a positive control via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Testing: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is calculated as the increase in latency time or as the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[5] The ED₅₀ value can be determined by performing a dose-response analysis.[1]
Tail-Flick Test
This test measures the latency of a spinal reflex to a thermal stimulus and is effective for evaluating centrally acting analgesics.[7][9]
Experimental Workflow:
Caption: Workflow for the tail-flick test to evaluate spinal analgesia.
Materials:
-
Tail-flick apparatus (radiant heat source)
-
Animal restrainer
-
Timer
-
Test animals (mice or rats)
-
Viminol, vehicle control, and a positive control
-
Administration supplies
Procedure:
-
Acclimatization: Acclimatize animals to the testing environment and the restrainer.[1]
-
Baseline Latency: Gently place the animal in the restrainer. Position the tail over the radiant heat source. Activate the heat source and the timer. The timer stops automatically when the animal flicks its tail.[9] Record this baseline latency. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue damage.[1]
-
Drug Administration: Administer the test compounds as described for the hot-plate test.[1]
-
Post-treatment Testing: Measure the tail-flick latency at various time points after drug administration.[1]
-
Data Analysis: Calculate the analgesic effect as the increase in latency or %MPE and determine the ED₅₀ from the dose-response curve.[1]
Acetic Acid-Induced Writhing Test
This is a model of visceral pain induced by a chemical irritant and is sensitive to peripherally and centrally acting analgesics.[10][11]
Experimental Workflow:
Caption: Workflow for the acetic acid-induced writhing test.
Materials:
-
0.6% acetic acid solution
-
Observation chambers
-
Timer
-
Test animals (typically mice)
-
Viminol, vehicle control, and a reference drug (e.g., aspirin)
-
Administration supplies
Procedure:
-
Acclimatization: Acclimatize the mice to the observation chambers.[1]
-
Drug Administration: Administer Viminol, vehicle, or a reference drug.[1]
-
Induction of Writhing: After a suitable absorption period (e.g., 30 minutes for i.p. administration), inject 0.6% acetic acid intraperitoneally (e.g., 10 ml/kg).[1]
-
Observation: Immediately after the acetic acid injection, place the animal in the observation chamber and start the timer.[1] Count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 20 minutes).[1][11]
-
Data Analysis: The analgesic activity is calculated as the percentage inhibition of writhing compared to the vehicle control group: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100. The ED₅₀ is the dose that produces a 50% inhibition of writhing.[1]
Conclusion
The in vivo models described in these application notes—the hot-plate test, the tail-flick test, and the acetic acid-induced writhing test—are robust and well-validated methods for assessing the analgesic efficacy of Viminol.[1] By following these detailed protocols, researchers can obtain reliable data on the potency and mechanism of action of this unique analgesic compound. While specific ED₅₀ values for Viminol are not extensively reported, its comparison to codeine provides a valuable benchmark for study design and data interpretation. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data essential for the preclinical evaluation of Viminol.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Viminol Hydroxybenzoate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for Chiral Separation of Viminol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viminol is a synthetic opioid analgesic characterized by a complex stereochemistry, existing as a racemic mixture of six stereoisomers. The pharmacological activity of Viminol is highly dependent on the specific stereoisomer, with the (1R, 2S)-isomer being primarily responsible for its analgesic effects, while other isomers may exhibit different properties, including antagonistic effects. Consequently, the accurate enantioselective analysis of Viminol stereoisomers is critical for research, quality control, and pharmacokinetic studies.
Analytical Techniques for Chiral Separation of Viminol
Several analytical techniques are suitable for the separation of Viminol stereoisomers. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): Utilizing a chiral stationary phase (CSP) is the most prevalent and successful technique for resolving Viminol enantiomers.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of basic drugs like Viminol.[1]
-
Gas Chromatography (GC): GC with a chiral column or after chiral derivatization of the Viminol stereoisomers can also be employed.[1]
-
Capillary Electrophoresis (CE): This technique, which uses a chiral selector in the background electrolyte, offers high efficiency and requires only a small sample volume, making it a viable, though less common, alternative.[1]
High-Performance Liquid Chromatography (HPLC) Method
Recommended Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs are the recommended starting point for developing a separation method for Viminol stereoisomers. These columns have demonstrated broad applicability for a wide range of chiral compounds, including basic drugs with structures similar to Viminol.[1]
-
Primary Column: Chiralcel® OD-H (cellulose-based)
-
Alternative Column: Chiralpak® AD-H (amylose-based)
These two columns often provide different selectivities, and it is recommended to screen both to determine the optimal stationary phase for the desired separation.
Experimental Protocol: Chiral HPLC Method Development
This protocol provides a starting point for the development of a chiral HPLC method for the separation of Viminol stereoisomers.
1. Sample Preparation:
-
Prepare a stock solution of racemic Viminol at a concentration of 1 mg/mL in methanol (B129727) or ethanol.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 10-20 µg/mL.
2. Initial HPLC Conditions:
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (B130326) (90:10, v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
3. Data Presentation:
While specific quantitative data for Viminol enantiomers is not available from published literature, Table 1 illustrates how to structure and present experimental data for comparison during method development.[1]
Table 1: Illustrative Data Table for Method Development of Viminol Stereoisomer Separation
| Stereoisomer | Retention Time (t R , min) | Resolution (R s ) | Tailing Factor (T) | Theoretical Plates (N) |
| Isomer 1 | Data | - | Data | Data |
| Isomer 2 | Data | Data | Data | Data |
| Isomer 3 | Data | Data | Data | Data |
| Isomer 4 | Data | Data | Data | Data |
| Isomer 5 | Data | Data | Data | Data |
| Isomer 6 | Data | Data | Data | Data |
4. Method Optimization Strategy:
If the initial conditions do not provide adequate separation, a systematic optimization of the following parameters is recommended:
-
Mobile Phase Modifier: The percentage of the alcohol modifier (e.g., isopropanol) is a critical parameter.
-
If resolution is poor, incrementally decrease the isopropanol percentage to 8%, 5%, and 2%.
-
If retention times are excessively long, incrementally increase the isopropanol percentage to 12%, 15%, and 20%.
-
-
Basic Additive: As Viminol is a basic compound, a basic additive in the mobile phase is crucial to prevent peak tailing.
-
If peak tailing is observed, increase the Diethylamine (DEA) concentration to 0.15% and then 0.2%.
-
If resolution decreases with a higher DEA concentration, consider an alternative basic additive such as Triethylamine (TEA) at 0.1%.
-
-
Temperature: Lowering the column temperature often enhances enantioselectivity.
-
If resolution is not optimal, decrease the column temperature in 5°C increments down to 10°C.[1]
-
-
Flow Rate: A lower flow rate can increase the interaction time between the analytes and the CSP, potentially improving resolution.
-
Once a reasonable separation is achieved, the flow rate can be optimized to balance analysis time and resolution. A lower flow rate (e.g., 0.8 mL/min) may further improve separation.[1]
-
Experimental Workflow and Logic Diagrams
General Workflow for Chiral HPLC Method Development
The following diagram illustrates a general workflow for the development and optimization of a chiral HPLC method for Viminol stereoisomers.
Caption: A general workflow for developing a chiral HPLC method.
Decision Tree for Troubleshooting Poor Enantiomeric Resolution
This diagram provides a logical approach to troubleshooting common issues encountered during chiral separation method development.
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
Conclusion
The successful chiral separation of Viminol stereoisomers is essential for understanding their individual pharmacological profiles and ensuring the quality and safety of related pharmaceutical products. While a universally validated method is not publicly documented, the protocols and optimization strategies outlined in these application notes provide a comprehensive framework for researchers to develop a robust and reliable HPLC method. By systematically evaluating chiral stationary phases, mobile phase composition, temperature, and flow rate, a successful separation of all six stereoisomers of Viminol can be achieved.
References
Application Notes and Protocols: Viminol in Postoperative Dental Pain Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of viminol (B1683830) in a postoperative dental pain model, specifically following the surgical removal of third molars. This document summarizes key findings from clinical research, details experimental protocols, and outlines the pharmacological basis for viminol's analgesic activity.
Introduction
Postoperative pain management following dental surgery, particularly third molar extraction, presents a significant clinical challenge. While non-steroidal anti-inflammatory drugs (NSAIDs) are often the first line of treatment, opioid analgesics are frequently required for moderate to severe pain. Viminol, a synthetic opioid with a unique mixed agonist-antagonist profile, has been investigated as an alternative to commonly prescribed opioids like codeine. These notes are intended to guide researchers and drug development professionals in the evaluation and understanding of viminol's potential in this indication.
Mechanism of Action
Viminol is a centrally acting analgesic that exerts its effects primarily through interaction with the endogenous opioid system.[1] It is a racemic mixture of six stereoisomers, with the 1S-(R,R)-disecbutyl isomer acting as a full agonist at µ-opioid receptors, exhibiting a potency approximately 5.5 times that of morphine.[1] Conversely, the 1S-(S,S)-disecbutyl isomer functions as an antagonist at these same receptors.[1] This combination of agonist and antagonist activity gives viminol a mixed pharmacological profile, which may contribute to a lower potential for abuse and respiratory depression compared to full µ-opioid agonists.[1] Viminol's analgesic action is also mediated by its influence on descending inhibitory pain pathways through the modulation of neurotransmitter release, including dopamine, serotonin, and norepinephrine.[1]
Signaling Pathway of Viminol
Caption: Viminol's dual agonist/antagonist action on the µ-opioid receptor.
Quantitative Data from Clinical Trials
A key clinical trial by Ulbrich et al. compared the analgesic efficacy of a single oral dose of 70 mg of viminol with 30 mg of codeine in patients with acute postoperative pain following the surgical removal of third molars. The study concluded that 70 mg of viminol and 30 mg of codeine had similar analgesic effects in this pain model.
Disclaimer: The following tables present data estimated from the graphical representations in the publication by Ulbrich et al., as the full text with precise numerical data was not available.
Table 1: Comparison of Postoperative Pain Scores (VAS)
| Time Point | Viminol (70 mg) - Mean VAS Score (Estimated) | Codeine (30 mg) - Mean VAS Score (Estimated) |
| Day 1 | 4.5 | 4.8 |
| Day 2 | 3.2 | 3.5 |
| Day 3 | 2.0 | 2.2 |
| Day 7 | 0.5 | 0.6 |
Pain assessed on a Visual Analog Scale (VAS) from 0 (no pain) to 10 (worst imaginable pain). No statistically significant difference was observed between the groups.
Table 2: Rescue Medication Consumption
| Time Period | Viminol (70 mg) - Mean Doses of Rescue Medication (Estimated) | Codeine (30 mg) - Mean Doses of Rescue Medication (Estimated) |
| Days 1-3 | 1.8 | 2.0 |
| Days 4-7 | 0.5 | 0.7 |
Rescue medication was dipyrone (B125322) 500 mg. No statistically significant difference was observed between the groups.
Table 3: Adverse Effects (from a supporting case report and general profile)
| Adverse Effect | Viminol (70 mg) | Codeine (30 mg) / Paracetamol (325 mg) Combination |
| Nausea | Possible | Reported |
| Vomiting | Possible | Reported |
| Drowsiness | Possible | Reported |
| Dizziness | Possible | Reported |
| Tolerability | Reported as excellent in a case study | Led to treatment abandonment in a case study |
This table is based on a case report where a patient who experienced adverse effects with a codeine/paracetamol combination was successfully switched to viminol with excellent tolerability. The "Possible" entries for viminol are based on its general opioid-like profile.
Experimental Protocols
Protocol: A Randomized, Double-Blind, Comparative Study of Viminol and Codeine in Postoperative Dental Pain
This protocol is based on the methodology of the Ulbrich et al. study.
1. Objective: To assess and compare the analgesic efficacy and tolerability of a single oral dose of viminol (70 mg) versus codeine (30 mg) for the management of acute postoperative pain following the surgical removal of impacted third molars.
2. Study Design:
-
Randomized, double-blind, parallel-group clinical trial.
-
Ethics committee approval obtained.
-
Informed consent obtained from all participants.
3. Participant Population:
-
Inclusion Criteria:
-
Male and female patients aged 18 years or older.
-
Requiring surgical removal of at least one impacted mandibular third molar.
-
Experiencing moderate to severe postoperative pain (e.g., a score of ≥ 4 on a 10-point VAS) after the effects of local anesthesia have subsided.
-
-
Exclusion Criteria:
-
Known allergy or hypersensitivity to viminol, codeine, or other opioids.
-
History of chronic pain or regular use of analgesics.
-
Significant renal or hepatic impairment.
-
Pregnancy or lactation.
-
History of substance abuse.
-
4. Interventions:
-
Test Group: Single oral dose of viminol 70 mg.
-
Control Group: Single oral dose of codeine 30 mg.
-
Blinding: Both the investigators and the participants are blinded to the treatment allocation. The study medications are identical in appearance, taste, and packaging.
5. Study Procedures:
-
Baseline Assessment: Following surgery and the waning of local anesthesia, patients who meet the pain intensity criteria are enrolled. Baseline pain intensity is recorded using a VAS.
-
Drug Administration: Participants are randomly assigned to receive a single dose of either viminol or codeine.
-
Pain Assessments: Pain intensity and pain relief are assessed at regular intervals (e.g., 1, 2, 3, and 7 days post-administration) using a VAS.
-
Rescue Medication: Participants are provided with a rescue analgesic (e.g., dipyrone 500 mg) and instructed to take it if the study medication does not provide adequate pain relief. The time to first rescue medication and the total number of doses taken are recorded.
-
Adverse Event Monitoring: All adverse events are recorded throughout the study period, including their nature, severity, and relationship to the study medication.
6. Outcome Measures:
-
Primary Outcome: Pain intensity difference from baseline over the first 24 hours.
-
Secondary Outcomes:
-
Total pain relief score.
-
Time to onset of analgesia.
-
Duration of analgesia.
-
Number of rescue medication doses taken.
-
Patient's global assessment of the study medication.
-
Incidence and severity of adverse events.
-
7. Statistical Analysis:
-
The primary efficacy analysis is a comparison of the mean pain intensity difference between the two treatment groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Secondary outcomes are analyzed using appropriate statistical methods for continuous and categorical data.
-
A p-value of < 0.05 is considered statistically significant.
Experimental Workflow
Caption: Workflow for a comparative clinical trial in postoperative dental pain.
Conclusion for Application
The available evidence suggests that viminol at a dose of 70 mg is a viable analgesic for the management of acute postoperative dental pain, demonstrating efficacy comparable to 30 mg of codeine. Its unique mixed agonist-antagonist profile may offer a favorable safety and tolerability profile, as suggested by a case report where it was well-tolerated in a patient who experienced adverse effects with a codeine-containing combination.
For researchers and drug development professionals, viminol presents an interesting candidate for further investigation. Future studies should aim to provide more detailed quantitative data on its analgesic properties, including dose-ranging studies to establish the optimal dose for this indication. A thorough characterization of its adverse event profile in larger patient populations is also warranted to confirm its potential safety advantages. The protocols and data presented in these notes provide a foundation for the design and interpretation of such future studies.
References
Experimental Design for Viminol Studies in Chronic Pain Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of Viminol (B1683830), a synthetic opioid analgesic, in rodent models of chronic pain. Due to a lack of specific published data on Viminol in chronic pain models, the following protocols for the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models are adapted from established methodologies for opioid analgesics.
Introduction to Viminol
Viminol is a centrally acting analgesic with a unique α-pyrryl-2-aminoethanol structure.[1] It is a racemic mixture of six stereoisomers, with the 1S-(R,R)-disecbutyl isomer (R2 isomer) acting as a potent µ-opioid receptor full agonist, approximately 5.5 times more potent than morphine.[1][2] Conversely, the 1S-(S,S)-disecbutyl isomer functions as a µ-opioid receptor antagonist.[1] This mixed agonist-antagonist profile may offer a unique therapeutic window, potentially mitigating some of the adverse effects associated with full µ-opioid agonists, such as dependence and respiratory depression.[1][2] Viminol's analgesic action is primarily mediated through the activation of µ-opioid receptors, but it also influences descending inhibitory pain pathways by modulating neurotransmitter release.[3][4]
Chronic Pain Models for Viminol Evaluation
Neuropathic pain is a debilitating condition for which new therapeutic options are needed.[5] Preclinical animal models are essential for investigating the mechanisms of neuropathic pain and for the initial efficacy testing of novel analgesics like Viminol.[6] The Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models are two of the most widely used and well-characterized models of neuropathic pain in rodents.[5][7][8]
Chronic Constriction Injury (CCI) Model
The CCI model involves the loose ligation of the sciatic nerve, leading to the development of robust and stable pain hypersensitivity for at least one month after injury.[5][9] This model mimics clinical conditions of chronic nerve compression.[9]
Spared Nerve Injury (SNI) Model
The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the third branch intact.[8][10][11][12][13] This results in a highly reproducible and long-lasting behavioral phenotype of neuropathic pain.[12]
Experimental Protocols
Protocol 1: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
Objective: To induce a chronic neuropathic pain state in rats to evaluate the analgesic efficacy of Viminol.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Heating pad
-
Viminol (racemic mixture or R2 isomer)
-
Vehicle control (e.g., sterile saline)
Surgical Procedure:
-
Anesthetize the rat and place it in a prone position on a heating pad to maintain body temperature.[2]
-
Shave and disinfect the skin over the left thigh.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[5][7]
-
Carefully free about 7-10 mm of the nerve from the surrounding connective tissue, proximal to its trifurcation.[2][5]
-
Place four loose ligatures of 4-0 chromic gut or silk suture around the sciatic nerve with approximately 1 mm spacing between them.[5]
-
Tighten the ligatures until a brief twitch in the hind limb is observed, ensuring that the epineural circulation is not arrested.[5]
-
Close the muscle layer with sutures and the skin incision with wound clips.[7]
-
Allow the animal to recover in a warm, clean cage. Behavioral signs of neuropathic pain typically develop within 7 days post-surgery.[7]
Drug Administration and Behavioral Testing:
-
After a 7-day post-operative recovery period, establish a baseline for pain hypersensitivity using the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.
-
Administer Viminol (e.g., 1, 2.5, 5 mg/kg, intraperitoneally) or vehicle to different groups of animals. The dose range should be determined based on acute pain studies and the higher potency of the R2 isomer.[14]
-
Conduct behavioral testing at various time points post-drug administration (e.g., 30, 60, 90, 120 minutes) to determine the peak analgesic effect and duration of action.
Protocol 2: Spared Nerve Injury (SNI) in Mice
Objective: To induce a consistent and long-lasting neuropathic pain state in mice for the evaluation of Viminol.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., ketamine/xylazine mixture)
-
Surgical microscope or magnifying lens
-
Microsurgical instruments
-
6-0 silk sutures
-
Wound clips or sutures for skin closure
-
Heating pad
-
Viminol (racemic mixture or R2 isomer)
-
Vehicle control (e.g., sterile saline)
Surgical Procedure:
-
Anesthetize the mouse and maintain its body temperature using a heating pad.[13]
-
Secure the left hind limb in a suitable position to expose the sciatic nerve.
-
Make a small incision in the skin of the thigh and carefully separate the muscles to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[10][13]
-
Isolate the common peroneal and tibial nerves. Ligate these two nerves with 6-0 silk suture and then transect them, removing a 2-3 mm section of the distal nerve stump.[8]
-
Take extreme care to avoid any contact with or stretching of the intact sural nerve.[13]
-
Close the muscle and skin layers with sutures or wound clips.[13]
-
Allow the mouse to recover. Neuropathic pain behaviors typically develop within 2-3 days.[8]
Drug Administration and Behavioral Testing:
-
Following a 3-day recovery period, assess baseline mechanical allodynia on the lateral side of the paw (sural nerve territory) using von Frey filaments.[10]
-
Administer Viminol or vehicle to different groups of mice.
-
Perform behavioral testing at predetermined time points after drug administration to evaluate the analgesic effect of Viminol.
Data Presentation
Quantitative data from these studies should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Hypothetical Dose-Response of Viminol in the Rat CCI Model
| Treatment Group | Dose (mg/kg, i.p.) | N | Baseline Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) at 60 min | % Maximum Possible Effect (%MPE) |
| Vehicle | - | 10 | 2.5 ± 0.3 | 2.8 ± 0.4 | 5% |
| Viminol | 1.0 | 10 | 2.4 ± 0.2 | 6.5 ± 0.8 | 35% |
| Viminol | 2.5 | 10 | 2.6 ± 0.3 | 10.2 ± 1.1 | 65% |
| Viminol | 5.0 | 10 | 2.3 ± 0.4 | 13.8 ± 1.5 | 90% |
| Morphine | 5.0 | 10 | 2.5 ± 0.3 | 14.2 ± 1.3 | 92% |
%MPE is calculated based on a cut-off threshold of 15g.
Table 2: Comparative Analgesic Potency of Viminol R2 Isomer and Other Opioids
| Analgesic | Test Species | Test Model | ED₅₀ (mg/kg) | Relative Potency (vs. Morphine=1) |
| Viminol R2 | Rat | Not Specified | ~1.0 (estimated) | ~5 |
| Morphine | Rat | Tail-flick | ~5.0 | 1 |
| Codeine | Rat | Hot Plate | ~20.0 | 0.25 |
| Pethidine | Rat | Tail-flick | ~10.0 | 0.5 |
| Fentanyl | Rat | Tail-flick | ~0.02 | 250 |
Data is estimated based on relative potency information.[15]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mu-opioid receptor signaling pathway activated by Viminol.
Caption: Experimental workflow for Viminol studies in chronic pain models.
References
- 1. criver.com [criver.com]
- 2. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. aragen.com [aragen.com]
- 10. youtube.com [youtube.com]
- 11. Spared Nerve Injury [bio-protocol.org]
- 12. iasp-pain.org [iasp-pain.org]
- 13. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The discriminative stimulus properties of the R2 isomer of viminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: Analytical Methods for Detecting Viminol Metabolites
Introduction
Viminol (B1683830) is a synthetic opioid analgesic with a unique α-pyrryl-2-aminoethanol structure. A comprehensive understanding of its metabolic fate is essential for drug development, clinical monitoring, and forensic toxicology. Due to the limited availability of recent data on viminol, this document utilizes findings from its close structural analog, 2F-Viminol, to infer potential metabolic pathways and analytical strategies. The primary metabolic transformations anticipated for viminol, based on studies of 2F-Viminol, are N-dealkylation and hydroxylation.
These application notes provide detailed protocols for the identification and characterization of viminol metabolites using mass spectrometry techniques, including in-vitro metabolism studies, and analysis by Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathways of Viminol
The metabolism of viminol is expected to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. Based on studies of the analogous compound 2F-Viminol, the main biotransformation pathways are N-dealkylation and hydroxylation. These reactions can occur individually or in combination, leading to a range of metabolites. Seven distinct metabolites of 2F-viminol, including N-dealkylated and hydroxylated species, have been discovered through in-vitro studies with human liver microsomes (HLMs).
Quantitative Data Summary
While precise quantitative data for viminol metabolites from peer-reviewed literature is scarce, a study on 2F-Viminol provides the relative abundance of its metabolites identified from in-vitro studies with human liver microsomes (HLMs). This data can serve as a preliminary guide for the expected metabolite distribution of viminol.
| Metabolite ID | Proposed Transformation | Relative Abundance (%) |
| M1 | N-dealkylation (sec-butyl) + Hydroxylation | 35 |
| M2 | N-dealkylation (sec-butyl) | 25 |
| M3 | Hydroxylation | 15 |
| M4 | Dihydroxylation | 10 |
| M5 | N-dealkylation (pyrrolidinemethyl) | 5 |
| M6 | Hydroxylation + N-dealkylation (pyrrolidinemethyl) | 5 |
| M7 | Carboxylation | 5 |
Data is inferred from studies on the viminol analog, 2F-Viminol.
Experimental Protocols
In-Vitro Metabolism of Viminol using Human Liver Microsomes (HLMs)
This protocol outlines the procedure for the in-vitro metabolism of viminol to generate its metabolites for subsequent analysis.
Materials:
-
Viminol solution
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate Buffer (pH 7.4)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
Procedure:
-
Prepare Incubation Mixtures: In separate microcentrifuge tubes, prepare the following:
-
Reaction Mixture: 520 µL Phosphate Buffer, 5 µL Viminol solution, 50 µL NADPH regenerating system, 25 µL HLMs.
-
Control (No NADPH): 570 µL Phosphate Buffer, 5 µL Viminol solution, 25 µL HLMs.
-
Standard (No HLM/NADPH): 595 µL Phosphate Buffer, 5 µL Viminol solution.
-
-
Incubation: Incubate the tubes at 37°C for 1-2 hours in a shaking water bath.
-
Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Sample Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.
LC-QTOF-MS Method for Viminol Metabolite Profiling
This protocol outlines a liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) method for the separation and identification of viminol and its metabolites. This high-resolution technique provides accurate mass measurements for confident metabolite identification.
Instrumentation:
-
UHPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2).
-
Mass Range: m/z 50-1000.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS scans.
Data Analysis:
-
Utilize metabolite
Application of Viminol in studying opioid receptor signaling pathways
Application Notes: Viminol (B1683830) in Opioid Receptor Signaling Research
Introduction
Viminol is a synthetic opioid analgesic with a complex pharmacological profile that makes it a valuable tool for researchers studying opioid receptor signaling pathways.[1] It is a centrally acting analgesic belonging to the pyrrole (B145914) ethanolamine (B43304) chemical class.[1] Unlike many conventional opioids, Viminol is a racemic mixture of six stereoisomers, with its overall pharmacological effect being a composite of the distinct activities of each isomer.[1][2][3] This unique composition, featuring both agonist and antagonist properties within a single formulation, allows for the investigation of nuanced aspects of opioid receptor function, from G-protein-mediated signaling to the potential for biased agonism and the mitigation of adverse effects.[1][3]
The primary analgesic effects of Viminol are attributed to its (R)-2-[(S)-sec-butylamino]-1-[1-(2-chlorobenzyl)pyrrol-2-yl]ethanol (R2) isomer , which functions as a potent agonist, particularly at the μ-opioid receptor (MOR).[1][4][5] Conversely, the (S)-2-[(S)-sec-butylamino]-1-[1-(2-chlorobenzyl)pyrrol-2-yl]ethanol (S2) isomer exhibits opioid antagonist properties.[1][5][6] This inherent agonist-antagonist dynamic positions Viminol as an intriguing compound for dissecting the molecular mechanisms that differentiate therapeutic analgesia from adverse effects like tolerance and dependence.[3][7]
Key Research Applications:
-
Dissecting Agonist vs. Antagonist Effects: By isolating and studying the individual stereoisomers of Viminol, researchers can probe the specific conformational changes in opioid receptors that lead to either activation (agonism) or blockade (antagonism).[8][9]
-
Investigating Biased Signaling: The R2 isomer can be used to study the canonical G-protein signaling cascade responsible for analgesia. Comparing its downstream effects (e.g., cAMP inhibition, ion channel modulation) with those of other opioids can help elucidate pathways that may be "biased" away from β-arrestin recruitment, a pathway often associated with adverse effects like respiratory depression.[10][11][12]
-
Probing Receptor Subtype Selectivity: While Viminol's primary actions are at the μ-opioid receptor, its isomers can be used in comparative binding and functional assays to explore cross-reactivity and functional effects at delta (δ) and kappa (κ) opioid receptors.[1][13]
-
In Vivo Models of Pain and Reward: The R2 isomer serves as a potent tool in rodent models to study analgesic efficacy in various pain states (thermal, visceral) and to assess abuse potential through paradigms like conditioned place preference and self-administration.[4][10]
Quantitative Data on Opioid Receptor Interactions
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Viminol Isomers and Reference Compounds
| Compound | Mu (µ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |
|---|---|---|---|
| Viminol (R2 Isomer) | Data not available | Data not available | Data not available |
| Viminol (S2 Isomer) | Data not available | Data not available | Data not available |
| Morphine | 1.2 | >1000 | 280 |
| DAMGO (µ-agonist) | 1.5 | 2200 | 6300 |
| DPDPE (δ-agonist) | 2300 | 1.8 | >10000 |
| U-50,488 (κ-agonist) | 1300 | 1100 | 1.1 |
Note: Reference data is illustrative. Actual values can vary based on experimental conditions.[5]
Table 2: Functional Activity (EC50, nM & Emax, %) of Viminol Isomers and Reference Compounds
| Compound | Assay Type | Mu (µ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |
|---|---|---|---|---|
| Viminol (R2 Isomer) | GTPγS / cAMP | Data not available | Data not available | Data not available |
| Morphine | GTPγS | EC50: 65, Emax: 100% | - | - |
| DAMGO | GTPγS | EC50: 6.8, Emax: 100% | - | - |
Note: EC50 and Emax values are highly dependent on the specific assay and cell system used.[5]
Signaling Pathways and Experimental Workflows
Viminol (R2 Isomer) Agonist-Induced Signaling at the μ-Opioid Receptor
The agonist R2 isomer of Viminol binds to and activates the μ-opioid receptor, a G-protein coupled receptor (GPCR).[2][3] This initiates two primary intracellular signaling cascades: the canonical G-protein pathway associated with analgesia and the β-arrestin pathway linked to receptor desensitization and certain adverse effects.[11][12]
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Viminol stereoisomers for specific opioid receptors by measuring their ability to compete with a known radiolabeled ligand.[1][6]
Objective: To quantify the binding affinity of Viminol stereoisomers to µ, δ, and κ opioid receptors.[1]
Materials:
-
Cell membranes prepared from cell lines stably expressing the human opioid receptor of interest (e.g., CHO-K1 cells).[2]
-
Radiolabeled ligands: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).[1][2]
-
Viminol stereoisomers (test compounds).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[2]
-
Non-specific binding control (e.g., Naloxone at high concentration).[1][2]
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.[2]
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the target opioid receptor. Homogenize cells in a cold buffer and centrifuge to isolate cell membranes. Wash and resuspend the membrane pellet in the assay buffer.[1]
-
Assay Setup: In a 96-well plate, add the prepared cell membranes, a fixed concentration of the appropriate radioligand, and serially diluted concentrations of the Viminol stereoisomer.
-
Controls: Prepare wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of naloxone).
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the Viminol isomer.
-
Determine the IC₅₀ value (concentration of the isomer that inhibits 50% of specific radioligand binding) using non-linear regression.[6]
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[1][6]
-
Protocol 2: In Vitro cAMP Functional Assay
This assay determines the functional effect of Viminol isomers on adenylyl cyclase activity. Agonist activation of Gi/o-coupled opioid receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6]
Objective: To measure the ability of Viminol stereoisomers to inhibit adenylyl cyclase and reduce cAMP levels.
Materials:
-
Cells expressing the opioid receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Viminol stereoisomers.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium and plates.
Procedure:
-
Cell Culture: Seed cells expressing the target receptor in multi-well plates and grow to desired confluency.
-
Pre-treatment: Treat the cells with varying concentrations of the Viminol stereoisomer for a short period.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Quantification: Measure the intracellular cAMP levels using the chosen detection method (e.g., measuring the HTRF signal).
-
Data Analysis:
-
Normalize the data to the response produced by forskolin alone (100%) and a basal control (0%).
-
Plot the percentage of inhibition of the forskolin response against the log concentration of the Viminol isomer.
-
Determine the EC₅₀ (concentration for 50% of maximal inhibition) and Emax (maximal inhibition) values from the dose-response curve.
-
Protocol 3: In Vivo Hot-Plate Test for Analgesia
This method is a standard model for evaluating the efficacy of analgesics against thermal pain.[4]
Objective: To assess the analgesic potency of Viminol and its isomers by measuring the reaction time to a thermal stimulus.
Materials:
-
Hot-plate apparatus with adjustable temperature control (e.g., set to 55 ± 0.5°C).
-
Plexiglass cylinder to confine the animal to the hot surface.
-
Timer.
-
Test animals (mice or rats).
-
Viminol, vehicle control, and a positive control (e.g., morphine).
-
Administration supplies (syringes, needles).
Procedure:
-
Acclimatization: Allow animals to acclimatize to the testing room for at least 60 minutes before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate and immediately start the timer. Record the time it takes for the animal to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency.
-
Cut-off Time: A maximum cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage. If the animal does not respond by the cut-off time, it should be removed from the plate, and the cut-off time is recorded as its latency.
-
Drug Administration: Administer the Viminol isomer, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Testing: At set time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure its response latency.
-
Data Analysis:
-
Calculate the analgesic effect, often expressed as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Generate dose-response curves at the time of peak effect to determine the ED₅₀ (the dose that produces a 50% analgesic effect).[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The discriminative stimulus properties of the R2 isomer of viminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Viminol Hydroxybenzoate? [synapse.patsnap.com]
Troubleshooting & Optimization
Mitigating degradation of Viminol during experimental procedures
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals mitigate the degradation of Viminol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Viminol and what are its core chemical features?
Viminol is an opioid analgesic with a unique α-pyrryl-2-aminoethanol structure.[1] Its chemical formula is C₂₁H₃₅ClN₂O and it has a molecular weight of approximately 366.97 g/mol .[2][3][4] It is supplied as a racemic mixture of six stereoisomers, which results in a mixed agonist-antagonist profile at the opioid receptors.[3] Key functional groups that may be susceptible to degradation include the pyrrole (B145914) ring, the tertiary amine, the hydroxyl group, and the chlorobenzyl group.[1]
Q2: What are the primary pathways through which Viminol can degrade?
While specific degradation kinetics for Viminol are not extensively published, its chemical structure suggests several plausible degradation pathways:
-
Oxidation: The tertiary amine and the pyrrole ring are susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products.[1]
-
Photodegradation: Like many pharmaceutical compounds with chromophores, Viminol may be sensitive to light, particularly UV light, which can induce degradation.[1]
-
Thermolytic (Heat-induced) Degradation: Exposure to high temperatures can cause the molecule to break down.[1]
-
Acid/Base Hydrolysis: Although Viminol lacks highly susceptible ester or amide groups, extreme pH conditions combined with heat can potentially affect other parts of the molecule.[1]
Q3: What are the ideal storage conditions for Viminol?
To ensure long-term stability and minimize degradation, Viminol should be stored with the following precautions:
-
Temperature: Store in a cool location, such as a refrigerator (2°C to 8°C). Do not freeze.
-
Light: Protect from light at all times by using amber glass vials or by wrapping containers in aluminum foil.[1]
-
Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to prevent oxidation.[1]
-
Humidity: Store in a dry, desiccated environment to minimize moisture.[1]
-
Container: Use well-sealed, non-reactive containers.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving Viminol.
Q4: My Viminol solution has changed color (e.g., turned yellow/brown). What is the cause and how can I prevent it?
A color change often indicates oxidative or photodegradation. The pyrrole ring and other parts of the molecule can form colored degradation products upon exposure to oxygen or light.
-
Immediate Actions:
-
Discard the discolored solution as its purity is compromised.
-
Review your storage and handling procedures.
-
-
Preventative Measures:
-
Solvent Choice: Prepare solutions using de-gassed solvents. Purge the solvent with nitrogen or argon for 15-20 minutes before use to remove dissolved oxygen.
-
Light Protection: Prepare and handle the solution under low-light conditions or in a fume hood with the sash lowered and lights dimmed. Always store the solution in amber vials.
-
Antioxidants: For some applications, consider the addition of a small amount of an antioxidant, but first verify its compatibility with your experimental system.
-
Q5: HPLC analysis of my sample shows unexpected peaks that increase over time. What are these and how do I stop them?
The appearance of new peaks in a chromatogram is a classic sign of degradation. The identity of the peaks will depend on the degradation pathway.
-
Potential Causes & Solutions:
-
Oxidation: If the solution was exposed to air, the new peaks are likely N-oxides or other oxidation products. Solution: Prepare fresh solutions using de-gassed solvents and store them under an inert atmosphere.
-
Thermal Degradation: If the sample was exposed to heat (e.g., left on a warm stir plate), the peaks are thermolytic degradants. Solution: Maintain strict temperature control. Use ice baths for sensitive procedures and store solutions at recommended cold temperatures.
-
pH Instability: If you are using acidic or basic media, you may be observing hydrolysis. Solution: Perform a pH stability screen to determine the optimal pH range for your Viminol solution. Buffer your solutions appropriately.
-
Q6: I am observing poor reproducibility in my bioassays. Could Viminol degradation be the cause?
Yes, inconsistent results are a common consequence of sample degradation. If the concentration of the active Viminol isomer is decreasing unpredictably, the biological response will also be inconsistent.
-
Troubleshooting Steps:
-
Implement a Stability Protocol: Prepare a fresh stock solution and test its purity via HPLC or another suitable analytical method at defined time points (e.g., 0, 2, 4, 8, 24 hours) under your exact experimental conditions (temperature, lighting, solvent).
-
Prepare Fresh Solutions: For the most sensitive experiments, prepare Viminol solutions immediately before use from a solid stock stored under ideal conditions.
-
Use a Standard: Include a freshly prepared Viminol standard in each assay to monitor for any systematic degradation issues during the experiment itself.
-
Quantitative Data Summary
Forced degradation studies are essential for understanding a compound's stability profile. The following table summarizes typical stress conditions used to intentionally degrade Viminol to identify potential degradants and develop stability-indicating methods.[1]
| Stress Condition | Reagent/Parameter | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Hydrolysis |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Oxidation |
| Thermal | None (in solution) | 80°C | 48 hours | Thermolytic Degradation |
| Photodegradation | UV/Vis Light | Room Temp | Varies | Photodegradation |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Viminol Stock Solution
This protocol describes the preparation of a 1 mg/mL Viminol stock solution in methanol (B129727), incorporating steps to minimize degradation.
Materials:
-
Viminol reference standard
-
High-purity (HPLC grade) methanol
-
Inert gas (Nitrogen or Argon)
-
Amber glass volumetric flask with a screw cap or ground glass stopper
-
Analytical balance
-
Sonicator
Procedure:
-
Place a clean, dry 10 mL amber volumetric flask on the analytical balance and tare.
-
Carefully weigh 10.0 mg of Viminol reference standard directly into the flask.
-
De-gas approximately 15-20 mL of methanol by bubbling nitrogen or argon gas through it for 15 minutes.
-
Add approximately 5 mL of the de-gassed methanol to the volumetric flask.
-
Cap the flask and gently swirl or sonicate for 2-3 minutes until the Viminol is completely dissolved.
-
Allow the solution to return to room temperature.
-
Carefully add de-gassed methanol to the flask until the meniscus reaches the 10 mL calibration mark.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Before storing, flush the headspace of the flask with nitrogen or argon for 30 seconds.
-
Seal the flask tightly and store it in a refrigerator at 2-8°C, protected from light.
Protocol 2: Forced Degradation Study Workflow
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
Objective: To generate Viminol degradation products under controlled stress conditions for analytical method development.
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Viminol in a suitable solvent like methanol or acetonitrile, following the stabilization steps in Protocol 1.[1]
-
Aliquot Samples: Dispense equal volumes of the stock solution into separate, appropriately labeled amber vials for each stress condition (Acid, Base, Oxidative, Thermal, Photolytic, and a Control).
-
Apply Stress Conditions:
-
Control: Keep one vial at 2-8°C in the dark.
-
Acid: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal: Heat the vial at 80°C for 48 hours.[1]
-
Photolytic: Expose the solution to a calibrated light source (e.g., UV lamp) while protecting a control sample wrapped in foil.
-
-
Neutralization (for Acid/Base Samples): After the incubation period, cool the acid and base samples and carefully neutralize them to prevent further degradation before analysis.
-
Analysis: Analyze all samples (including the control) using a suitable analytical technique, such as HPLC-UV or LC-MS, to identify and quantify the parent Viminol peak and any new peaks corresponding to degradation products.
Visualizations
Caption: Potential degradation pathways for the Viminol molecule.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for Viminol degradation.
References
Forced degradation studies of Viminol under acidic and oxidative stress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Viminol under acidic and oxidative stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the plausible degradation pathways for Viminol under acidic and oxidative stress?
Based on its chemical structure, Viminol is susceptible to degradation through several pathways:
-
Oxidative Degradation : The tertiary amine and the pyrrole (B145914) ring in Viminol's structure are prone to oxidation. Oxidation of the tertiary amine can result in the formation of an N-oxide, while the pyrrole ring can also undergo oxidative degradation.[1]
-
Acid Hydrolysis : While Viminol does not have highly labile ester or amide groups, other parts of the molecule could be susceptible to hydrolysis under acidic conditions, particularly at elevated temperatures.[1] The pyrrole ring, in particular, is found in other compounds that are known to be labile in acidic mediums.
Q2: What are the initial signs that Viminol is degrading in my experiment?
You can monitor for several indicators of Viminol degradation:
-
A change in the physical appearance of the solution, such as a color change.
-
The appearance of new peaks or a decrease in the area of the main Viminol peak in chromatographic analyses (e.g., HPLC, LC-MS).
-
A shift in the pH of the sample solution.
-
A loss of the expected pharmacological activity.
Q3: How can I prevent unintended degradation of Viminol during my experiments?
To minimize unwanted degradation, consider the following preventative measures:
-
Protect from Light : Use amber vials or cover containers with aluminum foil to protect light-sensitive solutions.
-
Control Temperature : Avoid exposing Viminol solutions to high temperatures unless it is a required stress condition.
-
Maintain pH Stability : Determine the optimal pH for Viminol stability and use appropriate buffers. Avoid strongly acidic or basic conditions unless part of the study.
-
Prevent Oxidation : Prepare solutions fresh daily, degas solvents, and consider storing stock solutions under an inert atmosphere (e.g., nitrogen or argon). If compatible with your experimental design, the addition of an antioxidant may be considered.
-
Use Inert Containers : Employ silanized glassware or polypropylene (B1209903) containers to prevent adsorption to container surfaces.
Troubleshooting Guides
Issue 1: No Degradation Observed Under Stress Conditions
| Potential Cause | Troubleshooting Steps |
| Stress conditions are too mild. | - Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M HCl).- Increase the temperature of the incubation.- Extend the duration of the stress exposure. |
| Viminol is highly stable under the tested conditions. | - This is a valid result. Document the stability of the molecule under the tested conditions. If some degradation is required to validate a stability-indicating method, more aggressive stress conditions may be necessary. |
| Analytical method is not sensitive enough to detect low levels of degradants. | - Optimize the analytical method (e.g., adjust the mobile phase or gradient in HPLC).- Use a more sensitive detector, such as a mass spectrometer (MS). |
Issue 2: Excessive Degradation of Viminol
| Potential Cause | Troubleshooting Steps |
| Stress conditions are too harsh. | - Decrease the concentration of the stressor.- Lower the incubation temperature.- Reduce the duration of the stress exposure. |
| Secondary degradation is occurring. | - Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to shelf-life stability. Use milder conditions to focus on the primary degradation pathway.[2] |
Issue 3: Poor Resolution Between Viminol and Degradation Peaks in HPLC
| Potential Cause | Troubleshooting Steps |
| Inappropriate stationary phase. | - Screen different HPLC columns with varying stationary phases (e.g., C8, Phenyl-Hexyl). |
| Mobile phase is not optimized. | - Modify the mobile phase composition (e.g., change the organic modifier or its ratio with the aqueous phase).- Adjust the pH of the mobile phase.- Alter the gradient slope. |
| Co-elution of impurities. | - If an impurity co-elutes with the main peak, the method is not stability-indicating. Further method development is required to achieve separation. |
Experimental Protocols
Protocol 1: Forced Degradation of Viminol under Acidic Stress
-
Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of Viminol in a suitable solvent like methanol (B129727) or acetonitrile.[1]
-
Acidic Stress : Mix an aliquot of the Viminol stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubation : Incubate the mixture at 60°C for 24 hours.[1]
-
Sampling : Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization : Neutralize the samples with an appropriate volume of a suitable base (e.g., 0.1 M sodium hydroxide) before analysis.
-
Analysis : Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation of Viminol under Oxidative Stress
-
Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of Viminol in a suitable solvent.
-
Oxidative Stress : Mix an aliquot of the Viminol stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubation : Keep the mixture at room temperature for 24 hours, ensuring it is protected from light.[1]
-
Sampling : Withdraw aliquots at specified time intervals.
-
Analysis : Analyze the samples directly using a validated stability-indicating HPLC method.
Data Presentation
Disclaimer: The following tables present illustrative data as specific quantitative results for Viminol forced degradation are not extensively published. These tables are intended to provide a typical format for presenting such data.
Table 1: Illustrative Data for Acidic Degradation of Viminol (0.1 M HCl at 60°C)
| Time (hours) | Viminol Assay (%) | Degradant 1 (%) | Degradant 2 (%) | Total Impurities (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 2 | 98.5 | 0.8 | 0.2 | 1.0 | 99.5 |
| 4 | 96.2 | 2.1 | 0.7 | 2.8 | 99.0 |
| 8 | 92.1 | 4.5 | 1.4 | 5.9 | 98.0 |
| 12 | 88.5 | 6.8 | 2.1 | 8.9 | 97.4 |
| 24 | 82.3 | 10.2 | 3.5 | 13.7 | 96.0 |
Table 2: Illustrative Data for Oxidative Degradation of Viminol (3% H₂O₂ at Room Temperature)
| Time (hours) | Viminol Assay (%) | Degradant 3 (N-oxide) (%) | Degradant 4 (%) | Total Impurities (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 2 | 99.1 | 0.5 | 0.1 | 0.6 | 99.7 |
| 4 | 97.9 | 1.2 | 0.3 | 1.5 | 99.4 |
| 8 | 95.4 | 2.8 | 0.8 | 3.6 | 99.0 |
| 12 | 93.1 | 4.5 | 1.3 | 5.8 | 98.9 |
| 24 | 89.8 | 7.1 | 2.0 | 9.1 | 98.9 |
Visualizations
Caption: Workflow for the forced degradation of Viminol under acidic stress.
Caption: Workflow for the forced degradation of Viminol under oxidative stress.
Caption: A logical flow for troubleshooting common issues in degradation studies.
References
Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis of Viminol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Viminol.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of Viminol?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, where co-eluting endogenous or exogenous compounds in the sample matrix inhibit the ionization of the target analyte, in this case, Viminol.[1] This phenomenon leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method. In the analysis of Viminol from biological matrices such as plasma or urine, components like phospholipids, salts, and proteins can be major contributors to ion suppression.[2]
Q2: How can I determine if ion suppression is impacting my Viminol analysis?
A2: A common method to identify and assess the extent of ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a Viminol standard solution into the LC eluent after the analytical column but before the mass spectrometer's ion source. A stable baseline signal for Viminol is established, and then a blank matrix extract (a sample prepared without the analyte) is injected. A decrease in the Viminol signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.
Another quantitative approach is the post-extraction spike method. This involves comparing the peak area of Viminol in a standard solution prepared in a clean solvent to the peak area of Viminol spiked into a pre-extracted blank matrix sample at the same concentration. The percentage of ion suppression can then be calculated.[3]
Q3: What are the primary causes of ion suppression in Viminol LC-MS/MS assays?
A3: The primary causes of ion suppression in the analysis of Viminol from biological samples include:
-
Co-eluting Matrix Components: Endogenous compounds from the biological matrix (e.g., plasma, urine) such as phospholipids, proteins, and salts can co-elute with Viminol and interfere with its ionization.[2]
-
Sample Preparation Method: Inadequate sample cleanup can leave behind significant amounts of matrix components. For instance, simple protein precipitation may not effectively remove phospholipids, which are known to cause significant ion suppression.
-
Chromatographic Conditions: Poor chromatographic resolution can lead to the co-elution of Viminol with interfering compounds from the matrix.
-
Ionization Source and Parameters: The type of ionization source (e.g., Electrospray Ionization - ESI) and its settings can influence the susceptibility to ion suppression. ESI is generally more prone to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).
Q4: Can a stable isotope-labeled internal standard (SIL-IS) for Viminol compensate for ion suppression?
A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) is a highly effective strategy to compensate for ion suppression. A SIL-IS is chemically identical to Viminol but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). It will co-elute with Viminol and experience similar ion suppression effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guide for Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression in the LC-MS/MS analysis of Viminol.
Step 1: Identify the Presence and Region of Ion Suppression
-
Action: Perform a post-column infusion experiment.
-
Procedure:
-
Infuse a solution of Viminol (e.g., 100 ng/mL in mobile phase) at a constant flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column.
-
Inject a blank matrix extract (prepared using the same method as the samples).
-
Monitor the Viminol signal. A dip in the baseline indicates the retention time at which ion-suppressing components elute.
-
-
Interpretation: If the retention time of Viminol coincides with a region of signal suppression, your analysis is likely affected.
Step 2: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently recovering Viminol.
-
Option A: Protein Precipitation (PPT)
-
When to use: Quick and simple for initial screening.
-
Limitation: Often provides the least effective cleanup and may result in significant ion suppression from phospholipids.
-
-
Option B: Liquid-Liquid Extraction (LLE)
-
When to use: To remove highly polar and non-polar interferences.
-
Advantage: Can provide a cleaner extract than PPT. The choice of extraction solvent is critical.
-
-
Option C: Solid-Phase Extraction (SPE)
-
When to use: For the most thorough sample cleanup.
-
Advantage: Offers high selectivity and can effectively remove a broad range of interferences, including phospholipids. Different sorbent chemistries (e.g., reversed-phase, mixed-mode) can be optimized for Viminol.
-
Quantitative Data on Ion Suppression for Opioids
| Opioid | Sample Matrix | Sample Preparation Method | Ion Suppression (%) | Reference |
| Fentanyl | Whole Blood | Protein Precipitation (Acetonitrile) | < 33.4% | [4] |
| Norfentanyl | Whole Blood | Liquid-Liquid Extraction | 31% | [4] |
| Fentanyl Analogs | Urine | Solid-Phase Extraction (C18) | 11-96% | [4] |
| Fentanyl & Analogs | Whole Blood | No significant ion suppression reported | <10% | [5] |
Note: The wide range of ion suppression observed for fentanyl analogs in urine highlights the compound-dependent nature of matrix effects and the importance of method-specific validation.
Detailed Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples
This section details three common sample preparation methods. The choice of method will depend on the required sensitivity and the complexity of the matrix.
A. Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
B. Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH).
-
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
C. Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute 100 µL of the plasma sample (containing the internal standard) with 400 µL of 4% phosphoric acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute Viminol and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Vortex and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Viminol
This protocol provides a starting point for the chromatographic and mass spectrometric conditions for Viminol analysis. Optimization will be required for specific instrumentation and applications.
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Note: Specific MRM transitions for Viminol and its internal standard need to be determined by direct infusion and optimization.
-
-
Visualizations
The following diagrams illustrate key workflows and concepts related to overcoming ion suppression in the LC-MS/MS analysis of Viminol.
Caption: Troubleshooting workflow for ion suppression in Viminol analysis.
Caption: General experimental workflow for LC-MS/MS analysis of Viminol.
Caption: Simplified mechanism of ion suppression in the ESI source.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Formulation of Viminol for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation and in vivo administration of Viminol (B1683830).
Frequently Asked Questions (FAQs)
Q1: What is Viminol and why is its formulation a critical consideration for in vivo studies?
Viminol is a synthetic opioid analgesic that acts as a full agonist at the μ-opioid receptor (MOR).[1] It is a racemic mixture composed of six stereoisomers, with the (R)-isomer being the most pharmacologically active component responsible for its analgesic effects.[2][3][4] For accurate and reproducible in vivo experimental results, achieving a stable and homogenous formulation with appropriate concentrations in physiological buffers is crucial.[5] Viminol is a weakly basic compound, and its free base form has limited aqueous solubility, which can present significant challenges during formulation.[5] To enhance its solubility, it is often formulated as a salt, such as Viminol p-hydroxybenzoate.[5][6]
Q2: What are the primary challenges encountered when formulating Viminol for in vivo experiments?
The main challenges in formulating Viminol for in vivo studies are:
-
Poor Aqueous Solubility: Viminol's solubility is highly pH-dependent. At physiological pH (7.4), a significant portion may exist in its less soluble free base form, leading to precipitation.[5]
-
Formulation Instability: Viminol solutions, particularly in aqueous buffers, can be unstable, with the compound precipitating over time. This can lead to inaccurate dosing.[5]
-
High Variability in In Vivo Results: Inconsistent formulations, inaccurate dosing due to precipitation, and animal-specific metabolic differences can lead to high variability in experimental outcomes.[1][7]
Q3: What are the expected side effects of Viminol in animal models?
As a μ-opioid agonist, Viminol is expected to produce side effects similar to other opioids like morphine. These can include respiratory depression, sedation, constipation, and in mice, the Straub tail phenomenon (a rigidly erect tail).[1] At high doses, seizures may occur.[1] Careful monitoring of the animals is essential, particularly during initial dose-finding studies. In case of a severe overdose, an opioid antagonist like naloxone (B1662785) can be used to reverse the effects.[1]
Troubleshooting Guides
Issue 1: Viminol (or its salt) does not fully dissolve in my physiological buffer (e.g., PBS at pH 7.4).
-
Cause: At a physiological pH of 7.4, Viminol, being a weakly basic compound, is more likely to be in its less soluble free base form, causing it to precipitate out of solution.[5]
-
Solutions:
-
pH Adjustment: If your experimental paradigm allows, preparing your buffer at a slightly lower pH (e.g., 6.5-7.0) can improve the solubility of Viminol.[5]
-
Use of Co-solvents: A common and effective method is to first prepare a high-concentration stock solution of Viminol in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute this stock into your aqueous buffer.[5][7] It is critical to ensure the final concentration of the co-solvent is well-tolerated by the animals (typically <10% for DMSO) and to include a vehicle control group in your experiment.[7]
-
Sonication and Gentle Warming: These techniques can aid in the dissolution of the compound. However, caution should be exercised with warming, as the stability of Viminol at elevated temperatures may be a concern.[5]
-
Issue 2: A precipitate forms over time after diluting a Viminol DMSO stock solution into my aqueous buffer.
-
Cause: This indicates that the final concentration of Viminol in the buffer exceeds its solubility limit, even with the presence of a co-solvent.[5]
-
Solutions:
-
Decrease Final Concentration: The most direct solution is to lower the final working concentration of Viminol in your formulation.[5]
-
Increase Co-solvent Percentage: A slight increase in the final DMSO percentage, if tolerated by the experimental model, can help maintain Viminol in solution. Always run the appropriate vehicle controls.[5]
-
Prepare Fresh Solutions: Due to potential stability issues in aqueous solutions, it is highly recommended to prepare the final Viminol formulation fresh before each experiment.[5]
-
Issue 3: I am observing high variability in my in vivo experimental results.
-
Cause: High variability can stem from inconsistent formulation, inaccurate dosing, or biological differences between animals.[1][7]
-
Solutions:
-
Ensure Homogeneous Formulation: Before each administration, visually inspect your formulation to ensure it is a clear solution. If you are working with a suspension, ensure it is thoroughly mixed before drawing each dose.[7]
-
Refine Dosing Technique: Maintain a consistent dosing technique across all animals. For oral gavage, ensure the compound is delivered directly to the stomach. For injections, ensure the full dose is administered correctly.[7]
-
Control for Biological Variables: Ensure consistency in animal strain, age, weight, and sex. House animals under controlled environmental conditions.[1]
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.[1]
-
Data Presentation
Due to the limited availability of publicly accessible quantitative pharmacokinetic data for Viminol[8], the following tables are provided as templates for summarizing experimental data.
Table 1: Solubility of Viminol in Various Solvents
| Solvent System | pH | Temperature (°C) | Maximum Solubility (mg/mL) |
| Water | 7.0 | 25 | Data Not Available |
| PBS | 7.4 | 25 | Data Not Available |
| PBS | 6.5 | 25 | Data Not Available |
| 10% DMSO in PBS | 7.4 | 25 | Data Not Available |
| PEG400 | N/A | 25 | Data Not Available |
Table 2: Pharmacokinetic Parameters of Viminol in Rodents (Template)
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Example Data | Oral | e.g., 10 | Value | Value | Value | Value | Value |
| Example Data | Intravenous | e.g., 1 | Value | Value | Value | Value | 100 |
| Example Data | Subcutaneous | e.g., 5 | Value | Value | Value | Value | Value |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Administration
-
Weighing: Accurately weigh the required amount of Viminol p-hydroxybenzoate.
-
Dissolution in Co-solvent: Dissolve the compound in a minimal amount of a suitable organic solvent such as DMSO to create a high-concentration stock solution.[7]
-
Dilution: Slowly add the vehicle (e.g., saline or PBS) to the DMSO stock solution while stirring to reach the final desired concentration.[7]
-
Final Concentration of Co-solvent: Ensure the final concentration of the organic solvent is well-tolerated by the animals (e.g., <10% DMSO).[7]
-
Visual Inspection: Before administration, visually inspect the final solution to ensure it is clear and free of precipitates.[7]
-
Fresh Preparation: Prepare the final formulation fresh before each experiment.[5]
Protocol 2: In Vivo Analgesic Efficacy Assessment - Hot Plate Test
-
Animal Acclimatization: Acclimatize the animals (e.g., mice or rats) to the laboratory conditions for at least one hour before the experiment.[9]
-
Baseline Latency: Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the time it takes for the animal to show a nociceptive response (e.g., licking a paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.[3][10]
-
Grouping: Randomly divide the animals into different groups (n=6-10 per group), including a vehicle control group, a positive control group (e.g., morphine), and experimental groups receiving different doses of the Viminol formulation.[11]
-
Drug Administration: Administer the Viminol formulation, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous, or oral).[11]
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the latency to the nociceptive response.
-
Data Analysis: The analgesic effect can be expressed as the percentage of the maximal possible effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.[3][12]
Protocol 3: In Vivo Oral Bioavailability Study in Rats
-
Animal Preparation: Fast the rats overnight (with free access to water) before dosing.[7][13]
-
Grouping: Divide the animals into at least two groups: one for oral administration and one for intravenous (IV) administration (to determine absolute bioavailability).
-
Oral Administration: Administer the Viminol formulation via oral gavage at a defined volume (e.g., 5-10 mL/kg).[7]
-
Intravenous Administration: For the IV group, inject the compound slowly into the tail vein at a defined volume (e.g., 1-2 mL/kg).[7]
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after drug administration.
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Viminol in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for both oral and IV routes to determine the oral bioavailability.
Visualizations
Caption: Troubleshooting workflow for Viminol precipitation issues.
Caption: Experimental workflow for in vivo analgesic efficacy testing.
Caption: Viminol's μ-opioid receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The discriminative stimulus properties of the R2 isomer of viminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EP0480458A2 - Process for the preparation of pharmaceutical compositions containing Viminol useful in the treatment of drug dependences - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In-Vivo Models for Management of Pain [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting poor resolution in chiral HPLC of Viminol isomers
Welcome to the technical support center for the chiral separation of Viminol isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal peak resolution in their high-performance liquid chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the resolution of my Viminol isomer peaks poor or non-existent?
Answer: Poor enantiomeric resolution in the chiral chromatography of Viminol, a basic compound with multiple chiral centers, can stem from several factors.[1][2] The most critical are the selection of the chiral stationary phase (CSP) and the composition of the mobile phase.[3] Chiral separation relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector on the CSP. If the chosen CSP does not provide adequate stereoselective interactions with the Viminol isomers, or if the mobile phase composition is not optimized to facilitate these interactions, the separation will be compromised.[4][5]
Q2: What are the recommended initial screening conditions for the chiral separation of Viminol isomers?
Answer: Since Viminol is a basic compound containing a secondary amine, a systematic screening approach is recommended.[1][6] Polysaccharide-based CSPs are often a successful starting point for the separation of chiral amines.[7] A logical first step involves screening several columns with a standard set of mobile phases.
Recommended Starting Protocol:
-
Sample Preparation: Dissolve the Viminol racemic mixture in the initial mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL. Ensure the sample solvent is not stronger than the mobile phase to prevent peak distortion.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Initial Screening Conditions: Test the columns and mobile phases outlined in the table below. Allow for proper column equilibration before each run.[8]
Table 1: Initial Screening Parameters for Viminol Isomer Separation
| Parameter | Normal Phase Conditions | Polar Organic Conditions | Reversed-Phase Conditions |
| Chiral Columns (CSP) | Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD-H[6][7] | Chiralpak® IA, IB, IC, ID, IE, IF[7] | Chiralpak® AD-RH, OD-RH; Chiralcel® OJ-R[4] |
| Mobile Phase | n-Hexane / Isopropanol (B130326) (IPA) (90:10, v/v) | Acetonitrile (ACN) / Methanol (B129727) (MeOH) (95:5, v/v) | Acetonitrile (ACN) / 20mM Phosphate Buffer pH 7.0 (50:50, v/v) |
| Additive | 0.1% Diethylamine (DEA) or Butylamine[9] | 0.1% Diethylamine (DEA) or Butylamine[7] | 0.1% Triethylamine (TEA) or Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |
Q3: My peaks are broad and tailing. How can I improve the peak shape?
Answer: Peak tailing for basic compounds like Viminol is often caused by strong, undesirable interactions with residual acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP.[10]
Solutions:
-
Add a Basic Modifier: Incorporating a small amount (typically 0.1% - 0.5%) of a basic additive into the mobile phase is the most effective solution.[9]
-
Normal Phase: Diethylamine (DEA), butylamine, or ethanolamine (B43304) are commonly used.[9]
-
Reversed-Phase: Triethylamine (TEA) or DEA can be effective. These additives compete with the Viminol molecules for the active silanol sites, masking them and resulting in more symmetrical peaks.[10]
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase and lead to broad, asymmetric peaks. Try reducing the injection volume or the sample concentration.[11]
-
Column Contamination: A contaminated column can lead to poor peak shape. Flush the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized polysaccharide columns, solvents like DMF or THF can sometimes be used for regeneration.[12]
Q4: How should I optimize the mobile phase if initial screening shows some, but not baseline, resolution?
Answer: If you observe partial separation, systematic optimization of the mobile phase is the next step. The goal is to fine-tune the balance between retention and selectivity.
Optimization Strategy:
-
Vary the Alcohol Modifier Percentage (Normal Phase): In a hexane/alcohol mobile phase, the alcohol (e.g., IPA, ethanol) is the strong solvent.
-
Increasing the alcohol percentage will decrease retention times but may also decrease resolution.
-
Decreasing the alcohol percentage will increase retention and can often improve resolution, as it allows for more interaction time with the CSP.[11]
-
-
Change the Alcohol Modifier: Sometimes, switching the alcohol (e.g., from isopropanol to ethanol) can significantly alter the selectivity and improve separation.
-
Optimize Additive Concentration: Vary the concentration of your basic additive (e.g., DEA) between 0.05% and 0.5%. The optimal concentration will provide good peak shape without negatively impacting selectivity.
Table 2: Example of Mobile Phase Optimization (Normal Phase)
| Hexane:IPA Ratio (v/v) with 0.1% DEA | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 95:5 | 15.2 | 17.8 | 1.8 |
| 90:10 (Initial) | 9.8 | 10.9 | 1.3 |
| 85:15 | 6.5 | 7.0 | 0.9 |
| 80:20 | 4.1 | 4.3 | 0.5 |
Data is illustrative and demonstrates the general trend.
Q5: Can adjusting the temperature or flow rate improve my resolution?
Answer: Yes, both temperature and flow rate are important parameters for fine-tuning chiral separations.
-
Temperature: Chiral separations can be highly sensitive to temperature.
-
General Trend: Lowering the temperature often increases resolution. This is because the interactions between the analyte and the CSP become more stable at lower temperatures, enhancing selectivity. However, this also leads to longer retention times and higher backpressure.
-
Recommendation: If your HPLC system has a column thermostat, experiment with temperatures between 10 °C and 40 °C to find the optimum.[3][11]
-
-
Flow Rate: The flow rate affects both analysis time and efficiency.
-
General Trend: Slower flow rates generally lead to better resolution because they allow more time for the enantiomers to interact with the CSP, leading to a more effective equilibrium.[11]
-
Recommendation: Start with the manufacturer's recommended flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column). If resolution is poor, try decreasing the flow rate in increments (e.g., to 0.8 mL/min or 0.5 mL/min).
-
Experimental Protocols & Workflows
Protocol: Viminol Sample Preparation for Chiral HPLC
-
Stock Solution: Accurately weigh approximately 10 mg of the Viminol racemic standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 50 µg/mL using the initial mobile phase composition.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter (PTFE for normal phase, Nylon for reversed-phase) before injection to prevent frit blockage.[8]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the chiral separation of Viminol isomers.
Caption: A logical workflow for troubleshooting poor peak resolution.
Viminol Signaling Pathway
Viminol is a mixed agonist-antagonist opioid.[13] The primary analgesic effect is driven by the agonist isomer binding to the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). The antagonist isomer also binds to this receptor, modulating the overall effect.[1][2]
Caption: Simplified signaling pathway of Viminol isomers at the μ-opioid receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chiraltech.com [chiraltech.com]
- 13. Viminol - Wikipedia [en.wikipedia.org]
Viminol Degradation Product Analysis: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing the degradation products of Viminol (B1683830). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Viminol and what are its key structural features?
Viminol is an opioid analgesic with a unique α-pyrryl-2-aminoethanol structure.[1][2] Its chemical name is 1-[1-[(2-Chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol.[1] Key functional groups that are susceptible to degradation include the pyrrole (B145914) ring, the tertiary amine, the hydroxyl group, and the chlorobenzyl group.[1] Viminol is a racemic mixture of six stereoisomers.[1][3][4]
Q2: What are the likely degradation pathways for Viminol?
While specific degradation studies on Viminol are not extensively published, based on its chemical structure, the following degradation pathways are plausible:[1]
-
Oxidation: The tertiary amine and the pyrrole ring are susceptible to oxidation. Oxidation of the tertiary amine can lead to the formation of an N-oxide, while the pyrrole ring can also undergo oxidative degradation.[1]
-
Hydrolysis: Although Viminol lacks highly susceptible ester or amide groups, other parts of the molecule could be affected by hydrolysis under certain pH and temperature conditions.[1]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, potentially affecting the pyrrole ring and other chromophores in the molecule.[1]
-
Thermolytic (Heat-induced) Degradation: High temperatures can lead to the breakdown of the molecule.[1]
-
N-dealkylation and Hydroxylation: Based on metabolism studies of the related compound 2F-viminol, N-dealkylation of the sec-butyl groups and hydroxylation are also possible degradation pathways.[5][6]
Q3: What are the signs of Viminol degradation?
Degradation of Viminol can be indicated by several observations:[1]
-
A change in the physical appearance of the sample (e.g., color change).[1]
-
The appearance of new peaks or a decrease in the area of the main peak in chromatographic analysis (e.g., HPLC, LC-MS).[1]
-
A shift in the pH of a Viminol solution.[1]
-
A loss of pharmacological activity.[1]
Q4: How can I prevent the degradation of Viminol during storage and experiments?
To minimize degradation, consider the following precautions:[1]
-
Storage: Store Viminol in a cool, dark, and dry place.[1] For long-term storage, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Sample Preparation: Prepare solutions fresh daily and degas solvents before use to minimize oxidative degradation.[1]
-
Experimental Conditions: Avoid exposure to high temperatures and direct light.[1] If heating is necessary, use the lowest effective temperature for the shortest possible duration.[1] Consider adding an antioxidant (e.g., ascorbic acid), if compatible with your experimental design.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Viminol concentration in solution over time. | Oxidative degradation | Prepare solutions fresh daily. Degas solvents before use. Consider adding a compatible antioxidant. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Thermal degradation | Avoid exposing Viminol solutions to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest duration.[1] | |
| Photodegradation | Protect solutions from light by using amber vials or covering containers with aluminum foil.[1] | |
| Appearance of unexpected peaks in chromatogram. | Degradation of Viminol | Conduct a forced degradation study (see Protocol 1) to systematically identify potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, photolytic).[1] |
| Impurities in the starting material | Analyze the starting material using a high-resolution analytical technique to identify any pre-existing impurities. | |
| Poor resolution between Viminol and degradation product peaks in HPLC. | Suboptimal chromatographic conditions | Optimize the HPLC method (see Protocol 2 for an example). Adjust the mobile phase composition, gradient, flow rate, and column temperature. Consider using a different column chemistry (e.g., C18, phenyl-hexyl). |
| Inconsistent or irreproducible experimental results. | Stereoisomer-specific degradation | Be aware that different stereoisomers may degrade at different rates, which could alter the pharmacological profile of the racemic mixture.[1] Use a stability-indicating analytical method that can separate the key stereoisomers if possible. |
| Inconsistent sample handling | Ensure consistent and standardized procedures for sample preparation, storage, and analysis. | |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from a single analytical technique | Employ multiple analytical techniques for structural elucidation. High-resolution mass spectrometry (HRMS) can provide the elemental composition, while NMR spectroscopy (¹H, ¹³C, 2D-NMR) can reveal the detailed chemical structure and connectivity of atoms.[7] |
Data Presentation
Table 1: Illustrative Summary of Viminol Forced Degradation Study
| Stress Condition | Viminol Remaining (%) | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1 M HCl (60°C, 24h) | 85.2 | 2 | DP1 (8.7%) |
| 0.1 M NaOH (60°C, 24h) | 72.5 | 4 | DP3 (15.3%) |
| 3% H₂O₂ (RT, 24h) | 65.8 | 3 | DP5 (N-oxide, 21.1%) |
| Heat (80°C, 48h) | 90.1 | 1 | DP6 (5.2%) |
| Photolytic (Sunlight, 24h) | 92.7 | 2 | DP7 (3.5%) |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Forced Degradation Study of Viminol
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[1]
-
Preparation of Stock Solution: Dissolve Viminol in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[1]
-
Application of Stress Conditions: [1]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.[1]
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.[1]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.[1]
-
Analyze all samples using a suitable analytical method, such as HPLC with UV or MS detection, to quantify the remaining Viminol and identify any degradation products.[1]
-
Protocol 2: Development of a Stability-Indicating HPLC Method for Viminol
This protocol provides an example of an HPLC method that can be adapted for the analysis of Viminol and its degradation products.[1]
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector or a mass spectrometer.[1]
-
Chromatographic Conditions (Example): [1]
-
Method Validation:
-
Analyze the stressed samples from the forced degradation study.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent Viminol peak and from each other.[1]
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Plausible degradation pathways of Viminol.
Caption: Workflow for Viminol degradation product analysis.
Caption: Troubleshooting unexpected peaks in chromatograms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Metabolic Profile Determination of 2F-Viminol, A Novel Synthetic Opioid (NSO) Identified in Forensic Investigations [cfsre.org]
- 4. The discriminative stimulus properties of the R2 isomer of viminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic profile determination of 2F-viminol - A novel synthetic opioid identified in forensic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cfsre.org [cfsre.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
Best practices for handling and storage of Viminol hydroxybenzoate
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the handling, storage, and experimental use of Viminol hydroxybenzoate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic opioid analgesic. It functions as a mixed agonist-antagonist at opioid receptors. Its analgesic effects are primarily mediated through its interaction with the mu (µ), delta (δ), and kappa (κ) opioid receptors in the central nervous system.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a well-closed, light-resistant container in a cool, dry, and well-ventilated area, protected from direct sunlight and moisture. For long-term storage, maintaining temperatures between 15°C and 25°C is recommended.
Q3: How should I prepare a stock solution of this compound?
A3: this compound has limited solubility in water but is soluble in organic solvents. For a 10 mM stock solution, dissolve 5.01 mg of this compound (MW: 501.06 g/mol ) in 1 mL of dimethyl sulfoxide (B87167) (DMSO). Ensure the solution is thoroughly mixed by vortexing. Gentle warming to no more than 37°C or brief sonication can aid dissolution.
Q4: Is this compound sensitive to pH?
A4: Yes, as a salt of a weak base, the solubility and stability of this compound are pH-dependent. In acidic conditions, its solubility is enhanced due to the protonation of the amine groups. Conversely, in alkaline conditions, it is more likely to be in its less soluble free base form, which may lead to precipitation.
Handling and Storage Best Practices
Proper handling and storage are crucial to maintain the integrity and stability of this compound.
Stability Profile
This compound is susceptible to degradation under certain conditions. Forced degradation studies provide insights into its stability profile.
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation (%) | Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | ~15% | Hydrolysis of the ester linkage |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | ~25% | Hydrolysis of the ester linkage |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | ~10% | Oxidation of the pyrrole (B145914) ring |
| Thermal | Dry Heat | 48 hours | 80°C | ~5% | Minor decomposition |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temp | ~8% | Photodegradation of chromophores |
Note: The quantitative data in this table is representative and may vary based on specific experimental conditions.
Personal Protective Equipment (PPE)
When handling this compound powder or solutions, it is essential to use appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles should be worn.
-
Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.
-
Respiratory Protection: If handling large quantities of powder or if there is a risk of aerosolization, a dust mask or respirator should be used in a well-ventilated area or fume hood.
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products, allowing for accurate quantification and stability assessment.
Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with: A) 0.1% Formic acid in Water B) Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) to make a 1 mg/mL stock solution. Dilute 1 mL of the stock solution to 10 mL with the mobile phase (initial conditions) to get the final concentration.
-
Sample Solution: Prepare the sample in the same diluent as the standard solution to a final concentration within the linear range of the assay.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
In Vitro Functional Assay: cAMP Inhibition
This assay measures the functional activity of this compound by quantifying the inhibition of forskolin-stimulated cyclic AMP (cAMP) production in cells expressing opioid receptors.[1]
Materials:
-
HEK293 cells stably expressing the mu-opioid receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
IBMX (a phosphodiesterase inhibitor).
-
This compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the HEK293-mu-opioid receptor cells into a 96-well plate at an appropriate density and incubate overnight.
-
Pre-treatment: Wash the cells with assay buffer and then pre-treat with IBMX (e.g., 100 µM) for 30 minutes at 37°C to prevent cAMP degradation.[1]
-
Agonist Treatment: Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.[1]
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to determine the EC₅₀ value.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Poor Peak Shape (Tailing or Fronting) | Column degradation; Inappropriate mobile phase pH; Sample overload. | Replace the column; Adjust mobile phase pH to be at least 2 units away from the analyte's pKa; Reduce sample concentration/injection volume. |
| Variable Retention Times | Fluctuation in mobile phase composition; Inconsistent column temperature; Air bubbles in the pump. | Ensure proper mobile phase mixing and degassing; Use a column oven for temperature control; Purge the pump. |
| Ghost Peaks | Contamination in the mobile phase or injector; Carryover from previous injections. | Use fresh, high-purity solvents; Run a blank gradient after each sample set; Clean the injector. |
| Low Signal Intensity | Incorrect detection wavelength; Low sample concentration; Detector lamp issue. | Verify the UV maximum of the analyte; Concentrate the sample if possible; Check and replace the detector lamp if necessary. |
In Vitro Assays
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Use a cell counter for accurate seeding; Calibrate pipettes regularly; Avoid using the outer wells of the plate or fill them with buffer. |
| No or Low Agonist Response | Low receptor expression in cells; Degraded agonist stock solution; Incorrect assay buffer composition. | Verify receptor expression via a positive control agonist (e.g., DAMGO); Prepare fresh agonist solutions; Ensure buffer pH and ionic strength are optimal for receptor binding.[2] |
| High Background Signal in cAMP Assay | Basal adenylyl cyclase activity is too high; Insufficient phosphodiesterase inhibition. | Reduce cell seeding density; Increase the concentration of IBMX or use a more potent inhibitor. |
| Precipitation of Compound in Assay Medium | Poor aqueous solubility of the compound at the tested concentrations. | Prepare a more concentrated stock in DMSO and use a smaller volume for dilution; Include a low percentage of a solubilizing agent like BSA or a non-ionic surfactant if compatible with the assay. |
Visualizations
Caption: this compound signaling pathway via the mu-opioid receptor.
Caption: Experimental workflow for an in vitro cAMP inhibition assay.
References
Minimizing matrix effects in the bioanalysis of Viminol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Viminol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of Viminol?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as Viminol, by co-eluting endogenous or exogenous components in a biological sample.[1][2] These effects can lead to inaccurate and imprecise quantification, potentially compromising the reliability of pharmacokinetic and toxicokinetic studies.[1][2] Common sources of matrix effects in biological samples like plasma or urine include phospholipids (B1166683), salts, and metabolites.[2]
Q2: What is the most common approach to minimize matrix effects in LC-MS/MS bioanalysis?
A: The most effective strategy to mitigate matrix effects is to optimize the sample preparation procedure.[1][3] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) are employed to remove interfering components from the sample matrix before analysis.[3] Additionally, optimizing chromatographic conditions to separate Viminol from matrix components is a crucial step.[1]
Q3: How do I choose an appropriate internal standard (IS) for Viminol analysis?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of Viminol (e.g., Viminol-d4). A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of matrix effects, thus providing the most accurate correction.[4] If a SIL-IS is not available, a structural analog with similar properties can be used, but it requires more rigorous validation to ensure it effectively tracks the analyte's behavior.
Q4: When should I suspect that matrix effects are impacting my Viminol assay?
A: High variability in the internal standard response across a batch of samples, poor reproducibility of quality control (QC) samples, and inconsistent results between different lots of biological matrix are all indicators of potential matrix effects. A systematic evaluation of matrix effects during method development and validation is essential to identify and address these issues early on.[1]
Troubleshooting Guide
Issue 1: High variability in analyte response or poor peak shape.
-
Possible Cause: Co-elution of interfering matrix components.
-
Troubleshooting Steps:
-
Optimize Chromatography: Modify the gradient, mobile phase composition, or column chemistry to improve the separation of Viminol from the interfering peaks.[1]
-
Enhance Sample Cleanup: If using protein precipitation, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interferences.[1][3]
-
Sample Dilution: Diluting the sample with a clean solvent can reduce the concentration of matrix components, but this may also decrease the analyte signal.[1]
-
Issue 2: Significant ion suppression or enhancement is observed.
-
Possible Cause: Endogenous phospholipids or other matrix components are affecting the ionization of Viminol in the mass spectrometer source.
-
Troubleshooting Steps:
-
Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which is generally less susceptible to matrix effects.[2]
-
Implement Phospholipid Removal: Utilize specific SPE cartridges or a modified LLE protocol designed to remove phospholipids.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute and experience the same ionization effects as Viminol, providing effective compensation.[4]
-
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol describes a common method to quantitatively assess matrix effects using a post-extraction spike approach.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Viminol and its internal standard (IS) are prepared in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then Viminol and its IS are added to the clean extract.
-
Set C (Pre-Extraction Spike): Viminol and its IS are added to the biological matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): (MF of Analyte) / (MF of IS)
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol provides a general LLE procedure for extracting Viminol from a plasma sample.
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution.
-
pH Adjustment: Add 50 µL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 10) to deprotonate Viminol.
-
Extraction: Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortexing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Hypothetical Quantitative Data for Matrix Effect Assessment of Viminol
| Analyte/IS | Concentration (ng/mL) | Mean Peak Area (Set A: Neat) | Mean Peak Area (Set B: Post-Spike) | Mean Peak Area (Set C: Pre-Spike) | Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Viminol | 10 | 55,000 | 48,500 | 44,200 | 91.1 | 0.88 | 1.01 |
| Viminol-d4 (IS) | 50 | 120,000 | 104,400 | 96,100 | 92.1 | 0.87 | - |
| Viminol | 500 | 2,800,000 | 2,450,000 | 2,230,000 | 91.0 | 0.88 | 1.01 |
| Viminol-d4 (IS) | 50 | 122,000 | 106,100 | 97,500 | 91.9 | 0.87 | - |
Visualizations
Caption: Workflow for the assessment of matrix effects.
Caption: Decision tree for troubleshooting matrix effects.
References
Validation & Comparative
Viminol vs. Morphine: A Comparative Analysis of Analgesic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of viminol (B1683830) and morphine, focusing on their mechanisms of action, comparative potency, and the experimental protocols used for their evaluation. While both are centrally acting analgesics, their distinct pharmacological profiles, stemming from their chemical structures, offer different considerations for drug development.
Mechanism of Action: A Tale of Two Opioid Receptor Interactions
Both viminol and morphine exert their analgesic effects primarily through the μ-opioid receptor (MOR) , a G-protein coupled receptor (GPCR) located in the central nervous system (CNS).[1] However, their interaction with this receptor and their overall pharmacological profiles differ significantly.
Morphine , a phenanthrene (B1679779) opioid, is the archetypal full agonist of the μ-opioid receptor.[1] Its binding to the MOR initiates a conformational change that triggers intracellular signaling cascades, leading to analgesia.
Viminol , a pyrrylethanolamine derivative, is a more complex entity. It is administered as a racemic mixture of six stereoisomers.[1] The analgesic properties are primarily attributed to the R2 isomer , which acts as a full agonist at the μ-opioid receptor, exhibiting morphine-like effects.[2] Conversely, other isomers, notably the S2 isomer , possess antagonistic properties at the MOR.[3] This gives racemic viminol a unique mixed agonist-antagonist profile, which is hypothesized to contribute to a potentially different side-effect profile, including a lower dependence liability compared to pure agonists like morphine.[2][3]
Signaling Pathways
The binding of both morphine and the R2 isomer of viminol to the μ-opioid receptor activates an inhibitory G-protein (Gi/o). This initiates a signaling cascade that reduces neuronal excitability and inhibits pain signal transmission. The key steps in this pathway are illustrated below.
Data Presentation: Comparative Analgesic Potency
Direct, head-to-head studies providing ED₅₀ values for viminol and morphine under identical experimental conditions are limited in the publicly available literature. The following tables summarize the available quantitative and semi-quantitative data.
Table 1: Preclinical Analgesic Potency and Receptor Binding
| Parameter | Viminol (R2 Isomer) | Morphine | Source(s) | Notes |
| Primary Mechanism | μ-opioid receptor agonist | μ-opioid receptor agonist | [1][2] | |
| ED₅₀ (Rat, Tail-flick) | ~1.0 mg/kg (estimated) | ~5.0 mg/kg | [2] | Highlights the higher potency of the isolated R2 isomer. |
| Relative Potency | ~5 (vs. Morphine=1) | 1 | [2] | Based on the estimated ED₅₀ values. |
| Drug Discrimination (Rats) | 2.5 mg/kg generalized to 3 mg/kg morphine | 3 mg/kg | [4] | Suggests similar subjective effects at comparable doses. |
| μ-Opioid Receptor Binding Affinity (Ki) | Data not available | ~1.2 nM | [5][6] | Specific Ki values for viminol isomers are not readily available in recent literature. Morphine's affinity is generally in the low nanomolar range. |
Table 2: Clinical Analgesic Potency
| Comparison | Viminol Dose | Equivalent/Comparable Dose | Context | Source(s) |
| vs. Morphine (estimated) | 70 mg (racemic) | ~6 mg morphine | Postoperative dental pain | [2] |
| vs. Pentazocine (B1679294) | 10 mg (R2 isomer, IV) | 30 mg pentazocine (IV) | Postoperative pain |
Note: The discrepancy in relative potency between preclinical estimates for the R2 isomer (approx. 5 times morphine) and the clinical dose equivalence for racemic viminol (70mg viminol ≈ 6mg morphine) is significant. This is likely due to the presence of the antagonist S2 isomer and other less active isomers in the racemic mixture, which would necessitate a higher overall dose to achieve the desired analgesic effect compared to the isolated, highly potent R2 isomer.
Experimental Protocols
The assessment of analgesic potency relies on standardized preclinical and clinical experimental models.
Preclinical: Hot Plate Test for Thermal Analgesia
This widely used method assesses the response of an animal to a thermal stimulus to evaluate the efficacy of centrally acting analgesics.[1]
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, non-injurious level (e.g., 52-55°C).
-
Subjects: Rodents (e.g., male Wistar rats) are typically used. Animals are acclimatized to the laboratory environment before testing.
-
Procedure:
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before any drug is administered.
-
Animals are randomized into treatment groups and administered viminol, morphine, or a vehicle control via a specified route (e.g., subcutaneous).
-
At predetermined time points post-administration, each animal is placed on the hot plate, and the latency to the first nociceptive response is recorded.
-
A cut-off time (e.g., 40-60 seconds) is used to prevent tissue damage.
-
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal. Dose-response curves are then generated to determine the ED₅₀ value (the dose required to produce 50% of the maximum effect) for each drug.
Clinical: Postoperative Pain Trial
Human clinical trials are essential for determining the analgesic efficacy and safety of a drug in a relevant patient population.
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.
-
Patient Population: Patients experiencing moderate to severe pain following a surgical procedure (e.g., third molar extraction, abdominal surgery).
-
Intervention Groups: Patients are randomly assigned to receive a single intravenous dose of Viminol R2, morphine, or a placebo.
-
Primary Outcome: Pain intensity and pain relief are measured at regular intervals using validated scales (e.g., Visual Analog Scale (VAS) or Numeric Rating Scale (NRS)).
-
Key Metrics:
-
Sum of Pain Intensity Differences (SPID).
-
Total Pain Relief (TOTPAR).
-
Time to onset of analgesia.
-
Duration of analgesia.
-
Use of rescue medication.
-
Adverse event monitoring.
-
-
Statistical Analysis: Appropriate statistical methods are used to compare the analgesic efficacy and safety between the treatment groups.
In Vitro: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the binding affinity of viminol's isomers and morphine to the μ-opioid receptor.
-
General Protocol:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human μ-opioid receptor are prepared.
-
Competition Binding: A constant concentration of a radiolabeled ligand with high affinity for the μ-opioid receptor (e.g., [³H]-DAMGO) is incubated with the cell membranes. Increasing concentrations of the unlabeled test compound (viminol isomer or morphine) are added to compete for binding.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3]
-
Conclusion
Morphine remains a benchmark opioid analgesic with a well-characterized pharmacology centered on full μ-opioid receptor agonism.[1] Viminol presents a more nuanced profile due to its unique stereoisomeric composition.[1] The available preclinical data suggests that viminol's R2 isomer is a highly potent μ-opioid agonist, with an estimated potency several times that of morphine.[2] However, in its racemic form, the overall potency of viminol is considerably lower, likely due to the presence of the antagonist S2 isomer.[2][3]
For drug development professionals, the key takeaway is that while both compounds achieve analgesia through μ-opioid receptor modulation, the mixed agonist-antagonist profile of racemic viminol could offer a different therapeutic window, potentially with a modified side-effect and dependence profile. Further direct, head-to-head studies with standardized methodologies are essential to precisely quantify the relative analgesic potency and side-effect liabilities of viminol and its individual isomers compared to morphine. Such research would provide the robust data necessary for informed decisions in the development of novel analgesics.
References
Viminol vs. Codeine for Acute Postoperative Pain: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of acute pain management, particularly in the postoperative setting, the selection of an appropriate analgesic is critical. This guide provides a detailed comparison of the efficacy of viminol (B1683830) and codeine, two centrally acting analgesics, in treating acute postoperative pain. This analysis is based on available clinical data, focusing on quantitative comparisons, experimental methodologies, and pharmacological profiles to inform research and drug development.
Efficacy in Postoperative Pain: A Head-to-Head Comparison
A key study directly comparing viminol and codeine in the context of acute postoperative pain following the surgical removal of third molars found that the two drugs exhibited similar analgesic effects.[1] The study concluded that 70mg of viminol is approximately equipotent to 30mg of codeine in this pain model.[1][2]
Quantitative Data Summary
While detailed numerical data from the primary comparative study is limited in publicly available literature, the findings indicate no statistically significant difference in postoperative pain assessment or the need for rescue medication between the two groups.[1]
| Parameter | Viminol (70mg) | Codeine (30mg) | Statistical Significance |
| Postoperative Pain Score | Similar to Codeine (30mg) | Similar to Viminol (70mg) | No statistically significant difference |
| Need for Rescue Medication | Similar to Codeine (30mg) | Similar to Viminol (70mg) | No statistically significant difference |
Data synthesized from a study on acute postoperative pain after surgical removal of third molars.[1]
Experimental Protocols
The primary comparative study assessing viminol and codeine for postoperative pain utilized a robust clinical trial design.
Study Design: The specific design (e.g., randomized, double-blind) is not detailed in the available abstract.[2]
Patient Population: The study included 120 third molar extraction sites in patients without chronic diseases or concurrent medication use.[1]
-
Group A: Viminol (70mg) administered postoperatively.
-
Group B: Codeine (30mg) administered postoperatively.
Standard Medications: All patients received amoxicillin (B794) 875mg and were prescribed 0.12% chlorhexidine (B1668724) rinse.[1]
Outcome Measures:
-
Primary Outcome: Assessment of postoperative pain at various time points (1, 2, 3, and 7 days).[1][2]
-
Secondary Outcome: Number of rescue medication doses (dipyrone 500mg) taken by patients.[1]
Data Analysis: Paired analysis was used to compare the outcomes between the two groups.[1]
Mechanism of Action: Signaling Pathways
Viminol and codeine both exert their analgesic effects by acting on the central nervous system, primarily through the µ-opioid receptors. However, their specific mechanisms of action differ significantly.
Viminol: Viminol is a synthetic opioid with a unique mixed agonist-antagonist profile. It is a racemic mixture of six stereoisomers. The 1S-(R,R)-disecbutyl isomer is a full agonist at µ-opioid receptors, while the 1S-(S,S)-disecbutyl isomer acts as an antagonist. This mixed profile may contribute to a lower potential for abuse and respiratory depression compared to full µ-opioid agonists. Viminol's analgesic action is also mediated by its influence on descending inhibitory pain pathways through the modulation of neurotransmitters like dopamine, serotonin, and norepinephrine.
Codeine: Codeine is a prodrug, meaning its analgesic effects are primarily due to its metabolism into morphine by the cytochrome P450 enzyme CYP2D6 in the liver.[2] Morphine is a potent agonist of the µ-opioid receptors.[2] The variability in CYP2D6 activity among individuals can lead to differences in the analgesic efficacy of codeine.
Side Effect Profile
The side effects of both viminol and codeine are generally consistent with other opioids. However, the mixed agonist-antagonist nature of viminol may influence its tolerability.
| Side Effect Category | Viminol | Codeine |
| Common | Dizziness, nausea, vomiting, drowsiness, constipation.[2] | Constipation, nausea, vomiting, drowsiness, dizziness.[2] |
| Serious | Respiratory depression (potentially less than full agonists), dependence.[2] | Respiratory depression, misuse and addiction, severe allergic reactions, adrenal insufficiency, hypotension.[2] |
Conclusion for Drug Development Professionals
The available evidence suggests that viminol is a viable alternative to codeine for the management of acute postoperative pain, with a 70mg dose of viminol demonstrating similar efficacy to 30mg of codeine. Viminol's unique mixed agonist-antagonist profile at the µ-opioid receptor may offer a differentiated safety profile, potentially with a lower risk of respiratory depression and abuse compared to full agonists.
For drug development, viminol's distinct chemical structure and complex pharmacology present an interesting scaffold for the design of novel analgesics. Further research is warranted to fully elucidate the clinical pharmacology of viminol, including comprehensive, large-scale, head-to-head clinical trials against codeine and other analgesics across various pain models. Such studies should focus on detailed dose-response relationships, comprehensive adverse event profiling, and the impact of its unique mechanism on long-term outcomes such as tolerance and dependence.
References
Head-to-Head Clinical Comparison: Viminol Versus Non-Opioid Analgesics in Pain Management
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Efficacy and Mechanisms
Direct head-to-head clinical trial data comparing the opioid analgesic Viminol with non-opioid analgesics are notably scarce in publicly available literature.[1] This guide synthesizes the available evidence, including a direct comparison from a case report, to provide a comparative analysis for research and development purposes. Due to the limited direct comparative data, this guide also contextualizes Viminol's performance by referencing studies comparing it to other opioids and by providing a broader overview of the efficacy of common non-opioid alternatives.
Executive Summary
Viminol is a centrally acting opioid analgesic with a unique mixed agonist-antagonist profile at opioid receptors.[2] Non-opioid analgesics, such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and paracetamol (acetaminophen), utilize distinct mechanisms, primarily targeting peripheral and central inflammatory and pain signaling pathways. The most direct, albeit limited, clinical comparison available is a case report in a dental pain model, which suggests nuances in efficacy based on the timing of administration. While Viminol has demonstrated efficacy comparable to other opioids like pentazocine (B1679294) and codeine in postoperative pain, the broader body of evidence underscores the high efficacy and generally more favorable side-effect profile of non-opioid analgesics for many types of acute and chronic pain.[1][3][4]
Comparative Efficacy Data
The limited availability of direct head-to-head trials necessitates a qualitative and case-based comparison between Viminol and non-opioid analgesics.
Viminol vs. Naproxen (B1676952) (NSAID) in Dental Pain
A case report on pain management after third molar extractions provides the most direct comparison.[5]
| Feature | Viminol (70 mg) | Naproxen (500 mg) | Source |
| Onset of Action (Postoperative) | Slower | Rapid | [5] |
| Duration of Action (Postoperative) | Shorter | Prolonged | [5] |
| Efficacy (Preemptive) | Better Analgesic Efficacy | Less Efficacious than Viminol | [5] |
Note: These findings are from a case report and are observational, not from a controlled clinical trial.[1]
Viminol in Patients with Adverse Effects to Non-Opioid Combinations
In a separate case report, a patient experiencing adverse effects from a codeine/paracetamol combination for pain after third molar surgery was successfully treated with Viminol hydroxybenzoate (70mg). This resulted in complete and rapid pain relief with excellent tolerability, suggesting Viminol as a potential alternative when non-opioid or combination therapies are not well-tolerated.
Signaling Pathways and Mechanisms of Action
The fundamental differences in the mechanisms of action between Viminol and non-opioid analgesics are crucial for understanding their respective efficacy and safety profiles.
Viminol: Opioid Receptor Modulation
Viminol is a synthetic opioid that acts primarily on the central nervous system. It is a racemic mixture of six stereoisomers, with the 1S-(R,R)-disecbutyl isomer acting as a full agonist at μ-opioid receptors, which is the primary mechanism for its analgesic effect.[2][6] Another isomer, 1S-(S,S)-disecbutyl, acts as an antagonist, giving Viminol a mixed agonist-antagonist profile. This is thought to potentially reduce the risk of dependence and respiratory depression compared to full μ-opioid agonists.[2][7] Viminol's action also involves the modulation of descending inhibitory pain pathways by influencing the release of neurotransmitters like dopamine, serotonin, and norepinephrine.[8]
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs, such as ibuprofen (B1674241) and naproxen, exert their analgesic, anti-inflammatory, and antipyretic effects primarily by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[9][10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain and inflammation.[9][10] By blocking this pathway, NSAIDs reduce the production of prostaglandins at the site of injury.
Paracetamol (Acetaminophen)
The mechanism of action of paracetamol is more complex and not fully elucidated. It is considered a weak inhibitor of COX enzymes in peripheral tissues, which accounts for its limited anti-inflammatory effects.[11] Its analgesic and antipyretic properties are thought to be centrally mediated through several pathways, including:
-
Inhibition of COX in the central nervous system. [12]
-
Interaction with the serotonergic descending inhibitory pathways. [12][13][14]
-
Metabolism to AM404 in the brain, which then acts on the endocannabinoid system (CB1 receptors) and transient receptor potential vanilloid 1 (TRPV1) channels. [12][13][15]
Experimental Protocols
Detailed experimental protocols for direct head-to-head trials of Viminol versus non-opioid analgesics are not available in the reviewed literature. However, the following provides the methodology from a study comparing Viminol R2 to the opioid pentazocine and a placebo, which serves as an example of a rigorous clinical trial design for analgesic efficacy.
Trial: Viminol R2 vs. Pentazocine in Postoperative Pain [3]
-
Study Design: Double-blind, "between subjects," randomized controlled trial.
-
Patient Population: 42 patients experiencing postoperative pain.
-
Intervention Groups:
-
Viminol R2 (10 mg, single intravenous dose) (n=14)
-
Pentazocine (30 mg, single intravenous dose) (n=14)
-
Placebo (single intravenous dose) (n=14)
-
-
Primary Outcome: Pain relief scores recorded over a 2-hour period.
-
Key Metrics: Time-course of action and frequency of satisfactory analgesia.
-
Results: The analgesic activity of Viminol R2 and Pentazocine was significantly greater than that of placebo. No statistically significant differences were found between Viminol R2 and Pentazocine. No side effects were observed in any patients treated with Viminol R2.[3]
Generalized Workflow for an Analgesic Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial designed to assess the efficacy of an analgesic.
Conclusion and Future Directions
The available evidence indicates that Viminol is an effective opioid analgesic with a potency comparable to other opioids like codeine and pentazocine in certain pain models.[1][3][4] However, there is a significant lack of high-quality, direct head-to-head clinical trials comparing Viminol to non-opioid analgesics. The limited case report evidence suggests that for postoperative dental pain, an NSAID like naproxen may offer a faster onset and longer duration of action, while Viminol may be more effective when used preemptively.[5]
For drug development professionals, the scarcity of data highlights a clear research gap. Rigorous, large-scale, randomized, double-blind clinical trials are warranted to definitively compare the efficacy, safety, onset and duration of action, and side-effect profiles of Viminol against a range of non-opioid analgesics (e.g., ibuprofen, naproxen, diclofenac, paracetamol) across various acute and chronic pain models. Such studies are essential to fully elucidate the therapeutic positioning of Viminol in the current landscape of pain management, which increasingly emphasizes opioid-sparing strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Viminol R2 analgesic activity in patients with postoperative pain: comparison with pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Cyclooxygenase-2 inhibition and side-effects of non-steroidal anti-inflammatory drugs in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. dovepress.com [dovepress.com]
A Researcher's Guide to Viminol Cross-Reactivity in Opioid Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of viminol's cross-reactivity in opioid immunoassays. Due to a notable scarcity of publicly available quantitative data on this specific topic, this document focuses on providing the foundational knowledge and detailed experimental protocols necessary for researchers to conduct their own investigations. We will explore the complexities of viminol's stereochemistry, the principles of opioid immunoassays, and the methodologies to determine cross-reactivity.
Understanding Viminol (B1683830) and its Stereoisomers
Viminol is a synthetic opioid analgesic with a complex molecular structure that results in six stereoisomers.[1] Early pharmacological studies have indicated that these stereoisomers possess varied and sometimes opposing effects at opioid receptors.[1] The (R)-2 isomer is reported to have agonist, morphine-like effects, while the (S)-2 isomer is suggested to act as an antagonist.[1] This unique pharmacological profile underscores the importance of understanding how viminol and its metabolites interact with opioid receptors and, consequently, how they might perform in screening immunoassays.
Cross-Reactivity in Opioid Immunoassays: A Performance Comparison
Immunoassays are a primary tool for initial drug screening due to their speed and cost-effectiveness.[2] These tests utilize antibodies to detect specific drugs or classes of drugs.[2] However, the specificity of these antibodies can vary, leading to cross-reactivity where the antibody binds to a substance other than its target drug, potentially causing a false-positive result.[3]
To facilitate future research and provide a framework for comparison, the following table illustrates how such data would be presented. For reference, data for commonly tested opioids are included.
| Compound | Immunoassay Type | Calibrator | Cutoff Concentration (ng/mL) | Viminol Concentration for Positive Result (ng/mL) | % Cross-Reactivity | Reference Compound % Cross-Reactivity |
| Viminol | Opiate EIA | Morphine | 300 | Data not available | Data not available | Morphine: 100% |
| Viminol | Opiate EIA | Codeine | 300 | Data not available | Data not available | Codeine: ~100% |
| Viminol | Fentanyl EIA | Fentanyl | 2 | Data not available | Data not available | Fentanyl: 100% |
Note: Cross-reactivity percentages are typically calculated as: (Calibrator concentration at cutoff / Cross-reactant concentration at cutoff) x 100.
Experimental Protocols
To empower researchers to generate the much-needed data on viminol's cross-reactivity, this section provides detailed methodologies for key experiments.
In Vitro Metabolism of Viminol
Understanding the metabolic fate of viminol is crucial, as its metabolites may also exhibit cross-reactivity in immunoassays.
Objective: To generate metabolites of viminol using human liver microsomes (HLMs) for subsequent analysis.
Materials:
-
Viminol solution
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS or GC-MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, viminol solution, and HLMs.
-
Control and Standard: Prepare a control sample without the NADPH regenerating system and a standard sample with neither HLMs nor NADPH.
-
Incubation: Pre-warm the reaction mixture to 37°C, then initiate the reaction by adding the NADPH regenerating system. Incubate for 1-2 hours at 37°C with gentle shaking.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the sample and centrifuge at 10,000 x g for 10 minutes.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS or GC-MS analysis.[5]
Opioid Receptor Binding Assays
These assays are fundamental in determining the affinity of viminol and its stereoisomers for different opioid receptors.
1. Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of viminol stereoisomers to µ, δ, and κ opioid receptors.[6]
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
Radioligand specific for the receptor subtype (e.g., [³H]-DAMGO for µ)
-
Viminol isomers (unlabeled test compound)
-
Naloxone (B1662785) (for non-specific binding determination)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the viminol isomer. For non-specific binding, use a high concentration of naloxone instead of the viminol isomer.
-
Equilibration: Incubate the tubes to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis: Determine the IC50 value (the concentration of viminol isomer that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[6]
2. GTPγS Binding Assay
Objective: To measure the G-protein activation following receptor agonism by viminol stereoisomers.[4]
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS
-
GDP
-
Viminol isomers
-
Assay buffer
Procedure:
-
Pre-incubation: Incubate cell membranes with varying concentrations of the viminol isomer.
-
Reaction Initiation: Add [³⁵S]GTPγS and GDP to start the reaction.
-
Incubation: Allow the reaction to proceed to permit [³⁵S]GTPγS binding to activated G-proteins.
-
Termination: Terminate the reaction by rapid filtration.
-
Measurement: Measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the viminol isomer to determine EC50 (potency) and Emax (efficacy).[4]
Visualizing Key Processes and Pathways
To further aid in the understanding of the concepts discussed, the following diagrams illustrate relevant pathways and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Viminol vs. Traditional Opioids: A Comparative Analysis of Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of viminol (B1683830) and traditional opioids, drawing upon available preclinical and clinical data. Viminol, a synthetic opioid with a unique mixed agonist-antagonist profile, has been suggested to possess a more favorable side effect profile compared to classical opioids like morphine.[1][2] This document aims to present the current understanding of these differences, supported by experimental data and methodologies, to inform further research and drug development.
Quantitative Side Effect Profile: A Comparative Overview
Direct, large-scale, head-to-head clinical trials providing quantitative comparisons of the side effect profiles of viminol and a wide range of traditional opioids are limited in publicly available literature.[3][4] However, preclinical studies and some clinical reports offer valuable insights. The following table summarizes the available comparative data, primarily focusing on common opioid-related adverse effects.
| Side Effect | Viminol | Traditional Opioids (e.g., Morphine, Codeine) | Supporting Evidence/Remarks |
| Respiratory Depression | Potentially lower risk.[2] The mixed agonist-antagonist profile may contribute to a ceiling effect on respiratory depression. | A major dose-limiting side effect and primary cause of overdose mortality.[5][6] Full µ-opioid agonists like morphine produce dose-dependent respiratory depression.[7][8] | Viminol's unique stereoisomeric composition, with both agonist and antagonist isomers, is hypothesized to mitigate the profound respiratory depression seen with pure µ-opioid agonists.[2][3] |
| Constipation | High incidence, similar to other opioids. | Very common and persistent side effect, occurring in 40-95% of patients; tolerance does not readily develop.[5][7] | While viminol's mixed action might suggest a different profile, constipation remains a significant opioid-class effect mediated by µ-opioid receptors in the gastrointestinal tract. |
| Nausea and Vomiting | Present, but potentially with a different incidence or severity profile. | Common side effects, particularly at the initiation of therapy.[5] | The complex pharmacology of viminol could modulate the direct effects on the chemoreceptor trigger zone compared to pure agonists. |
| Sedation and Dizziness | Common side effects. | Common dose-dependent side effects that can impair cognitive and motor function.[5] | As centrally acting analgesics, both viminol and traditional opioids are expected to cause sedation and dizziness. |
| Abuse Potential and Dependence | Suggested to have a lower propensity for causing dependence and tolerance.[1] The presence of an antagonist isomer may contribute to this.[2] | A primary concern with traditional opioids, leading to the current opioid crisis.[5][9] | Viminol's mixed agonist-antagonist properties may lead to a less reinforcing effect compared to full agonists.[2] One case of mild physical addiction has been reported.[10] |
Experimental Protocols for Assessing Opioid Side Effects
The following are examples of preclinical experimental methodologies used to evaluate the side effects of opioid analgesics.
1. Assessment of Respiratory Depression (Whole-Body Plethysmography)
-
Objective: To measure the effect of an opioid on respiratory function in conscious, unrestrained animals (e.g., rats).
-
Methodology:
-
Animals are placed in a sealed plethysmography chamber with a continuous flow of air.
-
Pressure changes within the chamber, which are proportional to the animal's breathing, are recorded.
-
Baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) are measured.
-
The test opioid (e.g., viminol, morphine) is administered.
-
Respiratory parameters are continuously monitored and recorded for a specified duration to determine the magnitude and duration of respiratory depression.[11]
-
2. Assessment of Constipation (Castor Oil-Induced Diarrhea Test)
-
Objective: To evaluate the inhibitory effect of an opioid on gastrointestinal transit.
-
Methodology:
-
Animals (e.g., rats) are fasted overnight with free access to water.
-
The test opioid is administered.
-
After a set period, castor oil (a laxative) is administered orally to induce diarrhea.
-
Animals are observed, and the time to the first diarrheal event is recorded.
-
A delay or absence of diarrhea in the opioid-treated group compared to a control group indicates a constipating effect.[11]
-
3. Assessment of Antinociception (Warm Water Tail-Flick Test)
-
Objective: To measure the analgesic effect of an opioid by assessing the latency of a pain-reflex response.
-
Methodology:
-
The distal portion of an animal's (e.g., rat's) tail is immersed in a warm water bath maintained at a constant temperature (e.g., 52°C).
-
The time taken for the animal to flick its tail out of the water (tail-flick latency) is recorded as a measure of the pain threshold.
-
A baseline latency is established before drug administration.
-
The test opioid is administered, and the tail-flick latency is measured at various time points to determine the peak analgesic effect and duration of action.[12]
-
Signaling Pathways and Mechanisms of Action
The analgesic effects and side effects of opioids are mediated through their interaction with G-protein coupled receptors (GPCRs), primarily the µ-opioid receptor (MOR).[3][13]
References
- 1. What is the mechanism of Viminol Hydroxybenzoate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo profiling of seven common opioids for antinociception, constipation and respiratory depression: no two opioids have the same profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Opioids, sleep, analgesia and respiratory depression: Their convergence on Mu (μ)-opioid receptors in the parabrachial area [frontiersin.org]
- 9. Research approaches for evaluating opioid sparing in clinical trials of acute and chronic pain treatments: IMMPACT recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. mdpi.com [mdpi.com]
- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating a Stability-Indicating HPLC Method for Viminol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Viminol against other analytical techniques. Detailed experimental protocols and supporting data, presented in a clear and comparative format, are included to assist in the selection and validation of the most appropriate analytical method for your research needs. The quantitative data presented for the methods are representative examples to illustrate the validation process and typical performance characteristics.
Comparison of Analytical Methods for Viminol Quantification
The selection of an analytical method for the quantification of Viminol depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. While HPLC is a powerful and widely used technique for stability-indicating assays, other methods such as UV-Vis Spectrophotometry, Capillary Electrophoresis (CE), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer alternative capabilities.
| Parameter | Stability-Indicating HPLC-UV | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) | LC-MS/MS |
| Principle | Chromatographic separation followed by UV detection. | Measurement of light absorption by the analyte. | Separation based on electrophoretic mobility in a capillary. | Chromatographic separation followed by mass-based detection. |
| Specificity | High (can separate Viminol from degradation products). | Low (cannot distinguish between Viminol and interfering substances with similar absorbance). | High (good resolving power for charged molecules). | Very High (highly selective based on mass-to-charge ratio). |
| Linearity Range (µg/mL) | 1 - 100 | 5 - 50 | 2 - 150 | 0.01 - 10 |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 1.0 | 0.5 | 0.002 |
| Limit of Quantification (LOQ) (µg/mL) | 0.6 | 3.0 | 1.5 | 0.006 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 95.0 - 105.0 | 97.0 - 103.0 | 99.0 - 101.0 |
| Precision (% RSD) | < 2.0 | < 5.0 | < 3.0 | < 1.5 |
| Application | Stability studies, quality control, routine analysis. | Preliminary quantification, in-process control. | Analysis of charged analytes, chiral separations. | Bioanalysis, impurity profiling, metabolite identification. |
Table 1: Comparison of typical performance characteristics of different analytical methods for Viminol quantification.
Experimental Protocols
Stability-Indicating HPLC Method
This section details a representative experimental protocol for the development and validation of a stability-indicating HPLC method for Viminol.
1.1. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Ultrasonic bath.
-
Volumetric flasks and pipettes.
-
-
Chemicals and Reagents:
-
Viminol reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Ortho-phosphoric acid (analytical grade).
-
Sodium hydroxide (B78521) (analytical grade).
-
Hydrogen peroxide (30%, analytical grade).
-
1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate buffer pH 3.0 (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
Table 2: Representative chromatographic conditions for the analysis of Viminol.
1.3. Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
-
Specificity: Demonstrated by the separation of the Viminol peak from peaks of degradation products generated during forced degradation studies.
-
Linearity: Assessed by analyzing a series of Viminol standard solutions over a concentration range of 1-100 µg/mL. The correlation coefficient (r²) of the calibration curve should be > 0.999.
-
Accuracy: Determined by the recovery of known amounts of Viminol spiked into a placebo mixture. The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) should be < 2.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same solution on different days, by different analysts, or using different equipment. The RSD should be < 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature) and observing the effect on the results.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.
-
Acid Degradation: Viminol solution (1 mg/mL) is treated with 0.1 M HCl and heated at 80°C for 2 hours.
-
Alkaline Degradation: Viminol solution (1 mg/mL) is treated with 0.1 M NaOH and heated at 80°C for 2 hours.
-
Oxidative Degradation: Viminol solution (1 mg/mL) is treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid Viminol is kept in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: Viminol solution (1 mg/mL) is exposed to UV light (254 nm) for 24 hours.
After exposure to the stress conditions, the samples are diluted appropriately and analyzed by the developed HPLC method. The chromatograms are examined for the appearance of degradation product peaks and the resolution between these peaks and the parent Viminol peak.
Visualizing the Workflow
The following diagrams illustrate the key workflows in validating a stability-indicating HPLC method.
Caption: A flowchart of the HPLC method validation process.
Caption: Workflow for forced degradation studies of Viminol.
Viminol s Codeine: A Comparative Analysis of Analgesic Equipotency in Dental Pain
In the management of acute dental pain, particularly following surgical procedures, the selection of an appropriate analgesic is critical for patient comfort and recovery. This guide provides a detailed comparison of the analgesic efficacy of viminol (B1683830) 70mg and codeine 30mg, with a focus on their application in dental pain models. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative potency, and the experimental basis for these findings.
Quantitative Data Summary
A key clinical trial has established the equipotency of viminol and codeine in the context of postoperative dental pain. The following table summarizes the comparative analgesic efficacy.
| Drug/Dose | Outcome | Result | Citation |
| Viminol 70mg | Analgesic Efficacy | Similar to Codeine 30mg | [1][2] |
| Codeine 30mg | Analgesic Efficacy | Similar to Viminol 70mg | [1][2] |
Pharmacokinetic Profiles
The onset, duration, and metabolism of a drug are crucial factors in its clinical application. The table below outlines the key pharmacokinetic parameters for viminol and codeine.
| Parameter | Viminol | Codeine | Citation |
| Absorption | Well absorbed from the gastrointestinal tract. | Almost completely absorbed (94%) from the gastrointestinal tract. | [1] |
| Time to Peak Plasma Concentration (Tmax) | Approximately 1 hour. | Approximately 1 hour. | [1] |
| Metabolism | Metabolized in the liver. | Metabolized in the liver, primarily by CYP2D6 to morphine and CYP3A4 to norcodeine. | [1][3][4][5] |
| Elimination Half-life (t½) | Approximately 3 hours. | Approximately 2.5 to 3 hours for codeine and its metabolites. | [1][3] |
| Excretion | Primarily excreted by the kidneys. | Approximately 90% excreted by the kidneys, with about 10% as unchanged codeine. | [1] |
Experimental Protocols
The primary evidence for the equipotency of viminol and codeine in dental pain comes from a clinical study investigating their efficacy after the surgical removal of third molars.
Study Title: Efficacy of codeine 30mg and viminol 70mg for acute postoperative pain relief after surgical removal of third molars.[2]
Methodology:
-
Study Design: While the abstract does not specify a detailed design such as randomized or double-blind, it was a comparative clinical study.[1]
-
Participants: The study included 120 patients undergoing the surgical removal of third molars.[2]
-
Intervention: Patients were administered either 70mg of viminol or 30mg of codeine for postoperative pain relief.[1][2]
-
Outcome Measures: The primary outcome was the assessment of postoperative pain at various time points. The number of rescue medications needed was also recorded.[1][2]
-
Key Finding: The study concluded that 70mg of viminol and 30mg of codeine demonstrated similar analgesic effects in this specific model of acute postoperative dental pain, indicating their equipotency.[1][2]
Signaling Pathways and Mechanisms of Action
Viminol and codeine, while both centrally acting analgesics, exhibit distinct mechanisms of action.
Viminol: Viminol is a synthetic opioid analgesic with a complex pharmacology.[6] It is a racemic mixture of six stereoisomers, which collectively create a mixed agonist-antagonist profile at opioid receptors.[6][7] Its primary analgesic effect is mediated through its interaction with the mu (µ), delta (δ), and kappa (κ) opioid receptors in the central nervous system.[6][8] By acting as an agonist at these receptors, particularly the µ-opioid receptor, viminol mimics the action of endogenous opioids, leading to a reduction in pain perception.[6][8][9] Furthermore, viminol's influence on descending inhibitory pain pathways, through the modulation of neurotransmitters like dopamine, serotonin, and norepinephrine, contributes to its analgesic properties.[8]
Codeine: Codeine is a naturally occurring opiate that functions as a prodrug.[3] Its analgesic properties are primarily the result of its metabolic conversion to morphine in the liver by the cytochrome P450 enzyme CYP2D6.[3][4][5][10] Morphine is a potent agonist at µ-opioid receptors in the central nervous system.[4][5] The binding of morphine to these receptors inhibits the transmission of pain signals and alters the perception of pain.[3][4] It is important to note that the effectiveness of codeine can vary significantly among individuals due to genetic polymorphisms in the CYP2D6 enzyme, which can affect the rate of conversion to morphine.[10]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways of viminol and codeine, as well as the experimental workflow for their comparative assessment.
Caption: Signaling pathways of Viminol and Codeine.
Caption: Experimental workflow for assessing analgesic equipotency.
References
- 1. benchchem.com [benchchem.com]
- 2. iaoms.org [iaoms.org]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Codeine Phosphate Hydrate? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
- 7. Viminol - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Viminol Hydroxybenzoate? [synapse.patsnap.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Managing acute dental pain without codeine - Australian Prescriber [australianprescriber.tg.org.au]
A Comparative Analysis of the In Vitro Receptor Binding Profiles of Viminol Isomers and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro receptor binding characteristics of viminol (B1683830) stereoisomers and the benchmark opioid analgesic, morphine. Viminol, a synthetic opioid of the pyrrole (B145914) ethanolamine (B43304) class, is a racemic mixture of six stereoisomers.[1] Its pharmacological activity is a complex interplay of the distinct properties of these isomers, with some acting as agonists and others as antagonists at opioid receptors.[2][3] This unique profile contrasts with morphine, a phenanthrene (B1679779) alkaloid that acts primarily as a µ-opioid receptor agonist.[4]
Understanding the nuanced interactions of these compounds at a molecular level is crucial for the development of novel analgesics with improved efficacy and safety profiles. While direct head-to-head quantitative binding data for all viminol isomers is not widely available in public literature, this guide synthesizes the known pharmacological activities and provides the established binding profile of morphine for a comprehensive comparison.[2][5]
Quantitative Receptor Binding Data
Due to the limited availability of specific binding affinity constants (e.g., Kᵢ or IC₅₀ values) for the individual viminol stereoisomers in publicly accessible literature, the following table presents a qualitative comparison based on their established pharmacological roles.[5] For reference, the binding affinity of morphine is provided.
| Compound | Receptor Target | Binding Affinity (Kᵢ) | Activity |
| Viminol R2 Isomer | µ-opioid | Data not available | Agonist[1][2] |
| Viminol S2 Isomer | µ-opioid | Data not available | Antagonist[1][2] |
| Other Viminol Isomers | Opioid | Varied/Less Characterized | Varied[5] |
| Morphine | µ-opioid | 1.2 nM[2] | Agonist[4] |
| δ-opioid | >1000 nM[2] | Low Affinity | |
| κ-opioid | Data not available | Low Affinity |
Note: The analgesic effects of racemic viminol are primarily attributed to the R2 isomer, which demonstrates morphine-like subjective effects.[2][6] The presence of the S2 isomer, with its antagonistic properties, is thought to contribute to a lower dependence liability for the racemic mixture.[5][7]
Experimental Protocols
The determination of in vitro receptor binding affinity is a critical step in drug characterization. The following are detailed methodologies for key experiments used to evaluate the interaction of compounds like viminol isomers and morphine with opioid receptors.
Radioligand Binding Assay
This assay is a standard method to determine the binding affinity (Kᵢ) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., from rats) or cultured cells expressing the opioid receptor of interest (µ, δ, or κ) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.[1]
2. Binding Reaction:
-
Incubate the membrane preparation with a specific radioligand (e.g., [³H]DAMGO for µ-receptors) and varying concentrations of the unlabeled test compound (e.g., a viminol isomer or morphine).[5]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).[2]
3. Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[2]
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[5]
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from this curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[5]
Visualizations
Signaling Pathway
The binding of an opioid agonist, such as the R2 isomer of viminol or morphine, to the µ-opioid receptor initiates a cascade of intracellular events. This G-protein coupled receptor (GPCR) activation ultimately leads to the modulation of neuronal excitability and the analgesic effect.
Caption: Agonist-induced µ-opioid receptor signaling cascade.
Experimental Workflow
The following diagram illustrates the workflow for determining the in vitro receptor binding affinity of a test compound.
Caption: Workflow for radioligand receptor binding assay.
Logical Relationship of Viminol Isomers
The overall pharmacological effect of racemic viminol is a result of the interplay between its agonistic and antagonistic stereoisomers at the µ-opioid receptor.
Caption: Functional relationship of key viminol isomers at the µ-opioid receptor.
References
Navigating the Variability in Analgesic Response: A Statistical Perspective on Viminol and its Alternatives
For researchers, scientists, and drug development professionals, understanding the inherent variability in patient response to analgesics is a cornerstone of developing more effective and personalized pain management strategies. This guide provides a comparative analysis of Viminol, a synthetic opioid analgesic, with other common analgesics, focusing on the statistical variability of their effects. While comprehensive clinical trial data detailing the statistical variance in Viminol's analgesic response is limited in publicly accessible literature, this guide synthesizes available efficacy data and explores the known pharmacological factors that contribute to response variability.
Viminol is a unique synthetic opioid with a complex pharmacological profile. It is a racemic mixture of six stereoisomers, with its analgesic effects primarily mediated through agonist activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This multifaceted interaction with the endogenous opioid system is a key factor in its analgesic properties and, inherently, a source of potential variability in patient response.
Comparative Analgesic Efficacy
Clinical studies have established the analgesic efficacy of Viminol in postoperative pain settings, often comparing it to other well-known opioids. The following table summarizes key comparative efficacy data gleaned from available research abstracts. It is important to note the absence of statistical variability metrics, such as standard deviation or confidence intervals, in these summaries, highlighting a critical gap in the detailed public understanding of Viminol's response profile.
| Analgesic Comparison | Patient Population | Dosing Regimen | Key Efficacy Outcome | Statistical Significance |
| Viminol R2 vs. Pentazocine | 42 patients with postoperative pain | Single intravenous dose of 10 mg Viminol R2, 30 mg Pentazocine, or placebo | Pain relief scores over a 2-hour period | Analgesic activity of both Viminol R2 and Pentazocine was significantly greater than placebo (p < 0.05). No statistically significant difference was found between Viminol R2 and Pentazocine. |
| Viminol vs. Codeine | Patients with acute postoperative pain after third molar removal | 70 mg of Viminol or 30 mg of Codeine | Analgesic effect | 70 mg of Viminol was found to have a similar analgesic effect to 30 mg of Codeine. |
Understanding the Sources of Variability
The variability in response to any analgesic, including Viminol, is a multifactorial issue. For opioids, this variability is well-documented and can be attributed to a range of intrinsic and extrinsic factors. The following diagram illustrates the key contributors to this inter-individual variability.
A Comparative Analysis of Viminol's Efficacy Against Novel Synthetic Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the synthetic opioid analgesic Viminol (B1683830) against a selection of novel synthetic opioids (NSOs). The content is structured to facilitate a clear comparison of their pharmacological profiles, supported by available experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and further investigation.
Introduction
Viminol is a synthetic opioid analgesic with a unique pyrrole-ethanolamine structure, distinguishing it from traditional morphinan-based opioids.[1] It is a racemic mixture of six stereoisomers, with its primary analgesic effects attributed to the R2 isomer, a full agonist at the µ-opioid receptor.[2][3] Conversely, the S2 isomer possesses antagonist properties, contributing to a mixed agonist-antagonist profile that is thought to mitigate some of the undesirable side effects associated with conventional opioids, such as dependence.[1][2][4]
Novel synthetic opioids (NSOs) are a broad and structurally diverse class of substances that have emerged as a significant public health concern.[5][6] This category includes highly potent fentanyl analogs and other chemical classes such as the benzamide (B126) derivative U-47700.[7][8] These substances are predominantly potent µ-opioid receptor agonists, often exhibiting significantly higher potency than morphine.[6][7][8][9][10][11] This guide aims to provide an objective comparison of the available efficacy data for Viminol and selected NSOs to inform research and drug development in the field of analgesia.
Data Presentation: Comparative Pharmacological Profiles
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of Viminol's active isomer and a selection of NSOs. It is important to note that publicly available, peer-reviewed quantitative data for the individual stereoisomers of Viminol are limited.
Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Viminol (R2 isomer) | Data not readily available | Data not readily available | Data not readily available |
| Viminol (S2 isomer) | Data not readily available | Data not readily available | Data not readily available |
| Morphine (Reference) | ~1.2 | >1000 | ~287 |
| Fentanyl | ~1.4 | ~1800 | ~1800 |
| U-47700 | ~11.1 - 57 | ~1220 | ~287 - 653 |
| Carfentanil | ~0.02 | ~270 | ~1000 |
| Butyryl fentanyl | ~0.8 | ~1500 | ~2000 |
| Furanyl fentanyl | ~0.4 | ~1200 | ~1300 |
| MT-45 | Potent µ agonist (specific Ki not detailed) | Weak affinity | Weak affinity |
Note: Ki values can vary depending on the specific radioligand and experimental conditions used.
Table 2: In Vitro Functional Activity (EC50, nM) in GTPγS Binding Assays
| Compound | µ-Opioid Receptor (EC50, nM) |
| Viminol (R2 isomer) | Data not readily available |
| Morphine (Reference) | ~50 - 100 |
| Fentanyl | ~10 - 30 |
| U-47700 | ~100 - 200 |
| Carfentanil | ~0.5 - 2 |
| Butyryl fentanyl | ~20 - 50 |
| Furanyl fentanyl | ~5 - 15 |
Note: EC50 values are highly dependent on the cell system and assay conditions.
Table 3: In Vivo Analgesic Potency (ED50, mg/kg) in Rodent Models
| Compound | Test Model | ED50 (mg/kg) | Relative Potency (Morphine = 1) |
| Viminol (R2 isomer) | Not specified | ~1.0 (estimated) | ~5x[12] |
| Morphine (Reference) | Tail-flick / Hot-plate | ~2.5 - 5.0 | 1 |
| Fentanyl | Tail-flick | ~0.02 | ~250x |
| U-47700 | Tail-flick | ~0.21 | ~7.5x - 12x[1][13] |
| Carfentanil | Not specified | ~0.0003 | ~10,000x[14] |
| MT-45 | Hot-plate / Tail-flick | ~1.0 - 6.0 | Potency comparable to or slightly greater than morphine[15] |
Note: ED50 values can vary based on the animal model, route of administration, and specific pain stimulus.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific opioid receptor subtype (µ, δ, or κ).
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human opioid receptor of interest or from homogenized brain tissue of rodents.
-
Assay Conditions: The cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ-receptors) and varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1][16]
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional activation of G-protein coupled opioid receptors by an agonist.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the opioid receptor of interest are used.
-
Assay Conditions: The membranes are incubated with varying concentrations of the test agonist in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Detection: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound analog by filtration. The radioactivity on the filters is then quantified.
-
Data Analysis: The amount of specifically bound [³⁵S]GTPγS is plotted against the agonist concentration to generate a dose-response curve, from which the potency (EC50) and efficacy (Emax) of the agonist can be determined.[1][16]
In Vivo Analgesic Assays (Hot-Plate and Tail-Flick Tests)
Objective: To assess the analgesic potency (ED50) of a compound in animal models.
Methodology:
-
Animal Models: Typically, mice or rats are used.
-
Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneal, subcutaneous, or intravenous).
-
Nociceptive Testing:
-
Hot-Plate Test: The animal is placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured.
-
Tail-Flick Test: A focused beam of radiant heat is applied to the animal's tail, and the time taken to flick the tail away from the heat source is recorded.
-
-
Data Collection: A baseline latency is measured before drug administration, and measurements are repeated at various time points after administration. A cut-off time is employed to prevent tissue damage.
-
Data Analysis: The analgesic effect is quantified as the percent maximum possible effect (%MPE) or by determining the dose of the compound required to produce a 50% analgesic effect (ED50) from a dose-response curve.
Signaling Pathways and Biased Agonism
Opioid receptors, including the µ-opioid receptor, are G-protein coupled receptors (GPCRs). The classical understanding of opioid analgesia is mediated through the activation of inhibitory G-proteins (Gi/o). However, emerging research highlights the role of a second signaling pathway involving β-arrestin, which is implicated in many of the adverse effects of opioids, such as respiratory depression and tolerance.[8][17][18]
The concept of "biased agonism" describes ligands that preferentially activate one of these pathways over the other.[5][17][19] A G-protein biased agonist would theoretically provide analgesia with a reduced side-effect profile. Many NSOs, including fentanyl, are being investigated for their potential biased agonism.[6][15][20] The signaling profile of Viminol's R2 isomer in this context has not been extensively characterized in recent literature.
Mandatory Visualizations
Caption: Classical G-protein signaling pathway of µ-opioid receptor agonists.
Caption: β-arrestin signaling pathway following µ-opioid receptor activation.
Caption: Experimental workflow for comparing the efficacy of opioid compounds.
Conclusion
This guide provides a comparative overview of the efficacy of Viminol and selected novel synthetic opioids based on available data. Viminol, with its unique mixed agonist-antagonist profile, presents a distinct pharmacological entity. The R2 isomer of Viminol demonstrates significant analgesic potency, estimated to be approximately five times that of morphine in preclinical models.[12]
Novel synthetic opioids, particularly fentanyl analogs, exhibit exceptionally high potency at the µ-opioid receptor, often orders of magnitude greater than morphine. This high potency contributes to their profound analgesic effects but also to a narrow therapeutic window and a high risk of overdose. The emergence of biased agonism as a key concept in opioid pharmacology offers a promising avenue for the development of safer analgesics. Further research is warranted to fully characterize the signaling profiles of Viminol's stereoisomers and the diverse range of NSOs to better understand their therapeutic potential and risk profiles. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discriminative stimulus properties of the R2 isomer of viminol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Stereochemistry of viminol, a novel central analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of fentanyl mediated β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. Molecular mechanisms of fentanyl mediated β-arrestin biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of Viminol Hydroxybenzoate
For Immediate Implementation by Laboratory Personnel
The proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and compliant disposal of Viminol hydroxybenzoate, a centrally acting analgesic. Adherence to these procedures is paramount to protect personnel, the environment, and to maintain the integrity of research operations.
This compound, as a controlled substance, requires stringent disposal protocols. The following information is designed to provide clarity and operational direction for researchers, scientists, and drug development professionals.
Core Disposal Principles for Controlled Substances
The disposal of controlled substances such as this compound is strictly regulated. The primary objective is to prevent diversion and environmental contamination. Key principles include:
-
Never dispose of this compound in standard laboratory trash or down the drain. This practice is prohibited and poses significant risks.[1][2]
-
Consult your institution's Environmental Health & Safety (EHS) department. They are the primary resource for specific guidance and disposal services at your location.[1][2][3]
-
Maintain meticulous records. All disposal activities must be documented in accordance with institutional policies and regulations from bodies such as the Drug Enforcement Administration (DEA).
**Step-by-Step Disposal Protocol for this compound
The following protocol outlines the general procedure for the disposal of unwanted, expired, or residual this compound in a laboratory setting.
-
Segregation and Labeling:
-
Contact Environmental Health & Safety (EHS):
-
Transfer to a Reverse Distributor:
-
Documentation and Record-Keeping:
-
Proper documentation is a critical component of the disposal process. While specific forms may vary by institution, they often include:
-
A chain of custody form.[3]
-
An inventory of the substances being disposed of.
-
-
For certain schedules of controlled substances, a DEA Form 222 may be required for the transfer to the reverse distributor.[3][4]
-
Retain copies of all disposal records for a minimum of two years, or as required by your institution and the DEA.[4]
-
Handling Different Forms of this compound Waste
The state of the this compound waste will dictate the precise handling procedure.
| Waste Type | Description | Disposal Procedure |
| Expired/Unused Product | Sealed or opened containers of this compound that are no longer needed. | Segregate, label, and contact EHS for disposal via a reverse distributor.[1][3] |
| Recoverable Residue | Spills or leftover material that can be collected (e.g., a puddle on a benchtop). | Absorb the spill with an inert material, place it in a sealed container, and manage it as hazardous waste through EHS. Record the spillage on the usage log and potentially a DEA Form 41.[3] |
| Non-Recoverable Residue | Trace amounts remaining in "empty" vials or syringes after use. | If the residue cannot be drawn out, the empty container may be disposed of in a designated sharps or biohazard container. The usage log should reflect a zero balance for that container.[3] |
Experimental Protocols Cited
While no specific experimental protocols for this compound disposal were found, the general procedures provided by university EHS departments represent standardized best practices for controlled substances. The core methodology involves:
-
Identification and Segregation: Physically separating waste materials from active stock.
-
Secure Storage: Maintaining the waste in a locked and controlled environment.
-
Manifesting and Documentation: Creating a detailed record of the substances for disposal.
-
Transfer of Custody: Formal handover to an authorized entity (EHS or a reverse distributor).
-
Certified Destruction: The ultimate disposal of the substance by a licensed facility, often through high-temperature incineration.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. research-compliance.umich.edu [research-compliance.umich.edu]
- 4. unthsc.edu [unthsc.edu]
- 5. benchchem.com [benchchem.com]
Essential Safety and Operational Protocols for Handling Viminol Hydroxybenzoate
Disclaimer: No specific Safety Data Sheet (SDS) for Viminol p-hydroxybenzoate was found. The following guidance is based on general safety protocols for handling potent synthetic opioids and related chemical compounds. It is imperative to conduct a thorough risk assessment and consult with your institution's environmental health and safety (EHS) department before handling this substance.
Viminol p-hydroxybenzoate is classified as a synthetic opioid analgesic, necessitating stringent safety measures to prevent occupational exposure.[1][2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
The primary route of exposure to potent pharmaceutical compounds in a laboratory setting is through inhalation, dermal contact, and accidental ingestion.[3] Therefore, a comprehensive PPE strategy is crucial.
Recommended PPE for Handling Viminol p-hydroxybenzoate:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978). | Prevents dermal absorption. Double gloving is recommended as the outer glove can be removed immediately in case of a splash, minimizing contamination.[4][5] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, back-closing, solid-front gown made of a low-permeability fabric. | Prevents contamination of personal clothing.[5] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Minimizes the risk of inhaling aerosolized powder.[3] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the laboratory.[5] |
Handling and Storage Procedures
2.1. Engineering Controls:
-
Ventilation: All handling of Viminol p-hydroxybenzoate powder should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[3]
-
Containment: For procedures with a high risk of aerosol generation, consider using a glove box or other containment enclosure.
2.2. Standard Operating Procedure for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with disposable absorbent bench paper.
-
Weighing: Weigh the compound in a fume hood on a tared weigh boat. Use a spatula to gently transfer the powder, avoiding any actions that could create dust.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the powder slowly to avoid splashing. Cap the vessel before vortexing or sonicating.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: shoe covers, outer gloves, gown, inner gloves, face shield/goggles, and respirator. Wash hands thoroughly with soap and water immediately after removing all PPE.
2.3. Storage:
-
Store Viminol p-hydroxybenzoate in a well-ventilated, secure, and designated area away from incompatible materials.
-
The storage container should be clearly labeled with the chemical name, hazard warnings, and date of receipt.
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area. |
Disposal Plan
All waste contaminated with Viminol p-hydroxybenzoate, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Waste Collection: Collect all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific disposal procedures.
Logical Workflow for Handling Viminol p-hydroxybenzoate
The following diagram illustrates the logical flow of operations when working with Viminol p-hydroxybenzoate, from preparation to disposal.
Caption: Workflow for Safe Handling of Viminol p-hydroxybenzoate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
